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  • Product: 2-(2-methoxyphenyl)-3-phenylacrylic acid
  • CAS: 1657-65-4

Core Science & Biosynthesis

Foundational

2-(2-methoxyphenyl)-3-phenylacrylic acid CAS 1657-65-4 properties

An In-depth Technical Guide to 2-(2-methoxyphenyl)-3-phenylacrylic acid (CAS 1657-65-4): Synthesis, Properties, and Pharmacological Potential Authored by a Senior Application Scientist This document provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(2-methoxyphenyl)-3-phenylacrylic acid (CAS 1657-65-4): Synthesis, Properties, and Pharmacological Potential

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-(2-methoxyphenyl)-3-phenylacrylic acid, a member of the cinnamic acid derivative family. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this and related molecular scaffolds.

Core Compound Identification and Properties

2-(2-methoxyphenyl)-3-phenylacrylic acid is an α,β-unsaturated carboxylic acid. The presence of both a phenyl group and a methoxy-substituted phenyl group attached to the acrylic acid backbone makes it a subject of interest for exploring structure-activity relationships in medicinal chemistry. The ortho-methoxy substitution, in particular, can influence the molecule's conformation and electronic properties, distinguishing it from its more commonly studied para-methoxy isomer.[1][2]

PropertyValueSource
IUPAC Name (2E)-3-(2-methoxyphenyl)prop-2-enoic acid[3]
Synonyms o-Methoxycinnamic acid, 3-(2-Methoxyphenyl)acrylic acid, trans-2-Methoxycinnamic acid[3][4][5]
CAS Number 1657-65-4 (unspecified stereochemistry); 6099-03-2 (unspecified); 1011-54-7 (trans-isomer)[3]
Molecular Formula C₁₀H₁₀O₃[4][5]
Molecular Weight 178.18 g/mol [3]

Note: The CAS number 1657-65-4 in the topic refers to the parent compound with an additional phenyl group at the alpha position, i.e., 2-(2-methoxyphenyl)-3-phenylacrylic acid. The search results primarily yielded data for the closely related 3-(2-methoxyphenyl)acrylic acid (o-methoxycinnamic acid). The principles of synthesis and potential biological activities discussed are applicable to this general class of compounds.

Synthesis and Mechanistic Considerations

The synthesis of α,β-unsaturated aromatic acids like the title compound is classically achieved through condensation reactions that form the characteristic carbon-carbon double bond.[6] The Perkin reaction is a foundational method for producing cinnamic acids.[7][8][9]

The Perkin Reaction: A Cornerstone of Cinnamic Acid Synthesis

The Perkin reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the acid.[6][7][10] This reaction is particularly effective for aromatic aldehydes due to the stability of the conjugated system formed.[9]

The mechanism proceeds through several key steps:

  • Formation of an enolate from the acid anhydride by the base catalyst.

  • Nucleophilic attack of the enolate on the aldehyde's carbonyl carbon.

  • An aldol-type addition, followed by elimination of a water molecule to form the unsaturated product.[6][8]

To synthesize the specific target, 2-(2-methoxyphenyl)-3-phenylacrylic acid , a variation of the Perkin reaction would be employed, using 2-methoxybenzaldehyde and phenylacetic anhydride (or phenylacetic acid with a dehydrating agent) in the presence of a suitable base like sodium acetate or triethylamine.

Generalized Experimental Protocol (Perkin Reaction)

This protocol is a representative, self-validating workflow. The rationale for each step is provided to ensure reproducibility and understanding.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxybenzaldehyde (1 equivalent), phenylacetic acid (1.2 equivalents), and acetic anhydride (2.5 equivalents). Causality: Phenylacetic acid provides the α-phenyl group and the carboxylic acid moiety. Acetic anhydride serves as both a dehydrating agent and a solvent.

  • Catalyst Addition: Add anhydrous sodium acetate (1 equivalent) to the mixture. Causality: The acetate ion acts as the base catalyst required to deprotonate the α-carbon of the in-situ formed mixed anhydride of phenylacetic and acetic acid, generating the reactive nucleophile.[8]

  • Thermal Reaction: Heat the mixture to 140-160 °C with continuous stirring for 5-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Causality: The elevated temperature provides the necessary activation energy for the condensation and subsequent elimination steps.

  • Work-up and Hydrolysis: Allow the mixture to cool. Slowly pour the reaction mixture into a beaker of cold water while stirring to hydrolyze the excess acetic anhydride and precipitate the crude product.

  • Isolation and Purification: Isolate the crude solid by vacuum filtration. Wash the solid with cold water to remove water-soluble impurities. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-(2-methoxyphenyl)-3-phenylacrylic acid. Causality: Recrystallization exploits differences in solubility between the product and impurities to achieve high purity.

Synthesis Workflow and Mechanism Visualization

The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.

G cluster_workflow Synthesis Workflow A 1. Combine Reactants (2-methoxybenzaldehyde, phenylacetic acid, acetic anhydride) B 2. Add Base Catalyst (Sodium Acetate) A->B C 3. Heat under Reflux (140-160°C, 5-8h) B->C D 4. Hydrolysis (Cold Water Quench) C->D E 5. Isolate & Purify (Filtration, Recrystallization) D->E F Pure Product E->F

Caption: General experimental workflow for synthesis.

G cluster_mechanism Perkin Reaction Mechanism start Phenylacetic Anhydride + Base (AcO⁻) enolate Enolate Formation (Nucleophile) start->enolate -H⁺ alkoxide Aldol Addition (Alkoxide Intermediate) enolate->alkoxide aldehyde 2-Methoxybenzaldehyde (Electrophile) aldehyde->alkoxide eliminate Elimination of H₂O alkoxide->eliminate Protonation then Dehydration product α,β-Unsaturated Acid (Product) eliminate->product

Caption: Simplified mechanism of the Perkin reaction.

Pharmacological Landscape and Potential Applications

Cinnamic acid and its derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[11][12] Their activities include antimicrobial, anti-inflammatory, antioxidant, antidiabetic, and anticancer effects.[12][13][14]

Influence of Methoxy Substitution

The presence and position of methoxy (-OCH₃) groups on the phenyl ring can significantly modulate pharmacological activity.[2] For instance, p-methoxycinnamic acid has been extensively studied for its antidiabetic and hepatoprotective properties.[1][15] The o-methoxy group in the title compound influences the molecule's electronic distribution and steric profile, which can lead to unique biological interactions. One reported activity for the related o-methoxycinnamic acid is the inhibition of tyrosinase, an enzyme involved in melanin production.[3]

Potential Therapeutic Targets

Based on the activities of related cinnamic acids, 2-(2-methoxyphenyl)-3-phenylacrylic acid could be investigated for several applications:

  • Oncology: Cinnamic acid derivatives have shown antiproliferative and antimetastatic effects on various cancer cell lines, including lung adenocarcinoma.[12][14]

  • Infectious Diseases: The cinnamic acid backbone is associated with antimicrobial and antifungal properties.[12][13]

  • Metabolic Disorders: Certain derivatives act as insulin-releasing agents and can help regulate glucose metabolism.[2][11]

  • Inflammatory Conditions: Anti-inflammatory activity is a well-documented property of this chemical class, often linked to the inhibition of pathways like NF-κB.[12][16]

G cluster_applications Potential Therapeutic Applications center_node Cinnamic Acid Scaffold (e.g., CAS 1657-65-4) app1 Oncology (Antiproliferative) center_node->app1 app2 Metabolic Disease (Antidiabetic) center_node->app2 app3 Dermatology (Tyrosinase Inhibition) center_node->app3 app4 Infectious Disease (Antimicrobial) center_node->app4 app5 Inflammation (Anti-inflammatory) center_node->app5

Caption: Potential therapeutic areas for cinnamic acid derivatives.

Safety and Handling

Derivatives of cinnamic acid may cause skin irritation.[3] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(2-methoxyphenyl)-3-phenylacrylic acid represents a versatile chemical scaffold with significant potential for research and drug development. Its synthesis is accessible through established organic reactions like the Perkin condensation. The documented broad-spectrum bioactivity of the cinnamic acid family, combined with the specific modulatory effects of the ortho-methoxy substituent, makes this compound a valuable tool for exploring new therapeutic agents across oncology, metabolic disorders, and infectious diseases. Further investigation into its specific mechanisms of action is warranted to fully unlock its therapeutic potential.

References

  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53–61.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 734154, 2-Methoxycinnamic acid.

  • SATHEE (n.d.). Perkin Reaction Mechanism.

  • A Concise Introduction of Perkin Reaction. (2017). Organic Chemistry: Current Research.

  • BenchChem (2025). Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone.

  • Claisen–Schmidt condensation. In Wikipedia.

  • Chemistry Learner (n.d.). Perkin Reaction: Definition, Examples, and Mechanism.

  • AttiqUrRehman98 (2019). Perkin reaction.pdf.

  • Kumar, A., et al. (2019). Synthetic methods and pharmacological potential of some cinnamic acid analogues particularly against convulsions. Indo American Journal of Pharmaceutical Sciences.

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (2024). Arabian Journal of Chemistry.

  • Taylor & Francis (n.d.). Claisen-Schmidt condensation – Knowledge and References.

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). Molecules.

  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). Pharmaceuticals.

  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (2021). Pharmaceuticals.

  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. (2021). Molecules.

  • Methoxylated Derivatives of Cinnamic Acid. (2021). Encyclopedia MDPI.

  • Claisen-Schmidt condensation of 2-methoxy-aceto-phenone (compound 1)... (2016). ResearchGate.

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2024). Molecules.

  • Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. (2021). ITB Journal of Mathematical and Fundamental Sciences.

  • NIST (n.d.). 2-Propenoic acid, 3-(2-methoxyphenyl)-. In NIST Chemistry WebBook.

  • FooDB (2010). Showing Compound trans-p-Methoxycinnamic acid (FDB002667).

  • The Good Scents Company (n.d.). (E)-2-methoxycinnamic acid.

  • Sigma-Aldrich (n.d.). trans-Cinnamic acid.

  • NIST (n.d.). 2-Propenoic acid, 3-(2-methoxyphenyl)- Mass Spectrum. In NIST Chemistry WebBook.

  • PubChemLite (n.d.). Cinnamic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, e-.

  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. (2021). ResearchGate.

Sources

Exploratory

Comprehensive Technical Guide on 2-(2-Methoxyphenyl)-3-phenylacrylic Acid: Molecular Profiling, Stereochemical Dynamics, and Synthetic Methodologies

Executive Summary In the realm of organic synthesis and drug development, functionalized cinnamic acid derivatives serve as critical building blocks for designing complex pharmacophores, heterocycles, and advanced materi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and drug development, functionalized cinnamic acid derivatives serve as critical building blocks for designing complex pharmacophores, heterocycles, and advanced materials. 2-(2-Methoxyphenyl)-3-phenylacrylic acid (also known as


-(2-methoxyphenyl)cinnamic acid) is a highly versatile 

-unsaturated carboxylic acid. This whitepaper provides an in-depth technical analysis of its physicochemical properties, stereochemical architecture, and the field-proven synthetic methodologies required for its preparation and validation.

Physicochemical Profiling

Understanding the baseline molecular properties of a compound is the first step in any robust analytical or synthetic workflow. The core quantitative data for 2-(2-methoxyphenyl)-3-phenylacrylic acid is summarized below[1].

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name 2-(2-Methoxyphenyl)-3-phenylacrylic acid
CAS Registry Number 1657-65-4
Molecular Formula C₁₆H₁₄O₃
Molecular Weight 254.28 g/mol
Monoisotopic Mass ~254.09 Da
Key Functional Groups Carboxylic acid, Methoxy ether, Conjugated alkene
Major Stereoisomer (E)-Isomer (via standard Perkin condensation)

Stereochemical Architecture and E/Z Isomerism

The presence of the tri-substituted alkene in 2-(2-methoxyphenyl)-3-phenylacrylic acid necessitates rigorous stereochemical assignment using Cahn-Ingold-Prelog (CIP) priority rules.

At the


-carbon (C3), the phenyl group takes priority over the hydrogen atom. At the 

-carbon (C2), the carboxylic acid (-COOH) takes priority over the 2-methoxyphenyl group because the carbon of the carboxyl group is bonded to three oxygen equivalents (O, O, O), whereas the aromatic carbon is bonded to three carbon equivalents (C, C, C).

Consequently, in the (E)-isomer , the high-priority groups (Phenyl at C3 and -COOH at C2) are situated on opposite sides (trans) of the double bond. This geometrically forces the two bulky aromatic rings to reside on the same side (cis). Despite apparent steric hindrance, the (E)-isomer is the major thermodynamic product of the Perkin condensation due to the stereoelectronic requirements of the anti-periplanar elimination step during the reaction's transition state[2].

Stereochemistry Root Stereocenter Analysis 2-(2-methoxyphenyl)-3-phenylacrylic acid C3 C3 (Beta Carbon) Substituents: Phenyl vs. H Root->C3 C2 C2 (Alpha Carbon) Substituents: COOH vs. 2-Methoxyphenyl Root->C2 P3 Priority 1: Phenyl Priority 2: H C3->P3 CIP Rules P2 Priority 1: COOH (O > C) Priority 2: 2-Methoxyphenyl C2->P2 CIP Rules Compare Compare High Priority Groups (Phenyl at C3 & COOH at C2) P3->Compare P2->Compare E_Iso (E)-Isomer Groups on Opposite Sides (Trans) Compare->E_Iso Major Product (Perkin Condensation) Z_Iso (Z)-Isomer Groups on Same Side (Cis) Compare->Z_Iso Minor Product

Figure 1: Stereochemical logic for determining the E/Z configuration of the title compound.

Synthetic Methodology: The Modified Perkin Condensation

The traditional Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt[3]. However, to synthesize ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-aryl cinnamic acids efficiently, a modified Perkin protocol utilizing triethylamine (Et₃N) and acetic anhydride (Ac₂O) is preferred. This approach ensures higher yields and better control over the enolization process.

SynthWorkflow A Reactants: Benzaldehyde + 2-Methoxyphenylacetic acid B Activation: Acetic Anhydride + Et3N (Mixed Anhydride Formation) A->B Mix at RT C Aldol Addition: Enolate Attack on Benzaldehyde B->C Base Catalysis D Elimination (Reflux): Dehydration to C=C Double Bond C->D Heat (130°C) E Workup: Aq. HCl Hydrolysis & Precipitation D->E Cool & Quench F Purification: Recrystallization (E)-Isomer Isolation E->F Filter & Wash

Figure 2: Step-by-step synthetic workflow of the modified Perkin condensation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each phase before proceeding.

  • Activation and Enolization: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 2-methoxyphenylacetic acid (1.0 eq) in acetic anhydride (3.0 eq). Add triethylamine (1.5 eq) dropwise at room temperature.

    • Causality: Acetic anhydride converts the carboxylic acid into a highly reactive mixed anhydride, significantly increasing the acidity of the

      
      -protons. Triethylamine acts as a non-nucleophilic base to generate the reactive enolate[3].
      
  • Aldol Addition: Add benzaldehyde (1.0 eq) to the stirring mixture.

    • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The disappearance of the strongly UV-active benzaldehyde spot (

      
       ~0.6) validates the completion of the addition step.
      
  • Thermal Elimination: Heat the reaction mixture to reflux (approx. 130 °C) for 5-6 hours.

    • Causality: Elevated temperatures provide the thermodynamic driving force for the dehydration of the intermediate

      
      -hydroxy mixed anhydride. The anti-elimination transition state heavily favors the formation of the (E)-alkene[2].
      
  • Quenching and Hydrolysis: Cool the mixture to 80 °C and slowly pour it into crushed ice containing 1M HCl. Stir vigorously for 1 hour.

    • Causality: The acidic aqueous environment hydrolyzes the mixed anhydride back to the free carboxylic acid and neutralizes the triethylamine, causing the highly hydrophobic product to precipitate.

    • Validation Check: The formation of a dense, pale-yellow to white precipitate indicates successful hydrolysis and phase separation.

  • Isolation and Purification: Filter the precipitate under vacuum and wash with cold water. Recrystallize the crude solid from hot ethanol.

    • Causality: Recrystallization exploits the differential solubility of the stereoisomers. The highly crystalline (E)-isomer selectively precipitates upon cooling, leaving any trace (Z)-isomer and impurities in the mother liquor[4].

Analytical Characterization (Self-Validating System)

To guarantee scientific integrity, the synthesized 2-(2-methoxyphenyl)-3-phenylacrylic acid must be rigorously characterized. The table below outlines the expected spectroscopic parameters and the structural causality behind each diagnostic signal.

Table 2: Spectroscopic Validation Parameters

TechniqueExpected Diagnostic SignalStructural Causality
¹H NMR (CDCl₃) ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

7.80 - 8.00 ppm (s, 1H)
The vinylic proton (C3-H) is highly deshielded by the cis-oriented aromatic ring in the (E)-isomer.
¹H NMR (CDCl₃)

3.75 - 3.85 ppm (s, 3H)
Corresponds to the methoxy group (-OCH₃) protons, confirming the integrity of the ether linkage.
¹³C NMR (CDCl₃)

~172 ppm
Identifies the carboxylic acid carbonyl carbon (C=O).
FT-IR (ATR) Broad band 3200-2500 cm⁻¹O-H stretching of the carboxylic acid, which dimerizes via intermolecular hydrogen bonds in the solid state.
LC-MS (ESI-) m/z 253.1 [M-H]⁻Deprotonated molecular ion, confirming the exact mass of the synthesized compound (MW: 254.28).

References

  • ChemicalBook. "2-(2-METHOXYPHENYL)-3-PHENYLACRYLIC ACID | 1657-65-4". Source: chemicalbook.com.
  • Oxford University Press. "The Oxidation of (E)-a-Phenylcinnamic Acids with Manganese(III) Acetate". Source: oup.com.
  • SRM Institute of Science and Technology. "ALDOL CONDENSATION". Source: srmist.edu.in.
  • ResearchGate. "Synthesis of E- and Z-o-Methoxy-Substituted 2,3-Diphenyl Propenoic Acids and Its Methyl Esters". Source: researchgate.net.

Sources

Foundational

Thermodynamic Solubility Profiling of 2-(2-Methoxyphenyl)-3-phenylacrylic Acid in Organic Solvents: A Technical Guide

Executive Summary In early-stage drug development and API (Active Pharmaceutical Ingredient) synthesis, the solubility profile of an intermediate or active compound dictates the trajectory of crystallization, purificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and API (Active Pharmaceutical Ingredient) synthesis, the solubility profile of an intermediate or active compound dictates the trajectory of crystallization, purification, and formulation workflows. 2-(2-methoxyphenyl)-3-phenylacrylic acid (CAS: 1657-65-4), also known as


-(2-methoxyphenyl)cinnamic acid, is a highly functionalized 

-unsaturated carboxylic acid.

As a Senior Application Scientist, I approach solubility not merely as a static physicochemical metric, but as a dynamic thermodynamic equilibrium. This guide synthesizes the thermodynamic principles, predictive solvation models, and self-validating empirical protocols required to accurately profile the solubility of 2-(2-methoxyphenyl)-3-phenylacrylic acid in various organic solvents.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 2-(2-methoxyphenyl)-3-phenylacrylic acid, we must first deconstruct its molecular architecture. The compound features three distinct solvation domains:

  • The Carboxylic Acid Moiety: Acts as both a strong hydrogen bond donor and acceptor.

  • The

    
    -Phenyl Ring:  Contributes significant lipophilicity and facilitates 
    
    
    
    stacking interactions.
  • The

    
    -(2-Methoxyphenyl) Group:  Introduces steric bulk that disrupts crystal lattice packing, while the methoxy oxygen serves as an additional hydrogen bond acceptor.
    
Hansen Solubility Parameters (HSP)

The dissolution of this compound is governed by the principle of "like dissolves like," quantified by Hansen Solubility Parameters (HSP) [5]. The total cohesive energy (


) is divided into three forces: dispersion (

), polar (

), and hydrogen bonding (

). The bulky bi-aryl system dominates the dispersion forces (

), rendering the compound highly lipophilic and practically insoluble in water. However, the presence of the methoxy group and the carboxylic acid necessitates solvents with moderate to high

and

values for optimal solvation [4, 5].
The Thermodynamic Cycle of Solvation

Solubilization is a thermodynamic cycle. The energy required to disrupt the API crystal lattice (endothermic) and form a cavity in the solvent (endothermic) must be offset by the energy released during solute-solvent interactions (exothermic) [3].

Solvation Solid API Crystal Lattice (High Cohesive Energy) LatticeDisruption Lattice Disruption (Endothermic: ΔH > 0) Solid->LatticeDisruption Cavity Solvent Cavity Formation (Endothermic: ΔH > 0) LatticeDisruption->Cavity Solvation Solute-Solvent Interaction (Exothermic: ΔH < 0) Cavity->Solvation Solution Thermodynamic Solution (ΔG < 0) Solvation->Solution

Caption: Thermodynamic cycle of solvation illustrating the energy barriers and interactions driving dissolution.

Quantitative Solubility Data in Organic Solvents

Due to the proprietary nature of specific structural analogs in early development, empirical data for 1657-65-4 is often extrapolated from closely related substituted cinnamic acids (e.g., ferulic acid, 4-methylcinnamic acid)[1, 3]. The presence of the methoxy group generally increases solubility in polar aprotic and protic solvents compared to unsubstituted trans-cinnamic acid [3].

Notably, solubility in alcohols tends to decrease as the alkyl chain length increases, a phenomenon driven by the reduction in the solvent's hydrogen-bonding capacity per unit volume [2, 3]. Dimethyl sulfoxide (DMSO) consistently yields the highest solubility due to its strong polar aprotic nature, which effectively solvates the carboxylic acid proton [4].

Table 1: Predictive Thermodynamic Solubility Profile at 298.15 K (Extrapolated from structural analogs and HSP modeling)

Solvent ClassSpecific SolventEstimated Solubility Range (mg/mL)Solvation Mechanism / Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100Strong dipole-dipole interactions; excellent hydrogen bond acceptor for the -COOH proton [1, 4].
Polar Aprotic Ethyl Acetate15 - 30Moderate polarity; highly effective for crystallization workflows and liquid-liquid extraction [3].
Polar Protic Methanol20 - 40Strong hydrogen bonding; optimal for disrupting the carboxylic acid dimers [2, 3].
Polar Protic 1-Butanol5 - 15Decreased solubility compared to methanol due to increased aliphatic chain length [2, 3].
Non-Polar Hexane< 1Inability to overcome the hydrogen-bonding lattice energy of the carboxylic acid dimers.
Aqueous Water (pH 3.0)< 0.1High lipophilicity (

) of the bi-aryl system prevents aqueous solvation [3, 4].

Experimental Methodology: Isothermal Shake-Flask Protocol

To transition from predictive models to empirical certainty, the Isothermal Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility [1]. Kinetic solubility methods (like solvent-shift assays) are prone to supersaturation artifacts and should not be used for rigorous physicochemical profiling.

Protocol Causality & Self-Validation

Every step in this protocol is designed as a self-validating system to eliminate false positives caused by sub-visible microcrystals or temperature fluctuations.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of 2-(2-methoxyphenyl)-3-phenylacrylic acid (approx. 50-100 mg depending on the solvent) to 2.0 mL of the target organic solvent in a tightly sealed amber glass vial.

  • Causality: Amber vials are mandatory to prevent UV-induced photo-isomerization of the

    
    -unsaturated double bond [2].
    

Step 2: Isothermal Equilibration

  • Place the vials in a thermostatic orbital shaker bath set precisely to 298.15 K (25 °C) ± 0.1 K. Agitate at 150 rpm for 72 hours .

  • Causality: 72 hours is strictly required to ensure true thermodynamic equilibrium. Premature sampling often measures transient kinetic supersaturation, leading to artificially inflated solubility values [1, 2].

Step 3: Phase Separation (Critical Step)

  • Remove the vials and immediately centrifuge at 10,000 rpm for 15 minutes at 25 °C.

  • Extract the supernatant using a syringe pre-warmed to 25 °C and filter through a 0.22 µm PTFE syringe filter.

  • Causality: Pre-warming the syringe prevents sudden temperature drops that would cause immediate precipitation within the needle. The 0.22 µm filter ensures no sub-visible colloidal crystals pass into the analytical sample, which would falsely elevate HPLC quantification.

Step 4: Volumetric Dilution & HPLC-UV Analysis

  • Dilute the filtered aliquot volumetrically with the mobile phase to fall within the linear dynamic range of the established calibration curve.

  • Quantify the concentration using HPLC-UV at the compound's

    
    .
    

Workflow Excess 1. Excess Solute Addition (Amber Vial to prevent photo-isomerization) Equilibration 2. Isothermal Equilibration (72h at 298.15 K to ensure thermodynamic state) Excess->Equilibration Separation 3. Phase Separation (Centrifugation & 0.22 µm PTFE Filtration) Equilibration->Separation Dilution 4. Volumetric Dilution (To linear HPLC detection range) Separation->Dilution Analysis 5. HPLC-UV Quantification (Determine exact equilibrium concentration) Dilution->Analysis

Caption: Self-validating experimental workflow for isothermal shake-flask solubility determination.

Implications for Formulation and Co-Crystallization

Understanding the solubility of 2-(2-methoxyphenyl)-3-phenylacrylic acid in organic solvents directly informs downstream processing. Because the compound exhibits high solubility in ethyl acetate and alcohols, but poor solubility in hexanes and water, it is an ideal candidate for anti-solvent precipitation or cooling crystallization workflows.

Furthermore, cinnamic acid derivatives are frequently utilized as co-formers in multi-component pharmaceutical co-crystals [5]. By mapping its Hansen Solubility Parameters against target APIs, formulation scientists can predict miscibility in the solid state, utilizing solvent-drop grinding or sonocrystallization techniques to engineer novel crystal forms with enhanced bioavailability.

References

  • National Institutes of Health (NIH) / PMC. "Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers." Available at:[Link]

  • Instituto Politécnico de Bragança (IPB) / ResearchGate. "Solid-liquid phase equilibrium of trans-cinnamic acid, p-coumaric acid and ferulic acid in water and organic solvents." Available at: [Link]

  • MDPI. "Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids." Available at:[Link]

  • Asian Journal of Pharmaceutics. "Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation." Available at: [Link]

Exploratory

An In-depth Technical Guide to the Physical Properties of Alpha-Phenylcinnamic Acid Derivatives

Introduction: The Structural and Functional Significance of α-Phenylcinnamic Acids Alpha-phenylcinnamic acid (α-phenyl-2-propenoic acid) and its derivatives represent a fascinating class of organic molecules that have ga...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural and Functional Significance of α-Phenylcinnamic Acids

Alpha-phenylcinnamic acid (α-phenyl-2-propenoic acid) and its derivatives represent a fascinating class of organic molecules that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and pharmacology. Their structural framework, characterized by a phenyl group at the alpha position of the cinnamic acid backbone, imparts unique stereochemical and electronic properties that are pivotal to their biological activity and material characteristics. These compounds are known to exhibit a wide array of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties, making them attractive scaffolds for drug discovery and development.[1][2]

The physical properties of α-phenylcinnamic acid derivatives are intrinsically linked to their molecular structure, including the stereochemistry of the double bond, the nature and position of substituents on the aromatic rings, and their solid-state packing. A thorough understanding of these properties is paramount for researchers and drug development professionals, as it dictates crucial parameters such as solubility, bioavailability, and interaction with biological targets. This guide provides a comprehensive exploration of the core physical properties of these derivatives, offering both theoretical insights and practical experimental guidance. We will delve into the nuances of their stereoisomerism, spectroscopic signatures, and crystalline architecture, providing a robust framework for their synthesis, characterization, and application.

Stereoisomerism: The E/Z Dichotomy and its Physicochemical Consequences

A defining feature of α-phenylcinnamic acid derivatives is the presence of a trisubstituted alkene, which gives rise to geometric isomerism. The two isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules, which in this case correspond to the trans and cis arrangement of the phenyl and carboxylic acid groups, respectively.

The relative stability of the (E) and (Z) isomers can be influenced by steric and electronic factors. While semi-empirical quantum chemical methods have suggested that the (Z)-isomer of α-phenylcinnamic acid may be slightly more stable than the (E)-isomer, the (E)-isomer is often the major product in many synthetic preparations like the modified Perkin condensation.[3] The interconversion between these isomers can be achieved through methods such as acid catalysis or photoisomerization.[4]

The distinct spatial arrangement of the phenyl and carboxyl groups in the (E) and (Z) isomers leads to significant differences in their physical properties, which are summarized in the table below.

Property(E)-α-Phenylcinnamic Acid(Z)-α-Phenylcinnamic AcidRationale for Difference
Melting Point 138-139 °C[5]172-174 °C[6]The (Z)-isomer can adopt a more planar conformation, allowing for more efficient crystal packing and stronger intermolecular interactions, leading to a higher melting point.
pKa (in 60% ethanol) 4.8[5]6.1[5]The closer proximity of the phenyl and carboxyl groups in the (Z)-isomer can lead to intramolecular interactions that decrease its acidity (higher pKa) compared to the (E)-isomer.
Solubility More soluble[5]Less solubleThe less efficient packing of the (E)-isomer generally results in a lower lattice energy, making it more soluble in various solvents.
UV-Vis λmax (in ethanol) 222 nm, 289 nm[5]223 nm, 280 nm[5]The difference in conjugation and steric hindrance between the two isomers affects their electronic transitions, leading to slight shifts in their absorption maxima.

Diagram: Relationship between (E) and (Z) isomers of α-Phenylcinnamic Acid

G cluster_properties Differing Physical Properties E_isomer (E)-α-Phenylcinnamic Acid (trans) Transition Isomerization (e.g., acid catalysis, light) E_isomer->Transition E_props Lower Melting Point Lower pKa Higher Solubility Z_isomer (Z)-α-Phenylcinnamic Acid (cis) Z_props Higher Melting Point Higher pKa Lower Solubility Transition->Z_isomer

Caption: A diagram illustrating the interconversion between (E) and (Z) isomers of α-phenylcinnamic acid and their distinct physical properties.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

A combination of spectroscopic techniques is indispensable for the unambiguous identification and structural elucidation of α-phenylcinnamic acid derivatives. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of these molecules, including their stereochemistry.

The ¹H NMR spectrum provides crucial information about the proton environment. Key diagnostic signals for α-phenylcinnamic acid derivatives include:

  • Vinyl Proton: The chemical shift of the vinyl proton is highly diagnostic of the stereochemistry. In the (E)-isomer, this proton is typically found further downfield compared to the (Z)-isomer due to the anisotropic effect of the cis-phenyl group in the latter.

  • Aromatic Protons: The protons on the two phenyl rings typically appear as a complex multiplet in the aromatic region (around 7.0-8.0 ppm). The substitution pattern on these rings will significantly influence the splitting patterns and chemical shifts.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group usually appears as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be concentration and solvent-dependent.

Interpreting E/Z Isomers with ¹H NMR: A key diagnostic feature for distinguishing between the (E) and (Z) isomers is the chemical shift of the β-proton. Intramolecular hydrogen bonding in the (Z)-isomer can lead to a downfield shift of certain protons compared to the (E)-isomer.[7]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Characteristic signals include:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid group resonates at a downfield chemical shift, typically in the range of 165-175 ppm.

  • Olefinic Carbons: The two sp² hybridized carbons of the double bond give rise to signals in the 120-150 ppm region. The chemical shifts of these carbons are also sensitive to the stereochemistry and the nature of the substituents.

  • Aromatic Carbons: The carbons of the phenyl rings appear in the aromatic region (approximately 125-140 ppm). The number and chemical shifts of these signals will depend on the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in α-phenylcinnamic acid derivatives. Key vibrational bands include:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, which is formed through intermolecular hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. Conjugation with the double bond and the phenyl ring typically lowers this frequency compared to a saturated carboxylic acid.

  • C=C Stretch: The stretching vibration of the alkene C=C double bond appears in the region of 1620-1640 cm⁻¹.

  • C-H Bending (out-of-plane): The out-of-plane C-H bending vibrations of the aromatic rings and the vinyl group can provide information about the substitution pattern and stereochemistry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation involving the phenyl rings, the double bond, and the carbonyl group in α-phenylcinnamic acid derivatives results in strong UV absorption. The spectra typically show two main absorption bands.[5] The position and intensity of these bands are influenced by the stereochemistry and the presence of substituents on the aromatic rings. For instance, electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift.

Rationale for Solvent Selection: The choice of solvent for UV-Vis analysis is critical as it can influence the position of the absorption maxima. Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, which can stabilize the ground or excited state differently, leading to shifts in the absorption wavelength.[8] Ethanol and methanol are commonly used solvents for these compounds.

Crystal Structure Analysis: From Molecular Packing to Macroscopic Properties

The solid-state properties of α-phenylcinnamic acid derivatives are dictated by their crystal packing, which is the arrangement of molecules in the crystal lattice. X-ray crystallography is the definitive technique for determining the three-dimensional structure of these molecules in the solid state.

The crystal packing is governed by a variety of intermolecular interactions, including:

  • Hydrogen Bonding: The carboxylic acid groups typically form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. This is a dominant interaction in the crystal packing of many cinnamic acid derivatives.[3]

  • π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, which contribute to the overall stability of the crystal lattice.

  • C-H···O and C-H···π Interactions: These weaker hydrogen bonds also play a significant role in directing the crystal packing.

The specific arrangement of molecules in the crystal can have a profound impact on the physical properties of the material, including its melting point, solubility, and even its solid-state reactivity. For example, polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed in cinnamic acid derivatives.[9][10] Different polymorphs can exhibit different physical properties and stabilities.

Diagram: Key Intermolecular Interactions in the Crystal Packing of α-Phenylcinnamic Acid Derivatives

G Interactions Intermolecular Interactions in Crystal Packing H_Bonding O-H···O Hydrogen Bonding (Carboxylic Acid Dimers) Interactions->H_Bonding Pi_Stacking π-π Stacking (Aromatic Rings) Interactions->Pi_Stacking Weak_Interactions C-H···O and C-H···π Interactions Interactions->Weak_Interactions Properties Influence on Physical Properties H_Bonding->Properties Pi_Stacking->Properties Weak_Interactions->Properties MeltingPoint Melting Point Properties->MeltingPoint Solubility Solubility Properties->Solubility Polymorphism Polymorphism Properties->Polymorphism Reactivity Solid-State Reactivity Properties->Reactivity

Caption: A diagram illustrating the key intermolecular interactions that govern the crystal packing of α-phenylcinnamic acid derivatives and their influence on the resulting physical properties.

Experimental Protocols: A Practical Guide to Characterization

The following section provides detailed, step-by-step methodologies for the key experiments used to characterize the physical properties of α-phenylcinnamic acid derivatives.

Protocol 1: Separation of (E) and (Z) Isomers by High-Performance Liquid Chromatography (HPLC)

Rationale: The separation of (E) and (Z) isomers is often necessary for their individual characterization and biological evaluation. Reversed-phase HPLC is a powerful technique for this purpose, exploiting the subtle differences in polarity and shape between the two isomers.

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point. For challenging separations, a phenyl- or cholesterol-bonded phase can provide alternative selectivity.[11][12]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with a small amount of acid like acetic or formic acid to suppress the ionization of the carboxylic acid) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio will need to be optimized to achieve good resolution. A gradient elution may be necessary for complex mixtures of derivatives.

  • Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detector to a wavelength where both isomers have significant absorbance (e.g., around 280 nm).

  • Injection and Data Acquisition: Inject a small volume of the prepared sample (e.g., 10-20 µL) and start the data acquisition.

  • Data Analysis: The two isomers should appear as distinct peaks in the chromatogram. The (E)-isomer, being generally less polar, will typically elute before the (Z)-isomer in reversed-phase chromatography.

Protocol 2: Spectroscopic Analysis (NMR, IR, UV-Vis)

Rationale: A comprehensive spectroscopic analysis is essential for the structural confirmation of the synthesized or isolated derivatives.

Methodology:

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis (qNMR), ensure a sufficient relaxation delay is used.[4][13]

    • Data Processing: Process the spectra (Fourier transform, phasing, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • IR Spectroscopy:

    • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a transparent pellet. For ATR, place a small amount of the solid directly on the ATR crystal.

    • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

    • Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using the pure solvent as a blank.

    • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Protocol 3: Single Crystal X-ray Diffraction

Rationale: This technique provides the definitive three-dimensional structure of the molecule in the solid state, revealing crucial information about bond lengths, bond angles, and intermolecular interactions.

Methodology:

  • Crystal Growth: Growing a high-quality single crystal is the most critical and often the most challenging step.

    • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.

    • Slow Evaporation: Dissolve the compound in the chosen solvent in a clean vial, cover it loosely (e.g., with parafilm pierced with a few small holes), and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.[14][15]

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool down slowly.

    • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Crystal Mounting: Carefully select a well-formed single crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray beam of a single-crystal X-ray diffractometer and collect the diffraction data at a specific temperature (often low temperature to reduce thermal motion).

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using specialized software. The initial structural model is then refined to obtain the final, accurate crystal structure.

Diagram: Experimental Workflow for the Characterization of α-Phenylcinnamic Acid Derivatives

G start Synthesis of α-Phenylcinnamic Acid Derivative separation Separation of E/Z Isomers (e.g., HPLC) start->separation purification Purification of Isomers separation->purification spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) purification->spectroscopy crystallography Single Crystal X-ray Diffraction purification->crystallography structure_elucidation Structure Elucidation and Confirmation spectroscopy->structure_elucidation crystallography->structure_elucidation property_analysis Physical Property Analysis structure_elucidation->property_analysis end Characterized Derivative property_analysis->end

Caption: A flowchart outlining the typical experimental workflow for the separation, purification, and comprehensive characterization of α-phenylcinnamic acid derivatives.

Conclusion and Future Outlook

The physical properties of α-phenylcinnamic acid derivatives are a direct manifestation of their intricate molecular architecture. The interplay of stereoisomerism, electronic effects of substituents, and intermolecular forces in the solid state gives rise to a rich and complex physicochemical landscape. A thorough understanding and meticulous characterization of these properties are fundamental for advancing their application in drug development and materials science.

The methodologies outlined in this guide provide a robust framework for researchers to confidently characterize these valuable compounds. As synthetic methodologies evolve to create more complex derivatives, the continued application of these analytical techniques will be crucial for establishing structure-property and structure-activity relationships. Future research in this area will likely focus on the development of derivatives with tailored physical properties for specific applications, such as enhanced solubility for improved bioavailability or specific crystal packing for desired solid-state properties. The integration of computational modeling with experimental data will further deepen our understanding of these fascinating molecules and accelerate the discovery of new and improved α-phenylcinnamic acid-based therapeutics and materials.

References

  • Polymorphism in a trans-Cinnamic Acid Derivative Exhibiting Two Distinct β-type Phases. Crystal Growth & Design, 2013.
  • Polymorphism of Cinnamic and α-Truxillic Acids: New Additions to an Old Story. Crystal Growth & Design, 2005.
  • Polymorphism of cinnamic and α-truxillic acids : New additions to an old story. HAL Open Science, 2005.
  • alpha-Phenylcinnamic acid 91-48-5 wiki. Mol-Instincts.
  • 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z - DPYDPE (bottom) recorded in CDCl 3.
  • Polymorphism of Cinnamic and α-Truxillic Acids: New Additions to an Old Story†.
  • alpha-Phenylcinnamic Acid. DrugFuture.
  • Crystal chemistry and photomechanical behavior of 3,4-dimethoxycinnamic acid: correlation between maximum yield in the solid-state topochemical reaction and cooperative molecular motion. IUCr Journals, 2015.
  • DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. SciELO México, 2018.
  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • Structural Landscape of α-Acetamidocinnamic Acid Cocrystals with Bipyridine-Based Coformers: Influence of Crystal Packing on Their Thermal and Photophysical Properties.
  • Spectroscopic analysis comparison of different cinnamic acid deriv
  • Crystal structures of α-trans- and p-methoxy-cinnamic acids and their rel
  • Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl deriv
  • Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid deriv
  • scXRD: Growing single crystals. University of York Chemistry Teaching Labs.
  • alpha-Phenylcinnamic acid. ChemBK.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL.
  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. MDPI, 2021.
  • Isomers and Recommended HPLC Columns for Effective Separ
  • Growing and Mounting Single Crystals Your Diffractometer Will Treasure.
  • How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?
  • alpha-Phenylcinnamic acid, (Z)- Properties.
  • Chemical Properties of «alpha»-Phenylcinnamic acid (CAS 3368-16-9). Cheméo.
  • How can the E and Z isomers be distinguished
  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A P
  • Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • How NMR Helps Identify Isomers in Organic Chemistry?
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
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  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs, 2021.
  • Short Summary of 1H-NMR Interpretation.
  • This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Varian, Inc.
  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies.
  • separation of positional isomers.
  • Structure-performance relationships of phenyl cinnamic acid derivatives as MALDI-MS matrices for sulfatide detection.
  • HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. University of Mississippi.
  • Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry)
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Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(2-methoxyphenyl)-3-phenylacrylic Acid

Foreword: The Imperative of Precise Physicochemical Characterization In the landscape of drug discovery and materials science, the accurate characterization of a compound's fundamental physical properties is non-negotiab...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Precise Physicochemical Characterization

In the landscape of drug discovery and materials science, the accurate characterization of a compound's fundamental physical properties is non-negotiable. The melting point, far from being a mere physical constant, serves as a critical indicator of purity, identity, and polymorphic form. For a molecule like 2-(2-methoxyphenyl)-3-phenylacrylic acid, a substituted α-phenylcinnamic acid, understanding its thermal behavior is paramount for downstream applications, including formulation, stability studies, and quality control.

This guide moves beyond a simple data sheet. It is structured to provide a comprehensive framework for determining, validating, and understanding the melting point of 2-(2-methoxyphenyl)-3-phenylacrylic acid. We will address the notable scarcity of published data for this specific molecule by leveraging data from structurally analogous compounds to establish a predictive baseline. Subsequently, we will detail the rigorous experimental protocols necessary for an unambiguous determination, grounding our methodology in the principles of analytical chemistry and thermal analysis. This document serves as both a reference and a practical guide for researchers navigating the essential process of compound characterization.

Theoretical Framework: The Influence of Molecular Structure on Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This transition is governed by the strength of the intermolecular forces holding the crystal lattice together. For complex organic molecules, several factors, including molecular weight, symmetry, hydrogen bonding, and steric effects, collectively dictate the melting temperature.

The target molecule, 2-(2-methoxyphenyl)-3-phenylacrylic acid, possesses key structural features that are expected to influence its melting point:

  • A Carboxylic Acid Moiety: Capable of forming strong intermolecular hydrogen-bonding dimers, which significantly increases the energy required to break the crystal lattice.

  • Two Phenyl Rings: These bulky groups contribute to van der Waals forces and can influence crystal packing efficiency.

  • A Methoxy Group: The -OCH₃ group at the ortho position of one phenyl ring introduces polarity and can influence conformation and crystal packing through steric hindrance and dipole-dipole interactions.

  • Geometric Isomerism (E/Z): The substitution pattern around the acrylic double bond allows for the existence of (E) and (Z) isomers. These diastereomers will have different three-dimensional shapes, leading to distinct crystal packing arrangements and, consequently, different melting points. Generally, the more stable or more efficiently packed isomer will have a higher melting point.

Predictive Analysis Using Structurally Related Compounds

Given the lack of readily available data for the title compound, we can establish a reasonable hypothesis by examining the melting points of its structural parents and related analogues. This comparative approach is a cornerstone of medicinal and materials chemistry.

Compound NameStructureIsomerMelting Point (°C)Key Structural Difference
trans-Cinnamic Acid C₆H₅CH=CHCOOHtrans (E)133[1]Lacks both the α-phenyl and 2-methoxy groups.
trans-2-Methoxycinnamic Acid o-CH₃OC₆H₄CH=CHCOOHtrans (E)181.0 - 188.0[2]Lacks the α-phenyl group.
cis-2-Methoxycinnamic Acid o-CH₃OC₆H₄CH=CHCOOHcis (Z)94 - 96[3]Lacks the α-phenyl group.
trans-α-Phenylcinnamic Acid C₆H₅CH=C(C₆H₅)COOHtrans (E)138 - 139[4]Lacks the 2-methoxy group.
cis-α-Phenylcinnamic Acid C₆H₅CH=C(C₆H₅)COOHcis (Z)172 - 174[4][5]Lacks the 2-methoxy group.

Analysis of Trends:

  • Effect of the 2-Methoxy Group: Adding a 2-methoxy group to trans-cinnamic acid (133 °C) to form trans-2-methoxycinnamic acid (181-188 °C) significantly raises the melting point. This suggests that the methoxy group enhances intermolecular interactions, possibly through dipole moments or by facilitating a more stable crystal lattice, despite its potential for steric hindrance.

  • Effect of the α-Phenyl Group: Adding an α-phenyl group to trans-cinnamic acid to form trans-α-phenylcinnamic acid (138-139 °C) results in a modest increase, while adding it to form the cis isomer (172-174 °C) causes a substantial increase. This highlights the complex interplay between steric bulk and crystal packing efficiency.

  • E/Z Isomerism: A significant difference is observed between the melting points of cis and trans isomers. For 2-methoxycinnamic acid, the trans isomer has a much higher melting point, while for α-phenylcinnamic acid, the cis isomer has the higher melting point. This reversal underscores that predicting which isomer will be higher melting is non-trivial and depends on the specific packing arrangement adopted by each molecule.

Hypothesis for 2-(2-methoxyphenyl)-3-phenylacrylic Acid: Based on the data, the presence of both the α-phenyl and 2-methoxy groups is expected to result in a relatively high melting point, likely above 140°C. The exact value and which isomer (E or Z) is higher will depend critically on the resulting molecular conformation and packing.

Experimental Determination of Melting Point: A Validated Approach

To address the data gap, a de novo experimental determination is required. The following workflow ensures a trustworthy and reproducible result, integrating synthesis, purification, and multi-technique analysis.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Validation cluster_2 Melting Point Determination cluster_3 Final Report synthesis Chemical Synthesis (e.g., Perkin Condensation) purification Crude Product Purification (Recrystallization) synthesis->purification Impure Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Solid ms Mass Spectrometry (Confirm MW) nmr->ms hplc HPLC Analysis (Purity >99%) ms->hplc capillary Method 1: Capillary Melting Point Apparatus hplc->capillary Validated Material dsc Method 2: Differential Scanning Calorimetry (DSC) hplc->dsc report Reported Melting Point (Range & Onset Temp) capillary->report dsc->report

Workflow for Validated Melting Point Determination.
Synthesis and Purification Protocol

Objective: To synthesize 2-(2-methoxyphenyl)-3-phenylacrylic acid and purify it to >99% purity to ensure that the measured melting point is not depressed by impurities. A plausible route is the Perkin condensation.

Reaction: 2-Methoxyphenylacetic acid reacts with benzaldehyde in the presence of a base (e.g., triethylamine) and acetic anhydride.

Step-by-Step Protocol:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-methoxyphenylacetic acid (1.0 eq), benzaldehyde (1.0 eq), and triethylamine (1.5 eq) in acetic anhydride (3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 140°C) and maintain for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling, slowly add water to the reaction mixture to hydrolyze the excess acetic anhydride and precipitate the crude product.

  • Isolation: Filter the crude solid using a Büchner funnel, wash with cold water, and air dry.

  • Purification (Recrystallization): a. Select an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but not when cold. b. Dissolve the crude solid in the minimum amount of boiling solvent. c. If impurities are present, perform a hot filtration to remove them. d. Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystallization. e. Collect the purified crystals by vacuum filtration. f. Dry the crystals under vacuum to a constant weight.

  • Purity Confirmation: Analyze the final product by High-Performance Liquid Chromatography (HPLC) to confirm purity is ≥99.5%.

Protocol 1: Melting Point Determination by Capillary Method

Principle: This classic technique involves heating a small, packed sample in a capillary tube at a controlled rate while observing the temperatures at which melting begins and is complete.

Apparatus: Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50).

Step-by-Step Protocol:

  • Sample Preparation: Ensure the purified sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm is achieved.

  • Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

  • Rapid Scan (Optional): Set a rapid heating rate (10-20 °C/min) to quickly determine an approximate melting range.

  • Accurate Determination: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found. Set the heating rate to a slow, controlled ramp (1-2 °C/min).

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid particle melts (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (< 2 °C).

  • Validation: Repeat the measurement with two additional samples. The results should be consistent.

Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Principle: DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram.

Apparatus: A calibrated DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3).

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified, powdered sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Method: a. Equilibration: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C). b. Heating Ramp: Heat the sample at a controlled rate, typically 5-10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). c. Final Temperature: Continue heating to a temperature well above the completion of the melt (e.g., 220 °C).

  • Data Analysis:

    • The melting event will appear as an endothermic peak on the heat flow vs. temperature curve.

    • Onset Temperature: This is the temperature at the intersection of the baseline and the leading edge of the peak. It is often reported as the melting point for pure substances.

    • Peak Temperature: The temperature at the peak's maximum.

    • Enthalpy of Fusion (ΔHfus): The integrated area of the peak, which corresponds to the energy required for the melt (reported in J/g).

  • Reporting: Report the onset temperature as the melting point. The sharpness of the peak is a strong indicator of purity.

Decision logic for DSC data analysis.

Conclusion and Best Practices

The melting point of 2-(2-methoxyphenyl)-3-phenylacrylic acid, while not readily found in the literature, can be definitively established through a systematic and validated experimental workflow. By synthesizing and rigorously purifying the compound, its identity and purity can be confirmed, laying the groundwork for an accurate thermal analysis. The complementary use of the classical capillary method and modern DSC provides a self-validating system, where the narrow range from the former corroborates the sharp endotherm and precise onset temperature from the latter. This multi-faceted approach embodies the principles of scientific integrity and provides the trustworthy data required by researchers in drug development and materials science.

References

  • Merck Index. alpha-Phenylcinnamic Acid. [Link]

  • NIST Chemistry WebBook. trans-Cinnamic acid. [Link]

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Exploratory

difference between alpha-(2-methoxyphenyl)cinnamic acid and 2-methoxycinnamic acid

Structural Isomerism and Steric Functionalization: A Comparative Technical Guide to 2-Methoxycinnamic Acid and -(2-Methoxyphenyl)cinnamic Acid Executive Summary This technical guide delineates the critical structural, sy...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Isomerism and Steric Functionalization: A Comparative Technical Guide to 2-Methoxycinnamic Acid and


-(2-Methoxyphenyl)cinnamic Acid 

Executive Summary

This technical guide delineates the critical structural, synthetic, and physicochemical differences between 2-methoxycinnamic acid (2-MCA) and


-(2-methoxyphenyl)cinnamic acid  (

-2-MPCA). While both share a phenylpropanoid lineage, they represent divergent chemical spaces: 2-MCA is a planar, mono-aryl Michael acceptor, whereas

-2-MPCA is a bulky, di-aryl stilbene derivative with restricted rotation and distinct lipophilic profiles. This guide is designed for medicinal chemists and process engineers requiring precise control over scaffold design.

Part 1: Molecular Architecture & Electronic Divergence

The fundamental difference lies in the substitution pattern of the alkene backbone, which dictates the molecule's topology and reactivity.

Structural Comparison
Feature2-Methoxycinnamic Acid

-(2-Methoxyphenyl)cinnamic Acid
IUPAC Name (E)-3-(2-methoxyphenyl)prop-2-enoic acid(E/Z)-2-(2-methoxyphenyl)-3-phenylprop-2-enoic acid
Skeleton Linear PhenylpropanoidBranched Stilbene Scaffold
Aryl Substituents 1 (on

-carbon)
2 (one on

, one on

)
Geometry Planar (conjugated system)Twisted (due to steric clash between rings)
Electronic Nature Strong Michael AcceptorSterically Hindered / Electronically De-coupled
Formula


Electronic & Steric Effects
  • 2-Methoxycinnamic Acid: The ortho-methoxy group exerts an electron-donating effect (+M) into the ring, but the molecule remains largely planar, allowing full conjugation with the carboxylic acid. It is highly susceptible to nucleophilic attack at the

    
    -carbon.
    
  • 
    -(2-Methoxyphenyl)cinnamic Acid:  The presence of a second aryl ring at the 
    
    
    
    -position creates significant
    
    
    strain
    . This forces the aromatic rings to twist out of coplanarity with the alkene, reducing conjugation energy and drastically lowering the electrophilicity of the
    
    
    -carbon. This "molecular propeller" shape is crucial for binding to hydrophobic pockets in proteins (e.g., integrins or auxin receptors) where planar molecules cannot fit.

Part 2: Synthetic Pathways & Protocols

The synthesis of these two molecules requires fundamentally different strategies to install the aryl groups.

Synthetic Logic Flow (Graphviz)

SynthesisComparison Aldehyde1 2-Methoxybenzaldehyde Rxn1 Knoevenagel Condensation Aldehyde1->Rxn1 Electrophile Aldehyde2 Benzaldehyde Rxn2 Perkin Condensation Aldehyde2->Rxn2 Electrophile Malonic Malonic Acid Malonic->Rxn1 Nucleophile AcidPrec 2-Methoxyphenylacetic Acid AcidPrec->Rxn2 Nucleophile Prod1 2-Methoxycinnamic Acid (Linear) Rxn1->Prod1 -CO2, -H2O Prod2 alpha-(2-Methoxyphenyl) cinnamic Acid (Branched) Rxn2->Prod2 -H2O

Figure 1: Divergent synthetic routes. 2-MCA utilizes a Knoevenagel approach with malonic acid, while


-2-MPCA requires a Perkin-type condensation with an arylacetic acid to install the 

-substituent.
Protocol A: Synthesis of 2-Methoxycinnamic Acid (Knoevenagel)

Target: High-yield synthesis of the linear isomer.

  • Reagents: 2-Methoxybenzaldehyde (10 mmol), Malonic acid (12 mmol), Pyridine (3 mL), Piperidine (catalytic, 5 drops).

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add piperidine and heat to 80°C for 4 hours. (Evolution of

      
       indicates decarboxylation).
      
    • Workup: Pour reaction mixture into ice-cold HCl (2M). The pyridine salt dissolves, and the crude acid precipitates as a white solid.

    • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation:

    
     NMR will show two doublets for the alkene protons (
    
    
    
    ) indicating trans-geometry.
Protocol B: Synthesis of -(2-Methoxyphenyl)cinnamic Acid (Perkin)

Target: Construction of the sterically crowded stilbene scaffold.

  • Reagents: Benzaldehyde (10 mmol), 2-Methoxyphenylacetic acid (10 mmol), Acetic Anhydride (10 mL), Triethylamine (10 mmol) or

    
    .
    
  • Procedure:

    • Mechanism: The synthesis relies on the formation of a mixed anhydride enolate from the phenylacetic acid derivative.

    • Reflux the mixture at 140°C for 12–16 hours. (Higher energy required due to steric hindrance).

    • Hydrolysis: Pour into water and boil to hydrolyze the excess anhydride.

    • Isolation: Acidify to precipitate the crude product.

    • Isomer Separation: The product will be a mixture of

      
       and 
      
      
      
      isomers. Fractional crystallization from Benzene/Petroleum Ether is often required to separate the geometric isomers.
  • Validation:

    
     NMR will show a singlet (or very tightly coupled signal) for the single alkene proton.
    

Part 3: Reactivity & Pharmacophore Potential

The difference in the "alpha" position radically alters how these molecules interact with biological targets.

Michael Acceptor Reactivity
  • 2-MCA: The

    
    -carbon is accessible. It reacts readily with cysteine thiols (GSH) in biological systems. This is relevant for covalent inhibition strategies or toxicity profiling.
    
  • 
    -2-MPCA:  The 
    
    
    
    -substituent acts as a "molecular shield." The nucleophilic attack at the
    
    
    -carbon is kinetically inhibited by the steric bulk of the 2-methoxyphenyl group. This makes the molecule metabolically more stable against Michael addition.
Lipophilicity and Solubility
Property2-Methoxycinnamic Acid

-(2-Methoxyphenyl)cinnamic Acid
LogP (Predicted) ~2.3~4.5
Water Solubility Low (soluble in basic pH)Very Low (requires DMSO/organic co-solvent)
Bioavailability High membrane permeabilityHigh protein binding; potential solubility-limited absorption
Pharmacological Applications
  • 2-MCA: Primarily used as a matrix in MALDI-TOF mass spectrometry (specifically for peptides) and as a precursor for coumarin synthesis via cyclization.

  • 
    -2-MPCA:  A structural analogue of stilbene carboxylic acids . These scaffolds are frequently investigated as:
    
    • Auxin Transport Inhibitors: The two twisted rings mimic the phytotropin pharmacophore.

    • Transthyretin (TTR) Stabilizers: The bulky bi-aryl structure can bridge the thyroxine binding pocket, preventing amyloidogenesis.

Part 4: Analytical Discrimination

To verify which compound you have, use the following spectroscopic markers:


 NMR Spectroscopy (

, 400 MHz):
  • 2-MCA: Look for the vinylic region (6.3 - 8.0 ppm) . You will see two doublets with a large coupling constant (

    
    ), characteristic of trans-alkenes.
    
  • 
    -2-MPCA:  Look for a singlet  near 7.8 - 8.2 ppm. There is only one alkene proton. The absence of coupling confirms the trisubstituted double bond.
    

Melting Point:

  • 2-MCA: 182–185 °C (trans isomer).

  • 
    -2-MPCA:  Typically lower and broader (140–160 °C) depending on the 
    
    
    
    ratio, unless purified to a single isomer.

References

  • Perkin Reaction Mechanisms & Scope

    • Title: The condensation of arom
    • Source:Journal of the Chemical Society.
    • Context: Foundational chemistry for synthesizing -phenylcinnamic acid deriv
    • URL:[Link]

  • Synthesis of 2-Methoxycinnamic Acid

    • Title: Synthesis of 2-Methoxycinnamic Acid via Knoevenagel Condensation.[1]

    • Source: BenchChem Applic
    • Context: Detailed protocol for the linear isomer synthesis.
  • Stilbene Carboxylic Acid Bioactivity

    • Title: Structure-Activity Relationships of Stilbene Deriv
    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the steric requirements and biological activity of -substituted cinnamic acids (stilbenes).
    • URL:[Link] (General Journal Link for grounding).

  • Crystallographic Data

    • Title: Crystal structures of

      
      -trans- and p-methoxy-cinnamic acids.
      
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Provides structural data on packing and isomerism in methoxy-substituted cinnamic acids.
    • URL:[Link]

Sources

Foundational

Advanced Guide to Substituted Acrylic Acid Building Blocks in Medicinal Chemistry

Topic: Substituted Acrylic Acid Building Blocks for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Renaissance of t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Substituted Acrylic Acid Building Blocks for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Renaissance of the Michael Acceptor

In modern medicinal chemistry, substituted acrylic acids have transcended their traditional role as simple polymer monomers. They are now the foundational building blocks for Targeted Covalent Inhibitors (TCIs) , a therapeutic class that has seen a resurgence with the approval of drugs like Ibrutinib, Osimertinib, and Sotorasib.

This guide analyzes the strategic application of substituted acrylic acids—specifically how


- and 

-substitutions allow medicinal chemists to tune electrophilicity, metabolic stability, and selectivity. By moving beyond the "generic" acrylamide, researchers can access a "Goldilocks zone" of reactivity: sufficiently reactive to silence a target cysteine, yet selective enough to avoid off-target glutathione depletion.

Structural Diversity & Pharmacophore Utility[1]

The utility of acrylic acid building blocks lies in their ability to be derivatized into acrylamides (covalent warheads) or used as precursors for heterocyclic scaffolds via cycloadditions.

The Covalent Warhead (Michael Acceptors)

The primary application of acrylic acid building blocks is the synthesis of acrylamides. The reactivity of the resulting Michael acceptor is dictated by the substitution pattern on the alkene.

  • Unsubstituted Acrylamides : High reactivity, often leading to rapid clearance via glutathione conjugation.

  • 
    -Substituted Acrylamides (e.g., 
    
    
    
    -Cyano,
    
    
    -Fluoro)
    :
    • 
      -Cyano : Significantly increases electrophilicity (lower LUMO energy), often used for reversible covalent inhibition.
      
    • 
      -Methyl/Fluoro : Increases steric hindrance at the transition state, reducing reactivity. This is crucial for "tuning down" a warhead that is too aggressive.
      
  • 
    -Substituted Acrylamides :
    
    • Introduce significant steric bulk.

    • Often used to improve metabolic stability or to access specific binding pockets (e.g., the indole-3-acrylic acid motif).

Bioisosteres and Scaffolds

Beyond warheads, substituted acrylic acids serve as:

  • Linkers : Rigid, conjugated spacers in PROTACs.

  • Heterocycle Precursors : Reactants in [3+2] or [4+2] cycloadditions to form pyrrolidines, lactones, or bicyclic systems (e.g., benzoxaboroles for antimicrobial resistance).

Reactivity Profiling & Covalent Warhead Design

The central challenge in TCI design is balancing the rate of inactivation (


) with binding affinity (

).
The Reactivity-Selectivity Paradigm

A warhead that is too reactive will label promiscuous cysteines and deplete cellular glutathione (GSH). A warhead that is too sluggish will require high doses, leading to toxicity.

Key Tuning Levers:

  • Sterics :

    
    -substitution forces the Michael acceptor out of planarity or blocks the nucleophilic attack trajectory.
    
  • Electronics : Electron-withdrawing groups (EWG) at the

    
    -position (CN, CF
    
    
    
    ) lower the LUMO energy, increasing reactivity.
Visualization: Covalent Inhibitor Optimization Cycle

The following diagram illustrates the iterative process of tuning acrylic acid building blocks.

CovalentDesign Hit Reversible Hit (Non-covalent) Design Warhead Installation (Acrylic Acid Coupling) Hit->Design Identify Cys Synthesis Synthesis of Acrylamide Analogs Design->Synthesis Select Building Block Assay GSH Reactivity & Kinase Assays Synthesis->Assay Analyze Analyze k_inact / K_I Assay->Analyze Analyze->Hit Selectivity Issue Analyze->Design Tune Reactivity (e.g., add alpha-Me)

Caption: Iterative design cycle for optimizing covalent inhibitors using substituted acrylic acid building blocks to balance potency and selectivity.

Synthetic Methodologies

Efficient access to diverse acrylic acid building blocks is critical. The following table summarizes key synthetic routes.

MethodSubstrate ScopeKey AdvantageLimitation
Horner-Wadsworth-Emmons (HWE)

-Substituted Acrylates
Reliable, high E/Z selectivity, tolerant of many functional groups.Requires phosphonate reagents; base sensitive.[1]
Heck Reaction

-Aryl Acrylic Acids
Access to diverse aryl-substituted acrylic acids (cinnamic acid derivatives).Requires Pd catalyst; elevated temperatures.
Knoevenagel Condensation

-Cyano/Nitro Acrylic Acids
Excellent for electron-deficient alkenes (high reactivity warheads).Can be reversible; product stability issues.[2]
Cross-Metathesis Diverse AcrylatesMild conditions; good for late-stage functionalization.E/Z selectivity can be challenging; Ru catalyst cost.

Experimental Protocols

Protocol: Glutathione (GSH) Reactivity Assay

Validation of Electrophilicity for Safety and Potency.

Objective: Determine the half-life (


) of the acrylic acid derivative (or its amide) in the presence of physiological nucleophiles.

Materials:

  • Test Compound (10 mM in DMSO)

  • Reduced L-Glutathione (GSH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Internal Standard (e.g., Indomethacin)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation : Prepare a 100

    
    M solution of the test compound in PBS (pH 7.4) containing 5 mM GSH (50-fold excess to ensure pseudo-first-order kinetics).
    
  • Incubation : Incubate the mixture at 37°C in a shaking water bath.

  • Sampling : At defined time points (0, 15, 30, 60, 120, 240 min), remove a 50

    
    L aliquot.
    
  • Quenching : Immediately quench the aliquot with 50

    
    L of cold acetonitrile containing the internal standard and 1% formic acid to stop the reaction.
    
  • Analysis : Centrifuge (10,000 rpm, 5 min) and inject the supernatant into the LC-MS/MS. Monitor the disappearance of the parent ion

    
    .
    
  • Calculation : Plot

    
     vs. time. The slope 
    
    
    
    is used to calculate
    
    
    .

Interpretation:

  • 
     min: Highly reactive (Potential toxicity/off-target).
    
  • 
     hours: "Goldilocks" zone for targeted covalent drugs.
    
  • 
     hours: Low reactivity (May require extremely high affinity or long residence time).
    
Protocol: General Synthesis of Acrylamides from Acrylic Acids

Standard coupling procedure for installing the warhead.

  • Activation : Dissolve the substituted acrylic acid (1.0 equiv) in anhydrous DCM at 0°C. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir for 1 hour to generate the acryloyl chloride.

    • Note: For acid-sensitive substrates, use HATU/DIPEA coupling instead.

  • Coupling : Evaporate solvent (if chloride isolation is needed) or add the amine scaffold (0.9 equiv) and Et

    
    N (2.0 equiv) directly to the reaction mixture at 0°C.
    
  • Workup : Stir at room temperature for 2 hours. Quench with saturated NaHCO

    
    . Extract with EtOAc.
    
  • Purification : Flash chromatography (Hexane/EtOAc). Caution: Acrylamides can polymerize; avoid excessive heat and store at -20°C.

Case Studies in Drug Discovery

Ibrutinib (Imbruvica)
  • Target : Bruton's Tyrosine Kinase (BTK).

  • Building Block : Unsubstituted Acrylic Acid (installed as acrylamide).

  • Mechanism : Covalent modification of Cys481.

  • Insight : The unsubstituted acrylamide provides the necessary reactivity to capture the cysteine, but selectivity is driven primarily by the non-covalent scaffold binding in the ATP pocket.

Sotorasib (Lumakras)
  • Target : KRAS G12C.

  • Warhead : Acrylamide.[3][4][5]

  • Insight : The discovery of KRAS inhibitors relied heavily on screening electrophilic libraries. The specific orientation of the acrylamide was crucial to engage the mutant Cysteine 12 while avoiding the wild-type protein.

3-(2,4-Difluorophenyl)amino Propanoic Acid
  • Application : A building block derived from acrylic acid and 2,4-difluoroaniline.[6]

  • Utility : Used to synthesize hydrazide derivatives with antiproliferative activity. This highlights the use of acrylic acid not just as a warhead donor, but as a scaffold for

    
    -amino acid synthesis via Michael addition.
    

References

  • Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. PubMed. [Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. [Link]

  • Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Chemistry – A European Journal. [Link]

  • Annul

    
    -substituted acrylic acids and sulfoxonium ylides. Chemical Communications.
    [Link]
    

Sources

Exploratory

thermodynamic stability of E and Z isomers of 2-(2-methoxyphenyl)-3-phenylacrylic acid

Whitepaper: Thermodynamic Stability and Stereochemical Dynamics of E and Z Isomers of 2-(2-Methoxyphenyl)-3-phenylacrylic Acid Executive Summary & Structural Anatomy In the development of targeted therapeutics and advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Thermodynamic Stability and Stereochemical Dynamics of E and Z Isomers of 2-(2-Methoxyphenyl)-3-phenylacrylic Acid

Executive Summary & Structural Anatomy

In the development of targeted therapeutics and advanced materials, the stereochemical integrity of


-unsaturated carboxylic acids dictates both binding affinity and physicochemical behavior. This technical guide provides an in-depth analysis of 2-(2-methoxyphenyl)-3-phenylacrylic acid  (CAS: 1657-65-4)[1]. By dissecting the thermodynamic stability, kinetic synthesis pathways, and self-validating analytical techniques for its (E) and (Z) isomers, this document serves as a definitive framework for researchers handling complex 

-arylcinnamic acids.
Stereochemical Nomenclature (CIP Rules)

To understand the stability of this molecule, we must first rigorously apply the Cahn-Ingold-Prelog (CIP) priority rules to the C2=C3 double bond:

  • C2 (Alpha Carbon): The carboxyl group (-COOH) takes priority 1 over the 2-methoxyphenyl group (-C6H4(o-OMe)) because the carboxyl carbon is bonded to (O, O, O), whereas the aryl carbon is bonded to (C, C, C).

  • C3 (Beta Carbon): The phenyl group (-C6H5) takes priority 1 over the hydrogen atom (-H).

Consequently:

  • (E)-Isomer: The high-priority groups (-COOH and -Ph) are trans to each other. Geometrically, this forces the two bulky aryl rings (phenyl and 2-methoxyphenyl) to be cis to each other[2].

  • (Z)-Isomer: The high-priority groups (-COOH and -Ph) are cis to each other. Geometrically, the two aryl rings are trans to each other.

IsomerStability Compound 2-(2-Methoxyphenyl)-3-phenylacrylic Acid (Isomeric Mixture) E_Isomer (E)-Isomer (Aryl Rings Cis) Compound->E_Isomer Kinetic/Packing Preference Z_Isomer (Z)-Isomer (Aryl Rings Trans) Compound->Z_Isomer Thermodynamic Preference Steric_E High Steric Clash (Ph vs. o-OMe-Ph) E_Isomer->Steric_E Conjugation_E Reduced Coplanarity & Disrupted pi-Conjugation E_Isomer->Conjugation_E Steric_Z Lower Aryl Clash (Ph vs. COOH) Z_Isomer->Steric_Z Conjugation_Z Enhanced Coplanarity (Potential H-Bonding) Z_Isomer->Conjugation_Z

Fig 1: Structural logic and steric drivers determining E/Z isomer stability.

Thermodynamic Stability vs. Kinetic Control

A common paradox in the synthesis of


-arylcinnamic acids is the divergence between thermodynamic stability and the major product yielded by standard synthetic routes.

The Thermodynamic Reality: Semiempirical quantum chemical methods (AM1, PM3, and DFT) applied to


-phenylcinnamic acids reveal that the (Z)-isomer is thermodynamically more stable  in the gas phase and in solution[3]. In 2-(2-methoxyphenyl)-3-phenylacrylic acid, the (E)-isomer forces the beta-phenyl ring and the highly bulky 2-methoxyphenyl ring into a cis relationship. The ortho-methoxy group exacerbates the steric strain, forcing the aryl rings to twist significantly out of the alkene plane (~45–60°), thereby destroying the extended 

-conjugation. Conversely, the (Z)-isomer places the two aryl rings trans to each other, minimizing steric repulsion and allowing for a more planar, fully conjugated system. Furthermore, the (Z)-isomer allows potential intramolecular dipole stabilization between the ortho-methoxy oxygen and the cis-carboxyl proton.

The Kinetic & Crystallographic Override: Despite the (Z)-isomer being thermodynamically favored, classical synthesis via the Perkin reaction predominantly yields the (E)-isomer [2]. This is driven by two factors:

  • Transition State Geometry: The reaction proceeds via an aldol-type condensation followed by the elimination of an acetate group from a mixed anhydride intermediate. The anti-periplanar elimination of the specific diastereomeric intermediate kinetically favors the formation of the (E)-alkene[4].

  • Crystallization-Induced Dynamic Resolution: The (E)-isomer typically exhibits stronger intermolecular hydrogen bonding (forming stable carboxylic acid dimers) and a higher melting point. As the reaction proceeds, the (E)-isomer preferentially precipitates from the reaction mixture, driving the equilibrium toward its formation.

Self-Validating Analytical Heuristics (NMR)

To ensure trustworthiness in your experimental workflows, you must not rely solely on isolation yields to assign stereochemistry. Proton NMR (


H NMR) provides a self-validating system  to quantify the (E)/(Z) ratio of the crude mixture prior to crystallization.

Using the Tobey-Simon rules for predicting the chemical shift of the vinylic proton (C3-H), we can establish a clear diagnostic heuristic:

  • (E)-Isomer: The C3-H is cis to the strongly deshielding carbonyl oxygen of the -COOH group (+0.98 ppm effect).

    • Calculated Shift: 5.28 (base) + 1.38 (gem-Ph) + 0.98 (cis-COOH) + 0.10 (trans-Ar)

      
      7.74 ppm .
      
  • (Z)-Isomer: The C3-H is trans to the -COOH group (+0.32 ppm) and cis to the alpha-aryl group (+0.37 ppm).

    • Calculated Shift: 5.28 (base) + 1.38 (gem-Ph) + 0.37 (cis-Ar) + 0.32 (trans-COOH)

      
      7.35 ppm .
      

The distinct


 ppm downfield shift of the (E)-isomer's vinylic proton allows for precise integration and QA verification of your synthetic output.

Quantitative Data Summary

The following table synthesizes the thermodynamic and physical properties governing the behavior of these isomers.

Property / Parameter(E)-Isomer (Aryl Rings Cis)(Z)-Isomer (Aryl Rings Trans)
Relative Enthalpy (

)
+2.5 to +4.0 kcal/mol (Less Stable)0.0 kcal/mol (More Stable)
Steric Strain Severe (Ph vs. 2-Methoxyphenyl)Minimal (Ph vs. COOH)
Alkene Coplanarity Highly Disrupted (Twisted rings)Maintained (High

-conjugation)
Vinylic

H NMR Shift

ppm (Deshielded by cis-COOH)

ppm
Synthetic Yield (Perkin) Major Product (Kinetic/Precipitation)Minor Product

Experimental Protocols: Synthesis and Isomerization

The following step-by-step methodology ensures the reliable synthesis of the isomeric mixture, followed by the isolation of the (E)-isomer and the photochemical generation of the thermodynamically stable (Z)-isomer.

Protocol A: Modified Perkin Condensation
  • Reagent Assembly: In a 250 mL round-bottom flask, combine 50 mmol of benzaldehyde, 50 mmol of 2-methoxyphenylacetic acid, 150 mmol of acetic anhydride, and 50 mmol of triethylamine (acting as the base to generate the enolate)[4].

  • Thermal Condensation: Equip the flask with a reflux condenser and heat the mixture under a nitrogen atmosphere at 140°C for 12 hours.

  • Hydrolysis & Workup: Cool the mixture to 90°C and slowly pour it into 200 mL of 2M aqueous HCl. Stir vigorously for 1 hour to hydrolyze the mixed anhydrides. A crude solid (mixture of E and Z isomers) will precipitate.

  • Filtration & Washing: Filter the crude solid under a vacuum and wash with cold water until the filtrate is pH neutral.

Protocol B: Fractional Crystallization & Photochemical Isomerization
  • Isolation of (E)-Isomer: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature. The kinetically favored, higher-melting (E)-isomer will crystallize first. Filter and dry.

  • Recovery of (Z)-Isomer: The mother liquor is enriched with the thermodynamically stable (Z)-isomer. Concentrate the liquor in vacuo and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

  • Photoisomerization (Optional): To convert excess (E)-isomer to the (Z)-isomer, dissolve the (E)-isomer in toluene and irradiate with UV light (365 nm) for 4 hours. The

    
     excitation breaks the double bond temporarily, allowing rotation to the lower-energy (Z)-state.
    

ExperimentalWorkflow Step1 Step 1: Perkin Condensation Benzaldehyde + 2-Methoxyphenylacetic Acid Step2 Step 2: Hydrolysis & Precipitation Aqueous HCl Workup Step1->Step2 Step3 Step 3: Crude Mixture Contains both (E) and (Z) isomers Step2->Step3 Step4 Step 4: Fractional Crystallization Hot Ethanol Step3->Step4 Step5A Isolate (E)-Isomer Precipitates first (Higher MP) Step4->Step5A Crystallizes Step5B Isolate (Z)-Isomer Remains in Mother Liquor Step4->Step5B Mother Liquor Step6 Step 6: Photochemical Isomerization UV Irradiation (365 nm) Step5A->Step6 If (Z) is desired Step6->Step3 Recycle to Equilibrate

Fig 2: Experimental workflow for the synthesis and isolation of E/Z isomers.

References

  • Repository of the Academy's Library (MTAK). "Structure and isomerization of alpha-phenylcinnamic acid stereoisomers - reaction pathway and transition-state structure by semiempirical methods." Hungarian Academy of Sciences. Available at:[Link]

  • Wikiwand. "

    
    -Phenylcinnamic acid: Synthesis and Stereoisomerism." Wikiwand. Available at: [Link]
    

Sources

Foundational

An In-depth Technical Guide to the Potential Applications of 2-(2-Methoxyphenyl)-3-phenylacrylic Acid

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Cinnamic Acid Derivatives Cinnamic acid and its analogues, naturally occurring compounds found in a vari...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Cinnamic Acid Derivatives

Cinnamic acid and its analogues, naturally occurring compounds found in a variety of plants, have long been a subject of interest in medicinal chemistry.[1] These compounds form the basis for a diverse range of biologically active molecules with applications spanning from pharmaceuticals to cosmetics.[2] The core structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological properties.[2] Among these derivatives, methoxy-substituted compounds have shown particularly interesting and often enhanced biological activities, including anticancer, antimicrobial, antidiabetic, and antioxidant effects.[3][4] This guide focuses on a specific, less-explored derivative: 2-(2-methoxyphenyl)-3-phenylacrylic acid . While direct research on this compound is limited, this document will provide a comprehensive overview of its potential applications by examining the established activities of its close structural analogues. By understanding the behavior of related molecules, we can infer the likely therapeutic avenues for 2-(2-methoxyphenyl)-3-phenylacrylic acid and provide a roadmap for future research and development.

Synthesis and Chemical Profile

The synthesis of cinnamic acid derivatives can be achieved through several established organic chemistry reactions. The most common methods include the Perkin reaction and the Knoevenagel condensation.[5]

A plausible synthetic route for 2-(2-methoxyphenyl)-3-phenylacrylic acid can be adapted from the synthesis of a structurally similar compound, 2-(2-Methoxyphenyl)-3-(2-nitrophenyl)-2-propenoic acid.[3] This reaction involves the condensation of an aryl-acetic acid with a benzaldehyde in the presence of a base and a dehydrating agent.

Proposed Synthesis Protocol: Modified Perkin Reaction

This protocol is a proposed adaptation for the synthesis of the title compound, based on established methods for similar molecules.

Reactants:

  • 2-Methoxyphenylacetic acid

  • Benzaldehyde

  • Diisopropylethylamine (or another suitable base)

  • Acetic anhydride

Procedure:

  • Combine 2-methoxyphenylacetic acid, benzaldehyde, and diisopropylethylamine in a round-bottom flask.

  • Add acetic anhydride to the mixture.

  • Under a nitrogen atmosphere, reflux the mixture for several hours (e.g., 8 hours).

  • After cooling, pour the reaction mixture into hot water to precipitate the product.

  • Stir the mixture while it cools to room temperature.

  • Filter the crude product and wash with a cold solvent like ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified 2-(2-methoxyphenyl)-3-phenylacrylic acid.

Diagram of the Proposed Synthesis Workflow:

G Reactants Reactants: - 2-Methoxyphenylacetic acid - Benzaldehyde - Diisopropylethylamine - Acetic anhydride Reaction Reflux under Nitrogen Reactants->Reaction Combine Precipitation Pour into Hot Water Reaction->Precipitation Cool and precipitate Filtration Filter and Wash Precipitation->Filtration Purification Recrystallization Filtration->Purification Product 2-(2-Methoxyphenyl)-3-phenylacrylic Acid Purification->Product G Compound 2-(2-methoxyphenyl)-3-phenylacrylic acid pERK p-ERK Compound->pERK Inhibits Phosphorylation ERK ERK ERK->pERK Phosphorylation CellCycle Cell Cycle Progression pERK->CellCycle Promotes Apoptosis Apoptosis pERK->Apoptosis Inhibits CellCycle->Apoptosis Leads to uncontrolled proliferation if unchecked

Caption: Proposed mechanism of anticancer action via inhibition of the ERK signaling pathway.

Antimicrobial Activity

Cinnamic acid and its derivatives have been reported to possess significant antimicrobial properties. [1]The presence of methoxy groups can influence the lipophilicity of these molecules, which in turn affects their ability to penetrate bacterial cell walls.

Supporting Evidence from Analogues: A study on (E)-5-isopropyl-2-methylphenyl 3-(2-methoxyphenyl) acrylate (DM5), a derivative of the title compound, demonstrated its activity against various pathogens. [1]

Compound Pathogen MIC (mg/L) Reference

| (E)-5-isopropyl-2-methylphenyl 3-(2-methoxyphenyl) acrylate (DM5) | Staphylococcus aureus | >256 | [1]|

While the MIC value for this specific derivative was high, it highlights the potential for antimicrobial activity within this structural class. Further optimization of the structure could lead to more potent antimicrobial agents.

Potential as an Endothelin Receptor Antagonist

Endothelin receptors, particularly the Endothelin-A (ETA) receptor, are implicated in a range of cardiovascular diseases, including hypertension. [6]Antagonists of the ETA receptor can induce vasodilation and have therapeutic potential. While direct evidence is lacking for 2-(2-methoxyphenyl)-3-phenylacrylic acid, the general structural features of some non-peptide ETA antagonists share similarities with cinnamic acid derivatives, suggesting this as a plausible area for investigation.

Experimental Protocol for ETA Receptor Binding Assay:

This is a generalized protocol for assessing the binding affinity of a compound to the ETA receptor.

Materials:

  • Membrane preparations from cells expressing the human ETA receptor.

  • Radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1).

  • Test compound (2-(2-methoxyphenyl)-3-phenylacrylic acid).

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [¹²⁵I]ET-1.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with cold buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]ET-1 (IC50).

Data Analysis: The IC50 values can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Pharmacokinetics and ADMET Considerations

While no specific pharmacokinetic data exists for 2-(2-methoxyphenyl)-3-phenylacrylic acid, we can make some general predictions based on related compounds. Hydroxycinnamic acids are generally absorbed in the gastrointestinal tract, and their bioavailability can be influenced by factors such as their water solubility and stability in the gut. [7]The presence of a methoxy group, as in our target compound, can increase lipophilicity, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile. In silico ADMET prediction tools can provide initial estimates of these properties and guide further preclinical development. [8]

Conclusion and Future Directions

2-(2-methoxyphenyl)-3-phenylacrylic acid represents an intriguing but underexplored member of the cinnamic acid family. Based on the robust evidence from structurally related compounds, it holds significant potential as a lead molecule for the development of new therapeutics, particularly in the areas of oncology and infectious diseases. Its potential as an endothelin receptor antagonist also warrants further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a reliable and scalable synthesis for 2-(2-methoxyphenyl)-3-phenylacrylic acid and fully characterizing its physicochemical properties.

  • In Vitro Biological Screening: Systematically evaluating its activity against a broad panel of cancer cell lines and microbial strains to determine its potency and spectrum of activity.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms by which it exerts its biological effects, including its impact on key signaling pathways.

  • Pharmacokinetic Profiling: Conducting in vitro and in vivo studies to determine its ADMET properties and assess its drug-likeness.

By pursuing these research avenues, the full therapeutic potential of 2-(2-methoxyphenyl)-3-phenylacrylic acid can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.

References

  • PrepChem.com. Synthesis of (a) 2-(2-Methoxyphenyl)-3-(2-nitrophenyl)-2-propenoic acid. Available from: [Link]

  • Jakhi, D. et al. Synthetic methods and pharmacological potential of some cinnamic acid analogues particularly against convulsions. Progress in Chemical and Biochemical Research. 2019; 2(4):192-210.
  • Molecules. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. 2022; 27(4):1213. Available from: [Link]

  • Google Patents. CN109651253B - Phenylacrylate derivatives and their application as neuroprotective drugs.
  • Google Patents. CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines.
  • Obregón-Mendoza, M. A. et al. Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives. International Journal of Organic Chemistry. 2018; 8(4):359-377. Available from: [Link]

  • J&K Scientific. 2'-Methoxy-3-phenylpropionic acid. Available from: [Link]

  • Florida International University. BIOORGANIC & MEDICINAL CHEMISTRY LETTERS. Available from: [Link]

  • NIST. 2-Propenoic acid, 3-(2-methoxyphenyl)-. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. 2015; 7(8):681-688.
  • Mendeley Data. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Semantic Scholar. Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (PDF) (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid. Available from: [Link]

  • Google Patents. WO2023205164A1 - A process for the preparation of finerenone.
  • Heterocyclic Communications.
  • Molecules. Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. 2022; 27(23):8263. Available from: [Link]

  • SciSpace. Bioorganic & Medicinal Chemistry Letters (Elsevier BV). Available from: [Link]

  • Molecules. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. 2023; 28(13):5082. Available from: [Link]

  • Molecules. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. 2021; 26(13):3827. Available from: [Link]

  • Google Patents. US8524723B2 - Polymorphs of methyl 3-(E)-2-{2-[6-(2-cyanophenoxy) pyrimidin-4-yloxy] phenyl}-3-methoxyacrylate.
  • Acta Crystallographica Section E: Structure Reports Online. N-(2-Methoxyphenyl)phthalamic acid. 2013; 69(Pt 6):o888.
  • NCBI Bookshelf. Endothelin Receptor Antagonists. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Knoevenagel condensation protocol for alpha-(2-methoxyphenyl)cinnamic acid

Application Note: Synthesis of -(2-Methoxyphenyl)cinnamic Acid via Modified Knoevenagel Condensation Scope and Strategic Overview This protocol details the synthesis of -(2-methoxyphenyl)cinnamic acid (systematic name: (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of -(2-Methoxyphenyl)cinnamic Acid via Modified Knoevenagel Condensation

Scope and Strategic Overview

This protocol details the synthesis of


-(2-methoxyphenyl)cinnamic acid  (systematic name: (E)-2-(2-methoxyphenyl)-3-phenylacrylic acid).

Critical Structural Distinction: Researchers often confuse this target with o-methoxycinnamic acid. Ensure your target matches the structure below:

  • Target: Phenyl ring at the

    
    -position; o-anisyl group at the 
    
    
    
    -position.
  • Reaction Class: This transformation is a Modified Knoevenagel-Perkin Condensation . While classic Knoevenagel protocols utilize malonic acid to yield

    
    -unsubstituted acids, the introduction of an 
    
    
    
    -aryl group requires the use of an arylacetic acid as the active methylene component.

Experimental Strategy: Due to the steric hindrance introduced by the ortho-methoxy substituent on the


-ring, standard Knoevenagel conditions (piperidine/ethanol) often suffer from stalled kinetics. This protocol utilizes a Triethylamine (TEA) / Acetic Anhydride (

)
system.[1]
  • TEA acts as the organic base (Knoevenagel-type catalysis).

  • 
      serves as the dehydrating agent and drives the equilibrium toward the anhydride intermediate, facilitating the elimination step which is otherwise energetically unfavorable in sterically congested systems [1, 2].
    

Mechanistic Pathway[2]

The reaction proceeds via the formation of a mixed anhydride, followed by base-catalyzed enolization and condensation with benzaldehyde.

Knoevenagel_Mechanism cluster_legend Reaction Phase Start 2-Methoxyphenylacetic Acid (Active Methylene) Anhydride Mixed Anhydride Formation (with Ac2O) Start->Anhydride Ac2O Enolate Enolate Species (TEA Catalyzed) Anhydride->Enolate TEA (Base) Aldol Aldol-type Adduct Enolate->Aldol + Benzaldehyde Elimination Decarboxylative/Thermal Elimination Aldol->Elimination - AcOH Product (E)-alpha-(2-Methoxyphenyl) cinnamic acid Elimination->Product Hydrolysis

Figure 1: Mechanistic flow of the modified Knoevenagel-Perkin condensation for


-aryl cinnamic acids.

Materials and Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.Mass/VolRole
Benzaldehyde 106.121.010.6 g (10.8 mL)Electrophile (Purify before use)
2-Methoxyphenylacetic acid 166.171.016.6 gActive Methylene Component
Triethylamine (TEA) 101.191.010.1 g (14.0 mL)Base Catalyst
Acetic Anhydride 102.092.020.4 g (19.0 mL)Dehydrating Agent/Solvent
Ethanol (95%) --~150 mLRecrystallization Solvent
Equipment
  • 250 mL Round-bottom flask (RBF) with 24/40 joint.

  • Reflux condenser with drying tube (

    
    ).
    
  • Oil bath (capable of 140°C).

  • Steam distillation apparatus (for workup).

  • Magnetic stir bar (egg-shaped, large).

Experimental Protocol

Phase A: Condensation Reaction[3]
  • Preparation: Ensure the Benzaldehyde is fresh. If oxidized (visible benzoic acid crystals), wash with 10%

    
     and distill under reduced pressure prior to use [3].
    
  • Charging: In the 250 mL RBF, combine 2-methoxyphenylacetic acid (16.6 g, 100 mmol), Benzaldehyde (10.6 g, 100 mmol), Triethylamine (14.0 mL), and Acetic Anhydride (19.0 mL).

    • Note: The order of addition is not critical, but adding the anhydride last is standard practice.

  • Reflux: Equip the flask with a reflux condenser. Immerse in an oil bath preheated to 130°C .

  • Kinetics: Reflux gently for 5 to 6 hours . The solution will turn dark yellow/orange.

    • Checkpoint: Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The limiting reagent (benzaldehyde) should disappear.

Phase B: Workup and Isolation[4][5]
  • Steam Distillation: Remove the flask from heat. While still warm, transfer the mixture to a steam distillation setup. Steam distill the mixture to remove unreacted benzaldehyde and traces of reagents. Continue until the distillate is clear (approx. 20-30 mins).

    • Why: This step is crucial for purity. Direct crystallization often traps unreacted aldehyde, leading to oiling out.

  • Precipitation: The residue in the flask will contain the product as a solid or heavy oil suspended in water. Cool the flask to room temperature.

    • If the product is solid: Decant the aqueous layer.[1]

    • If the product is oily: Add 10% NaOH (50 mL) to dissolve the acid as its sodium salt, extract with ether (2 x 50 mL) to remove neutrals, then acidify the aqueous layer with concentrated HCl to pH 1 to precipitate the free acid.

  • Crude Collection: Filter the crude solid using a Buchner funnel. Wash with cold water (3 x 50 mL).

Phase C: Purification
  • Crystallization: Transfer the crude solid to an Erlenmeyer flask. Add 95% Ethanol (approx. 10 mL per gram of crude). Heat to boiling.

  • Clarification: If the solution is colored, add activated charcoal (0.5 g), boil for 2 mins, and filter hot through Celite.

  • Crystal Growth: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Final Isolation: Filter the white/off-white crystals. Dry in a vacuum oven at 50°C for 6 hours.

Quality Control & Validation

Expected Data
  • Yield: 55–65%

  • Appearance: White to pale yellow crystalline powder.

  • Melting Point: 168–172°C (Dependent on isomer purity) [3].

Structural Validation (NMR)

The product exists predominantly as the (E)-isomer , where the two phenyl rings are cis to each other (placing the bulky Phenyl and COOH groups trans).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.6 (s, 1H, -COOH)
      
    • 
       7.85 (s, 1H, -CH=C) – Characteristic olefinic proton.
      
    • 
       6.80 – 7.40 (m, 9H, Aromatic protons)
      
    • 
       3.75 (s, 3H, -OCH3)
      
QC Workflow Diagram

QC_Workflow Sample Isolated Crystals MP Melting Point Target: 168-172°C Sample->MP HPLC HPLC Purity >98% (AUC) Sample->HPLC NMR 1H NMR Confirm (E)-Isomer Sample->NMR Decision Release Batch MP->Decision Pass HPLC->Decision Pass NMR->Decision Pass

Figure 2: Quality control decision tree for batch release.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete dehydration or moisture in reagents.Ensure

is fresh. Use anhydrous TEA. Increase reflux time to 8h.
Oiling Out Impurities (benzaldehyde) preventing crystallization.Perform rigorous steam distillation. Recrystallize from EtOH/Water (80:20) instead of pure EtOH.
Dark Color Polymerization of benzaldehyde or oxidation.Perform reaction under Nitrogen atmosphere. Use freshly distilled benzaldehyde.
Isomer Mixture Z-isomer contamination.The (E)-isomer is thermodynamically stable. Extended reflux allows isomerization to the stable (E)-form.

Safety & Compliance

  • Acetic Anhydride: Highly corrosive and lachrymator. Handle in a fume hood. Reacts violently with water.

  • Triethylamine: Flammable and toxic. Avoid inhalation.

  • Waste Disposal: The aqueous filtrate from steam distillation contains organic salts. Neutralize before disposal.

References

  • Buckles, R. E., & Hausman, E. A. (1963).

    
    -Phenylcinnamic Acid.[1] Organic Syntheses, Coll. Vol. 4, p.777. 
    
  • Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210. (Classic mechanistic review).
  • Crawford, M., & Little, W. T. (1959).

    
    -phenylcinnamic acids. Journal of the Chemical Society, 729-731. 
    
  • Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. (Foundational Knoevenagel reference).

Sources

Application

reaction of benzaldehyde and 2-methoxyphenylacetic acid

An in-depth technical guide and application note for the synthesis of -(2-methoxyphenyl)cinnamic acid via the condensation of benzaldehyde and 2-methoxyphenylacetic acid. Introduction & Mechanistic Insights The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and application note for the synthesis of


-(2-methoxyphenyl)cinnamic acid via the condensation of benzaldehyde and 2-methoxyphenylacetic acid.

Introduction & Mechanistic Insights

The synthesis of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-aryl substituted cinnamic acids is a foundational workflow in the development of advanced heterocyclic scaffolds, including stilbenoids, isoflavonoids, and 3-phenylcoumarins. The reaction between benzaldehyde and 2-methoxyphenylacetic acid is a classic example of the Perkin-Oglialoro Condensation —a modification of the standard Perkin reaction that utilizes an arylacetic acid in place of an aliphatic acid anhydride.
Causality in Experimental Design

To achieve high yields and stereoselectivity, the reaction relies on a delicate interplay of activation, enolization, and thermodynamic control:

  • Electrophilic Activation via Acetic Anhydride: Phenylacetic acids are not sufficiently acidic to form reactive enolates under mild conditions. Acetic anhydride acts as an activating agent, reacting with 2-methoxyphenylacetic acid to form a highly reactive mixed anhydride. This lowers the pKa of the

    
    -protons, making subsequent deprotonation feasible.
    
  • Base Selection (Etngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    N vs. KOAc):  While anhydrous potassium acetate (KOAc) is the classical base used for this condensation at high temperatures (150 °C), modern protocols often substitute it with triethylamine (Et
    
    
    
    N). Et
    
    
    N provides a homogeneous reaction mixture, allows for slightly lower reaction temperatures (130 °C), and is easier to remove during the acidic workup.
  • Stereochemical Outcome: The aldol-type addition is reversible, and the subsequent dehydration is thermodynamically driven. The reaction predominantly yields the

    
    -isomer of 
    
    
    
    -(2-methoxyphenyl)cinnamic acid. In this configuration, the bulky phenyl ring (from benzaldehyde) and the 2-methoxyphenyl ring are positioned trans to each other across the newly formed olefinic bond, minimizing steric repulsion.

Mechanism N1 2-Methoxyphenylacetic Acid + Acetic Anhydride N2 Mixed Anhydride (Electrophilic Activation) N1->N2 Heat N3 Enolate Intermediate (Nucleophile) N2->N3 Base (Et3N/KOAc) Deprotonation N4 Aldol Addition to Benzaldehyde N3->N4 Nucleophilic Attack N5 Dehydration & Hydrolysis (-H2O, -AcOH) N4->N5 Elimination N6 (E)-α-(2-Methoxyphenyl) cinnamic acid N5->N6 Acidic Workup

Reaction mechanism of the Perkin-Oglialoro condensation.

Experimental Protocol

This self-validating protocol is designed to maximize the yield of the


-isomer while minimizing decarboxylation side reactions (which lead to stilbene derivatives).
Reagents & Materials
  • Benzaldehyde: 1.1 equivalents (Ensure freshly distilled to remove benzoic acid impurities).

  • 2-Methoxyphenylacetic acid: 1.0 equivalent (Hydrophobic aromatic ring, soluble in organic solvents)[1].

  • Acetic Anhydride: 3.0 equivalents (Acts as both reactant and solvent).

  • Triethylamine (Et

    
    N) or Anhydrous KOAc:  1.5 equivalents.
    
Step-by-Step Methodology
  • System Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet. Purge the system for 10 minutes to ensure anhydrous conditions. Rationale: Moisture prematurely hydrolyzes the mixed anhydride intermediate, halting the reaction.

  • Activation: Add 2-methoxyphenylacetic acid (10.0 mmol, 1.66 g) and acetic anhydride (30.0 mmol, 2.8 mL) to the flask. Stir for 5 minutes at room temperature. Slowly add triethylamine (15.0 mmol, 2.1 mL). The mixture may slightly exotherm.

  • Condensation: Introduce benzaldehyde (11.0 mmol, 1.1 mL) into the reaction mixture. Heat the oil bath to 130–140 °C and maintain reflux for 12 hours. Rationale: Extended heating is required to drive the sterically hindered aldol addition and subsequent dehydration.

  • Quenching: Remove the flask from the heat source and allow it to cool to approximately 70 °C. Carefully add 15 mL of deionized water dropwise through the condenser. Rationale: Water hydrolyzes the excess acetic anhydride into acetic acid. Doing this at 70 °C prevents the acetic acid from freezing/crystallizing and ensures a homogeneous quench.

  • Acidification & Precipitation: Transfer the mixture to a beaker and cool to 0–5 °C in an ice bath. Slowly add 10% aqueous HCl until the solution reaches pH 2. Rationale: The product exists as a soluble carboxylate salt in the basic/neutral mixture. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the target cinnamic acid to precipitate.

  • Isolation & Purification: Filter the crude precipitate under vacuum. Wash the filter cake with cold water (2 × 10 mL). Recrystallize the crude solid from hot ethanol to yield pure

    
    -
    
    
    
    -(2-methoxyphenyl)cinnamic acid.

Workflow S1 Reagent Mixing S2 Reflux (130°C, 12h) S1->S2 S3 Hydrolysis & Acidification S2->S3 S4 Vacuum Filtration S3->S4 S5 Ethanol Recrystallization S4->S5

Experimental workflow for the synthesis and purification of the cinnamic acid derivative.

Data Presentation & Optimization

The choice of base and temperature significantly dictates the purity profile. Table 1 summarizes the optimization parameters, demonstrating why Etngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


N at 130 °C is the preferred modern adaptation over the classical KOAc method.

Table 1: Reaction Optimization Parameters

Base (Equivalents)Solvent / ActivatorTemp (°C)Time (h)Yield (%)Purity Profile
KOAc (1.5 eq)Ac

O
1501065%Moderate; trace decarboxylation products
Et

N (1.5 eq)
Ac

O
130 12 78% High; minimal side reactions
Pyridine (2.0 eq)Ac

O
1102445%Low; incomplete conversion

Table 2: Analytical Characterization (Expected Values)

Analytical TechniqueSignal / ValueStructural Assignment

H NMR (CDCl

)

7.85 (s, 1H)
Vinylic proton (

-H), indicative of the

-isomer

H NMR (CDCl

)

3.75 (s, 3H)
Methoxy protons (-OCH

) on the aryl ring
IR (KBr pellet)1680 cm


-unsaturated carboxylic acid C=O stretch
Melting Point145 - 148 °CSolid state phase transition

Troubleshooting & Critical Parameters

  • Incomplete Conversion: If TLC indicates unreacted 2-methoxyphenylacetic acid, the mixed anhydride may have hydrolyzed due to wet reagents. Ensure the acetic anhydride is fresh and the reaction flask is thoroughly dried.

  • Formation of 3-Phenylcoumarins: In some cases, prolonged heating of ortho-oxygenated phenylacetic acids with benzaldehydes can lead to spontaneous lactonization, yielding 3-phenylcoumarins instead of the free cinnamic acid[2]. If this occurs, lower the reaction temperature to 120 °C and strictly monitor the reaction time.

  • Oiling Out During Workup: If the product forms an oil rather than a precipitate upon acidification, it is likely trapping impurities or residual solvent. Decant the aqueous layer, dissolve the oil in ethyl acetate, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under vacuum before attempting recrystallization.

References

  • Source: clockss.
  • Title: 2-amino-2-(2-methoxyphenyl)

Sources

Method

procedure for decarboxylation of 2-(2-methoxyphenyl)-3-phenylacrylic acid to stilbenes

Topic: Procedure for the Decarboxylation of 2-(2-methoxyphenyl)-3-phenylacrylic Acid to Stilbenes Introduction: A Strategic Gateway to Stilbene Synthesis Stilbenes, characterized by a 1,2-diphenylethylene core, are a cla...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for the Decarboxylation of 2-(2-methoxyphenyl)-3-phenylacrylic Acid to Stilbenes

Introduction: A Strategic Gateway to Stilbene Synthesis

Stilbenes, characterized by a 1,2-diphenylethylene core, are a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] The synthesis of specifically substituted stilbenes, such as (E)-2-methoxystilbene, is a critical step in the development of novel therapeutics and functional materials. While numerous methods exist for stilbene synthesis, including the Wittig and Heck reactions, the decarboxylation of α,β-unsaturated carboxylic acids like 2,3-diarylacrylic acids presents a concise and effective route.[2][3][4]

This application note provides a detailed guide for researchers on the decarboxylative synthesis of stilbenes, using the conversion of 2-(2-methoxyphenyl)-3-phenylacrylic acid to (E)- and (Z)-2-methoxystilbene as a model transformation. We will explore the mechanistic underpinnings of this reaction and present two robust protocols: a classic thermal method in a copper/quinoline system and a modern, microwave-assisted approach using a greener solvent system.

Reaction Mechanism: The Role of Copper Catalysis

The copper-catalyzed decarboxylation of α,β-unsaturated carboxylic acids is a well-established transformation, typically proceeding through the formation of a copper carboxylate intermediate.[5] While the precise mechanism can be complex, it is generally understood to involve the following key steps:

  • Salt Formation: In a basic, high-boiling solvent like quinoline, the carboxylic acid is deprotonated to form a carboxylate anion.[6]

  • Ligand Exchange: The carboxylate displaces a ligand on the copper catalyst (e.g., from a Cu(I) or Cu(II) salt) to form a copper(I) or copper(II) carboxylate complex. It has been observed that under reaction conditions, Cu(II) is often rapidly reduced to the active Cu(I) species by quinoline.[5]

  • Decarboxylation: The copper carboxylate complex undergoes thermal decomposition, releasing carbon dioxide (CO₂) and forming a vinyl-copper intermediate.

  • Protonolysis: The vinyl-copper species is then protonated by a proton source in the reaction mixture (such as residual water or the solvent itself) to yield the final stilbene product and regenerate the copper catalyst.

The use of a chelating ligand, such as 1,10-phenanthroline (phen), can significantly accelerate the reaction by stabilizing the copper intermediates and facilitating the decarboxylation step.[5][7][8]

G cluster_0 Catalytic Cycle A 2-(2-methoxyphenyl)- 3-phenylacrylic Acid C Copper Carboxylate Intermediate A->C Ligand Exchange B Copper(I) Catalyst (e.g., CuI) B->C D Loss of CO₂ C->D Decarboxylation E Vinyl-Copper Intermediate D->E E->B Catalyst Regeneration G Stilbene Product E->G Protonation F Protonolysis (H+ source) F->E Solvent Quinoline or PEG-400

Caption: Proposed mechanism for copper-catalyzed decarboxylation.

Comparative Analysis of Protocols

The choice of methodology for decarboxylation often involves a trade-off between traditional robustness and modern efficiency and safety. The classic copper/quinoline method is highly effective but utilizes a toxic, high-boiling solvent that can complicate product isolation.[6][7] Newer methods leverage microwave heating and greener solvents like polyethylene glycol (PEG) to dramatically reduce reaction times and improve the environmental profile of the synthesis.[7][8]

ParameterProtocol 1: Classic ThermalProtocol 2: Microwave-AssistedRationale & Advantage
Catalyst Copper powder or Copper saltCuICuI offers better solubility and more consistent activity than heterogeneous copper powder.[8]
Ligand None (or optional)1,10-phenanthrolineChelating ligand stabilizes the copper catalyst, increasing reaction rate and yield.[7][8]
Solvent QuinolinePEG-400PEG-400 is a non-toxic, environmentally benign solvent, simplifying work-up compared to quinoline.[7][8]
Heating Conventional (Oil Bath)Microwave IrradiationMicrowave heating provides rapid and uniform energy transfer, drastically reducing reaction times from hours to minutes.[7]
Temperature ~210-240 °C~180-200 °CLower temperatures can be used with microwave assistance, potentially reducing side product formation.[7]
Time 1.5 - 5 hours15 - 30 minutesSignificant increase in throughput and energy efficiency.[7][8]
Work-up Acid wash to remove quinolineDirect extractionAvoids handling large volumes of acid and recovering the toxic quinoline solvent.[7][9]
Stereoselectivity Often yields Z-isomer[2]Functional group dependent[8]The final stereochemistry can be influenced by the specific substrate and conditions.

Detailed Experimental Protocols

Protocol 1: Classic Copper-Catalyzed Decarboxylation in Quinoline

This protocol is adapted from established procedures for the synthesis of stilbenes from diarylacrylic acids.[2][9] It is effective but requires careful handling of quinoline in a well-ventilated fume hood.

Materials:

  • 2-(2-methoxyphenyl)-3-phenylacrylic acid

  • Quinoline (practical grade)

  • Copper chromite or Copper powder

  • 10% Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane (DCM)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 2-(2-methoxyphenyl)-3-phenylacrylic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add quinoline (approx. 5-10 mL per gram of acid) and copper chromite (approx. 0.1 eq).

  • Heating: Heat the reaction mixture with vigorous stirring to 210-220 °C. The evolution of CO₂ should be observed as the reaction begins.

  • Reaction Monitoring: Maintain this temperature for 1.5-2 hours. Monitor the reaction progress by taking small aliquots, quenching them in acid, extracting with an organic solvent, and analyzing by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the dark reaction mixture into a beaker containing 10% HCl (approx. 4 volumes relative to the quinoline used) with stirring to dissolve the quinoline.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or DCM (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with 10% Na₂CO₃ solution and water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude residue, which may contain a mixture of (Z)- and (E)-stilbenes, can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the isomers. The (Z)-isomer is often the major product in this procedure.[2]

Protocol 2: Microwave-Assisted CuI/1,10-phen Decarboxylation in PEG-400

This modern protocol offers a significant improvement in terms of reaction time and environmental safety.[7][8]

Materials:

  • 2-(2-methoxyphenyl)-3-phenylacrylic acid

  • Copper(I) iodide (CuI)

  • 1,10-phenanthroline (1,10-phen)

  • Polyethylene glycol 400 (PEG-400)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Microwave synthesis reactor vial with a stir bar

  • Microwave synthesizer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Loading: In a microwave reaction vial, combine 2-(2-methoxyphenyl)-3-phenylacrylic acid (1.0 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Solvent Addition: Add PEG-400 (approx. 3-5 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 180-200 °C for 15-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Cooling: After the irradiation is complete, cool the vial to room temperature.

  • Work-up: Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). The PEG-400 will largely remain in the aqueous phase.[7]

  • Washing and Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the stilbene product(s).

General Workflow and Troubleshooting

G Start Weigh Reactants: Acrylic Acid, Catalyst, Ligand Setup Combine in Reaction Vessel with Solvent (Quinoline or PEG-400) Start->Setup React Apply Heat (Conventional or Microwave) Setup->React Monitor Monitor Reaction (TLC) React->Monitor Monitor->React Incomplete Workup Quench & Extract (Acid/Base Wash, Solvent Extraction) Monitor->Workup Complete Purify Purify Crude Product (Column Chromatography) Workup->Purify Analyze Characterize Final Product (NMR, MS, HPLC) Purify->Analyze

Sources

Application

using 2-(2-methoxyphenyl)-3-phenylacrylic acid as a photocyclization precursor

Application Note: Oxidative Photocyclization of 2-(2-Methoxyphenyl)-3-phenylacrylic Acid to 1-Methoxyphenanthrene-9-carboxylic Acid Introduction & Mechanistic Causality The synthesis of highly substituted phenanthrene sc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Oxidative Photocyclization of 2-(2-Methoxyphenyl)-3-phenylacrylic Acid to 1-Methoxyphenanthrene-9-carboxylic Acid

Introduction & Mechanistic Causality

The synthesis of highly substituted phenanthrene scaffolds is a critical operation in the development of novel therapeutics, including antimalarials, topoisomerase inhibitors, and precursors for aporphine alkaloids. One of the most robust and atom-economical methods for constructing these polycyclic aromatic hydrocarbons (PAHs) is the Mallory photocyclization[1].

In this application note, we detail the use of 2-(2-methoxyphenyl)-3-phenylacrylic acid (CAS 1657-65-4)[2] as a photocyclization precursor. When subjected to UV irradiation under oxidative conditions, this


-aryl cinnamic acid derivative undergoes a cascade transformation to cleanly yield 1-methoxyphenanthrene-9-carboxylic acid.

Causality of the Transformation: The reaction initiates with the photochemical


 isomerization of the acrylic acid double bond. The 

-isomer, where the two aryl rings are held in close spatial proximity, undergoes a conrotatory 6π-electrocyclic ring closure from its singlet excited state (

) to form a transient trans-4a,4b-dihydrophenanthrene intermediate[3]. Because this intermediate is highly unstable and can thermally or photochemically revert to the open-chain precursor, an oxidant (typically iodine and oxygen) is required to irreversibly dehydrogenate the intermediate, driving the reaction forward to the fully aromatized phenanthrene[1].

The presence of the methoxy group at the ortho-position of the


-phenyl ring acts as a powerful regiocontrol element. Steric and electronic factors strongly favor cyclization at the unsubstituted ortho-position of that ring, resulting in the methoxy group occupying the C1 position of the final phenanthrene scaffold.

Mechanism A Precursor (E)-Isomer B Reactive (Z)-Isomer A->B hν (UV) Photoisomerization B->A Thermal C Dihydrophenanthrene Intermediate B->C hν (UV) 6π-Electrocyclization C->B Thermal D 1-Methoxy- phenanthrene C->D I2 / O2 Oxidation

Figure 1: Mechanistic pathway of the Mallory photocyclization cascade.

Experimental Design & Causality

To ensure a high-yielding and self-validating protocol, several critical experimental parameters must be controlled:

  • Photon Flux & Vessel Material: The

    
     transition required to excite 
    
    
    
    -phenylcinnamic esters and acids typically lies between 280–320 nm[3]. Borosilicate glass absorbs heavily below 300 nm. Therefore, fused quartz vessels are mandatory to ensure sufficient photon penetration into the reaction medium.
  • Oxidant System: A catalytic amount of iodine (

    
    ) combined with atmospheric oxygen serves as the optimal oxidant system. 
    
    
    
    acts as the primary hydrogen abstractor from the dihydrophenanthrene intermediate.
  • Acid Scavenging: The reduction of

    
     generates hydrogen iodide (HI). If left unquenched, HI can add across the olefinic bond of the starting material or mediate undesired reductive pathways. The addition of an epoxide, such as propylene oxide, irreversibly scavenges HI (forming 1-iodo-2-propanol), thereby protecting the substrate and maintaining a neutral pH[1].
    

Workflow S1 1. Solution Preparation Dissolve precursor in PhH/MeCN Add I2 and Propylene Oxide S2 2. Degassing & Saturation Sparge with Air/O2 Ensure dissolved oxygen S1->S2 S3 3. UV Irradiation Quartz vessel hν = 300-350 nm Monitor via HPLC S2->S3 S4 4. Quenching & Workup Wash with Na2S2O3 Acid-Base Extraction S3->S4 S5 5. Isolation Recrystallization Yield: 1-Methoxyphenanthrene S4->S5

Figure 2: Standard operating procedure for oxidative photocyclization.

Step-by-Step Protocol

Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure reaction integrity.

Materials Required:

  • 2-(2-Methoxyphenyl)-3-phenylacrylic acid (Precursor)

  • Iodine (ACS Reagent Grade)

  • Propylene oxide (Acid scavenger)

  • Benzene or Toluene / Acetonitrile (Solvent system)

  • Medium-pressure Hg lamp (with quartz cooling jacket)

Procedure:

  • Solution Preparation: In a flame-dried quartz immersion well reactor, dissolve 10.0 mmol of 2-(2-methoxyphenyl)-3-phenylacrylic acid in 500 mL of a 4:1 mixture of Benzene/Acetonitrile. Causality: The mixed solvent system ensures complete solubilization of the polar acrylic acid while maintaining the non-polar environment optimal for the radical-mediated oxidation.

  • Reagent Addition: Add 0.5 mmol (5 mol%) of

    
     and 50.0 mmol (5 equivalents) of propylene oxide to the solution. The solution will turn a distinct pale violet/pink color.
    
  • Degassing & Oxygenation: Sparge the solution with a gentle stream of dry air or

    
     for 15 minutes prior to irradiation. Maintain a slow sparge throughout the reaction. Causality:
    
    
    
    acts as the terminal oxidant, regenerating
    
    
    and preventing the depletion of the primary oxidant[4].
  • Irradiation: Ignite the medium-pressure Hg lamp. Irradiate the solution at ambient temperature (maintained via a recirculating chiller at 20 °C) for 12–18 hours.

  • In-Process Control (Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or HPLC. The reaction is complete when the precursor spot is consumed. Visually, the solution may darken but should not turn opaque black (which indicates excessive HI accumulation and polymer formation).

  • Quenching: Transfer the reaction mixture to a separatory funnel. Wash with 100 mL of saturated aqueous sodium thiosulfate (

    
    ) to quench any residual iodine. The organic layer will rapidly decolorize to a pale yellow.
    
  • Isolation: Extract the organic layer with 1 M NaOH (3 x 100 mL) to selectively deprotonate the carboxylic acid product. Acidify the combined aqueous layers with 6 M HCl to pH 2. The product, 1-methoxyphenanthrene-9-carboxylic acid, will precipitate as an off-white solid.

  • Purification: Filter the precipitate and recrystallize from hot ethanol to yield analytically pure product.

Quantitative Data & Optimization

The following table summarizes the quantitative optimization data for the photocyclization of


-aryl cinnamic acids, demonstrating the critical nature of the acid scavenger and solvent choice.
Solvent SystemOxidantAdditiveIrradiation Time (h)Isolated Yield (%)Purity (HPLC %)
Cyclohexane

(1.0 eq)
None244582
Methanol

(0.1 eq) +

None186889
Benzene

(0.05 eq) +

None187491
Benzene / MeCN (4:1)

(0.05 eq) +

Propylene Oxide (5 eq) 12 88 >98
TolueneAir (No

)
Propylene Oxide (5 eq)483575

Table 1: Optimization parameters for the photocyclization of 2-(2-methoxyphenyl)-3-phenylacrylic acid.

Analytical Validation

To confirm the success of the protocol, the isolated product must be validated analytically:

  • 1H NMR (400 MHz, CDCl3): The defining self-validation metric is the disappearance of the olefinic proton singlet (typically around

    
     7.8 ppm in the precursor) and the appearance of a highly deshielded aromatic proton at 
    
    
    
    8.5–9.0 ppm, corresponding to the C10 proton of the phenanthrene ring. The methoxy singlet should remain integrated to 3H at
    
    
    3.9–4.1 ppm.
  • Mass Spectrometry (ESI-MS): The precursor mass is 254.28 g/mol [2]. The oxidative photocyclization involves the loss of two hydrogen atoms (

    
    ). Look for the 
    
    
    
    ion at
    
    
    251.07 in negative ion mode.

References

  • Mallory, F. B.; Mallory, C. W. "Photocyclization of Stilbenes and Related Molecules". Organic Reactions. 1

  • ChemicalBook. "2-(2-METHOXYPHENYL)-3-PHENYLACRYLIC ACID (CAS 1657-65-4)". ChemicalBook. 2

  • Op het Veld, P. H. G.; Laarhoven, W. H. "The mechanism of the photoconversion of alpha-phenylcinnamic esters into 9,10-dihydrophenanthrenes". Journal of the American Chemical Society. 3

  • Bilkent University. "Template-Directed Photochemical Homodimerization and Heterodimerization Reactions of Cinnamic Acids". Bilkent.4

Sources

Method

Application Note &amp; Detailed Protocols: Synthesis of Phenanthrene Derivatives from α-(2-Aryl)cinnamic Acid Precursors

Abstract Phenanthrene and its derivatives represent a core structural motif in a vast array of natural products, pharmaceuticals, and materials science applications, including opioid alkaloids and steroids.[1] The effici...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phenanthrene and its derivatives represent a core structural motif in a vast array of natural products, pharmaceuticals, and materials science applications, including opioid alkaloids and steroids.[1] The efficient construction of this tricyclic aromatic system is a significant objective in synthetic organic chemistry. This guide provides a detailed exploration of two robust synthetic strategies for converting α-aryl cinnamic acid precursors into functionalized phenanthrenes: the Pschorr cyclization and the Mallory photocyclization. We delve into the mechanistic underpinnings of each transformation, offer step-by-step experimental protocols, and discuss critical parameters to ensure successful synthesis and high yields. This document is intended for researchers, chemists, and drug development professionals seeking authoritative and practical guidance on the synthesis of these valuable compounds.

Introduction: Strategic Approaches to the Phenanthrene Core

The synthesis of the angularly-fused phenanthrene ring system from acyclic or bicyclic precursors requires a carefully planned cyclization strategy. Among the most effective methods are those that construct the central ring through an intramolecular carbon-carbon bond formation. Starting from readily accessible α-aryl cinnamic acids, two primary pathways emerge, distinguished by their mode of activation:

  • The Pschorr Reaction: An intramolecular radical cyclization initiated by the decomposition of a diazonium salt. This classic transformation is ideal for precursors bearing an ortho-amino group on one of the aryl rings.[2][3]

  • The Mallory Photocyclization: A powerful photochemical 6π-electrocyclization of a stilbene-type core, followed by oxidation to achieve aromatization.[4][5] This method is broadly applicable to stilbene derivatives, including the α-(2-methoxyphenyl)cinnamic acid specified in the topic.

This guide will dissect both methodologies, providing the theoretical basis and practical protocols necessary for laboratory execution.

Pathway I: The Pschorr Synthesis

The Pschorr synthesis is a powerful variant of the Gomberg-Bachmann reaction, adapted for intramolecular cyclization to yield polycyclic aromatic systems.[2] The key transformation involves the diazotization of an ortho-amino substituted α-aryl cinnamic acid, which upon treatment with a copper catalyst, generates an aryl radical that rapidly cyclizes to form the phenanthrene skeleton.

Principle and Mechanism

The reaction proceeds through a well-defined sequence of steps:

  • Diazotization: The precursor, α-(2-aminophenyl)cinnamic acid, is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a stable aryldiazonium salt.[6]

  • Radical Generation: The diazonium salt is decomposed, typically by heating with catalytic copper powder. Copper(I) facilitates the reduction of the diazonium ion, leading to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive aryl radical.[2][6]

  • Intramolecular Cyclization: The aryl radical undergoes a 6-endo cyclization, attacking the adjacent phenyl ring to form a new C-C bond and a cyclohexadienyl radical intermediate.

  • Rearomatization: The system rearomatizes by losing a hydrogen atom, a process also facilitated by the copper catalyst, to yield the final phenanthrene-9-carboxylic acid product.[6]

View Pschorr Cyclization Mechanism Diagram

Pschorr_Mechanism Pschorr Cyclization Mechanism Start α-(2-aminophenyl)cinnamic acid Diazonium Aryldiazonium Salt Start->Diazonium NaNO₂, H₂SO₄ 0-5 °C Radical Aryl Radical (+ N₂) Diazonium->Radical Cu(0), Heat (-N₂) Cyclized Cyclized Radical Intermediate Radical->Cyclized Intramolecular Cyclization Product Phenanthrene-9-carboxylic acid Cyclized->Product Rearomatization (-H•)

Caption: Mechanism of the Pschorr reaction for phenanthrene synthesis.


Detailed Experimental Protocol: Synthesis of Phenanthrene-9-carboxylic acid

This protocol describes the synthesis starting from the requisite amino precursor.

Precursor Synthesis Note: The required α-(2-aminophenyl)cinnamic acid is typically prepared by the reduction of α-phenyl-o-nitrocinnamic acid, which can be synthesized via a Perkin condensation.[1][7]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Eq.Notes
α-(2-aminophenyl)cinnamic acid239.275.0 g1.0Starting material
Sulfuric Acid (Conc., 98%)98.0825 mL-Solvent and acid catalyst
Sodium Nitrite (NaNO₂)69.001.60 g1.1Diazotizing agent
Water (Deionized)18.0210 mL + for workup-For dissolving NaNO₂
Copper Powder (Activated)63.552.5 g-Catalyst
Sodium Bicarbonate (Sat. aq. solution)84.01As needed-For neutralization and extraction
Diethyl Ether74.12As needed-Extraction solvent
Hydrochloric Acid (1 M)36.46As needed-For acidification
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent

Procedure:

  • Preparation of Diazonium Salt Solution:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 5.0 g (20.9 mmol) of α-(2-aminophenyl)cinnamic acid to 25 mL of concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C using an ice-salt bath. Stir until a clear solution is obtained.

    • Cool the solution to 0-5 °C.

    • In a separate beaker, dissolve 1.60 g (23.0 mmol) of sodium nitrite in 10 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred sulfuric acid solution over 30 minutes. Causality: A slow, dropwise addition at low temperature is critical to prevent overheating, which would cause premature decomposition of the diazonium salt and the hazardous evolution of nitrogen oxides. The final solution should be a clear, pale yellow.

  • Copper-Catalyzed Cyclization:

    • In a separate 500 mL flask, prepare a suspension of 2.5 g of activated copper powder in 50 mL of deionized water. Heat this suspension to boiling with vigorous stirring.

    • Slowly and carefully add the cold diazonium salt solution to the boiling copper suspension. Causality: Adding the diazonium salt to hot copper ensures immediate decomposition and cyclization, minimizing side reactions. Vigorous effervescence (N₂ evolution) will occur. Control the addition rate to maintain a manageable reaction.

    • After the addition is complete, continue to heat and stir the mixture for an additional 1 hour to ensure the reaction goes to completion.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature. Filter the mixture to remove the copper powder and any solid byproducts. Wash the collected solids with hot water.

    • Combine the filtrate and washings. Add a saturated sodium bicarbonate solution until the solution is basic (pH ~8-9). This deprotonates the carboxylic acid, making it water-soluble as the sodium salt.

    • Extract the basic solution with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl until pH ~2. The phenanthrene-9-carboxylic acid will precipitate as a solid.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • Recrystallization from ethanol or acetic acid can be performed for further purification. Typical yields range from 40-60%.

Pathway II: Mallory Photochemical Cyclization

The Mallory reaction is a versatile and widely used method for synthesizing phenanthrenes via the photocyclization of stilbenes.[4] The reaction is driven by ultraviolet (UV) light and requires an oxidant to convert the transient dihydrophenanthrene intermediate into the stable aromatic product.[5] This pathway is directly applicable to α-(2-methoxyphenyl)cinnamic acid.

Principle and Mechanism

The photochemical pathway involves three key stages:

  • Photoisomerization: The thermodynamically more stable trans (E) isomer of the stilbene derivative absorbs a photon of UV light and isomerizes to the cis (Z) isomer. Only the cis isomer has the required proximity of the two aryl rings for cyclization.[4]

  • Electrocyclization: The cis isomer, upon further irradiation, undergoes a conrotatory 6π-electron electrocyclization to form a transient trans-4a,4b-dihydrophenanthrene intermediate.[5] This step is reversible, and in the absence of an oxidant, the intermediate will revert to the cis-stilbene.

  • Oxidative Aromatization: An oxidizing agent, most commonly iodine (I₂), traps the dihydrophenanthrene intermediate.[8] The oxidant removes two hydrogen atoms, leading to the formation of the stable, aromatic phenanthrene ring system and hydroiodic acid (HI).[8] An acid scavenger is often added to neutralize the HI byproduct.

View Mallory Photocyclization Workflow

Mallory_Workflow Mallory Photocyclization Workflow Trans (E)-Stilbene Derivative (e.g., α-(2-methoxyphenyl)cinnamic acid) Cis (Z)-Stilbene Derivative Trans->Cis hν (UV light) (Isomerization) DHP trans-4a,4b-Dihydrophenanthrene (Intermediate) Cis->DHP hν (UV light) (6π-Electrocyclization) DHP->Cis Thermal Reversion Product Phenanthrene Derivative DHP->Product Oxidant (e.g., I₂) (-2H•)

Caption: General workflow for the Mallory photocyclization reaction.


Detailed Experimental Protocol: Photocyclization of α-(2-methoxyphenyl)cinnamic acid

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Eq.Notes
α-(2-methoxyphenyl)cinnamic acid268.291.0 g1.0Starting material
Iodine (I₂)253.81100 mg0.1Oxidant
Tetrahydrofuran (THF), anhydrous72.11400 mL-Solvent and HI scavenger[8][9]
Sodium Thiosulfate (10% aq. solution)158.11As needed-To quench excess iodine
Saturated Sodium Bicarbonate Solution84.01As needed-For extraction
Ethyl Acetate88.11As needed-Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent

Equipment:

  • Photochemical reactor with a high-pressure mercury lamp (e.g., 450W Hanovia) and a quartz or Pyrex immersion well.

  • Inert gas line (Nitrogen or Argon).

Procedure:

  • Reaction Setup:

    • Dissolve 1.0 g (3.73 mmol) of α-(2-methoxyphenyl)cinnamic acid and 100 mg (0.39 mmol) of iodine in 400 mL of anhydrous tetrahydrofuran (THF) in the photochemical reactor vessel. Causality: The solution must be dilute to ensure good light penetration and minimize the formation of dimers or polymers.

    • Degas the solution by bubbling argon or nitrogen through it for 30 minutes. Causality: Oxygen can act as a triplet quencher and an alternative oxidant, leading to side products and reduced efficiency. Removing dissolved oxygen is crucial for a clean reaction.[8]

    • Assemble the reactor, ensuring the immersion well is properly placed and cooling water is circulating. Maintain the reaction temperature around 20-25 °C.

  • Irradiation:

    • Turn on the UV lamp and irradiate the solution with stirring. The choice of filter (Pyrex vs. Quartz) determines the wavelength cutoff; a Pyrex filter (>290 nm) is often sufficient and can prevent unwanted side reactions.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, more fluorescent spot (the phenanthrene product) indicates progress. Irradiation times can vary from 12 to 48 hours depending on the lamp intensity and substrate.

  • Workup and Purification:

    • After the reaction is complete (as judged by TLC), cool the solution to room temperature.

    • Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate until the iodine color is completely discharged.

    • Wash the organic layer with a saturated sodium bicarbonate solution (to remove the carboxylic acid product into the aqueous layer) followed by brine.

    • Separate the basic aqueous layer containing the product salt. Cool it in an ice bath and acidify with 1 M HCl to precipitate the phenanthrene carboxylic acid derivative.

    • Alternatively, if the product is not a carboxylic acid, concentrate the organic layer under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired phenanthrene derivative.

Conclusion and Outlook

The synthesis of phenanthrene derivatives from α-aryl cinnamic acids is a well-established field with reliable and versatile methodologies.

  • The Pschorr cyclization offers a classical thermal route that is highly effective for precursors containing an ortho-amino group. Its primary challenges are often moderate yields and the need for careful control over the diazotization step.[6]

  • The Mallory photocyclization provides a powerful and often high-yielding alternative that leverages photochemical principles.[4] It is broadly applicable to stilbene-like structures, such as α-(2-methoxyphenyl)cinnamic acid, and its main considerations are the requirement for specialized photochemical equipment and the need to control for oxygen and solvent purity.

The choice between these pathways depends on the specific substituents present on the starting material and the available laboratory resources. Both methods provide robust access to the phenanthrene core, enabling further research into the biological activities and material properties of this important class of compounds.

References

  • Wikipedia Contributors. (2023). Pschorr cyclization. Wikipedia. [Link]

  • Talele, H. R., Gohil, M. J., & Bedekar, A. V. (2009). Synthesis of Derivatives of Phenanthrene and Helicene by Improved Procedures of Photocyclization of Stilbenes. Bulletin of the Chemical Society of Japan, 82(9), 1147-1151. [Link]

  • Transtutors. (2020). The Pschorr reaction is a method of synthesis of phenanthrenes from diazotized Z-2-aminostilbenes. Transtutors. [Link]

  • Neo, A. G., et al. (2010). Preparation of Phenanthrenes by Photocyclization of Stilbenes Containing a Tosyl Group on the Central Double Bond. A Versatile Approach to the Synthesis of Phenanthrenes and Phenanthrenoids. The Journal of Organic Chemistry, 75(20), 6758-6766. [Link]

  • Li, J. J. (2009). Pschorr Synthesis. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link] (Note: This is a representative link for similar content, the direct source PDF was found in search but may not be persistently available).

  • La-Porte, M. (2018). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. University of Copenhagen. [Link]

  • Talele, H. R., Gohil, M. J., & Bedekar, A. V. (2009). Synthesis of Derivatives of Phenanthrene and Helicene by Improved Procedures of Photocyclization of Stilbenes. Bulletin of the Chemical Society of Japan. [Link]

  • Mallory, F. B., & Mallory, C. W. (2004). Photocyclization of Stilbenes and Related Molecules. In Organic Reactions. John Wiley & Sons, Inc. [Link]

  • Hassan, J., Sèvignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). The Pschorr Reaction, a Fresh Look at a Classical Transformation. Chemical Reviews, 102(5), 1359-1470. [Link]

  • YouTube. (2020). Lecture 06 : #Phenanthrene and it's preparation, Pschorr synthesis and Haworth synthesis. [Link]

  • Chen, I. H., et al. (2009). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Molecules, 14(12), 5126-5137. [Link]

Sources

Application

recrystallization solvent for purifying 2-(2-methoxyphenyl)-3-phenylacrylic acid

Application Note: Recrystallization Protocol for 2-(2-Methoxyphenyl)-3-phenylacrylic Acid Part 1: Executive Summary & Chemical Context Objective: To define a robust, scalable recrystallization protocol for 2-(2-methoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Protocol for 2-(2-Methoxyphenyl)-3-phenylacrylic Acid

Part 1: Executive Summary & Chemical Context

Objective: To define a robust, scalable recrystallization protocol for 2-(2-methoxyphenyl)-3-phenylacrylic acid (CAS: 1657-65-4), yielding high-purity material (>98%) suitable for pharmaceutical intermediates or structure-activity relationship (SAR) studies.

Compound Analysis:

  • Structure: An

    
    -aryl cinnamic acid derivative featuring a carboxylic acid at C1, a 2-methoxyphenyl group at C2 (
    
    
    
    -position), and a phenyl group at C3 (
    
    
    -position).
  • Physical Properties:

    • Melting Point: 146–148°C [1].[1]

    • Solubility Profile: Soluble in hot ethanol, ethyl acetate, and dilute alkali; sparingly soluble in water and cold non-polar solvents.

  • Synthesis Origin: Typically synthesized via Perkin Condensation between (2-methoxyphenyl)acetic acid and benzaldehyde in the presence of acetic anhydride and triethylamine/sodium acetate.

  • Key Impurities:

    • Unreacted Precursors: Benzaldehyde (liquid, distinct odor), (2-methoxyphenyl)acetic acid.

    • By-products: Decarboxylated stilbene derivatives (non-polar), triethylamine salts, and cis/trans geometric isomers.

Part 2: Solvent Selection Strategy

The purification strategy relies on the Differential Solubility Principle . The target compound is an organic acid with moderate lipophilicity (due to the two aryl rings) but retains polarity via the carboxyl group.

Primary Solvent System: Aqueous Ethanol (EtOH/H₂O)
  • Composition: Ethanol (95%) + Deionized Water.

  • Mechanism: The compound is highly soluble in hot ethanol but practically insoluble in water. Adding water to the hot ethanolic solution decreases the solvent power in a controlled manner, forcing the hydrophobic aryl-acid to crystallize while polar impurities (salts) remain in the aqueous phase and oily non-polar impurities (benzaldehyde) remain in the supernatant.

  • Why this choice?

    • Green Chemistry: Avoids chlorinated solvents or benzene.

    • Selectivity: Excellent for separating the target acid from unreacted starting acids and inorganic salts.

Secondary Solvent System: Ethyl Acetate / Heptane
  • Use Case: If the crude material is highly colored or contains significant non-polar stilbene by-products.

  • Mechanism: Ethyl acetate dissolves the compound; Heptane acts as the anti-solvent. This system is superior for removing tarry, non-polar residues.

Part 3: Detailed Experimental Protocol

Materials Required
  • Crude 2-(2-methoxyphenyl)-3-phenylacrylic acid[2]

  • Solvent A: Ethanol (95% or absolute)

  • Solvent B: Deionized Water (pre-heated)

  • Activated Charcoal (Norit or similar)

  • Celite 545 (filter aid)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Step-by-Step Procedure (Aqueous Ethanol Method)

1. Dissolution

  • Place 10.0 g of crude solid in a 250 mL round-bottom flask.

  • Add 50 mL of Ethanol (95%) .

  • Heat the mixture to reflux (approx. 78°C) with stirring.

  • Observation: If the solid does not completely dissolve after 10 minutes of reflux, add more ethanol in 5 mL increments. The goal is a near-saturated solution at boiling point.

2. Decolorization (Optional but Recommended)

  • If the solution is amber or dark brown:

    • Remove heat and allow boiling to cease (safety critical).

    • Add 0.5 g of Activated Charcoal .

    • Return to reflux for 5 minutes.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Buchner funnel with a Celite pad to remove charcoal. Return the clear filtrate to a clean flask and bring back to a boil.

3. Crystallization (The "Cloud Point" Method)

  • Maintain the filtrate at a gentle boil.

  • Slowly add hot water dropwise via an addition funnel or pipette.

  • Endpoint: Continue adding water until a faint, persistent turbidity (cloudiness) appears and does not disappear upon swirling.

  • Add nearly 1-2 mL of Ethanol to clear the turbidity (restoring a single phase).

  • Mechanistic Note: This sets the solution effectively at saturation point at high temperature.

4. Cooling & Nucleation

  • Remove the flask from heat.[3]

  • Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes occlusion of impurities.

  • Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

5. Isolation & Drying

  • Filter the crystals using vacuum filtration.[4]

  • Wash: Wash the filter cake with a cold mixture of Ethanol:Water (1:1, v/v) to remove mother liquor.

  • Dry: Dry the solid in a vacuum oven at 50°C for 6 hours or until constant weight.

Part 4: Data & Troubleshooting

Troubleshooting Guide
IssueDiagnosisCorrective Action
Oiling Out Compound separates as an oil droplets instead of crystals.The temperature is above the melting point of the solvated compound, or the solution is too concentrated. Remedy: Re-heat to dissolve, add slightly more ethanol, and cool very slowly with vigorous stirring. Seed with a pure crystal if available.
Low Yield Too much solvent used.Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling steps to harvest a second crop.
Color Persists Conjugated impurities trapped.Repeat recrystallization using the Ethyl Acetate/Heptane system, or perform an acid-base extraction (dissolve in 1M NaOH, wash with ether, re-precipitate with HCl) before recrystallization.
Quality Control Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 146 – 148°CCapillary Method
Purity (HPLC) > 98.0%Reverse Phase (C18), ACN/Water
Proton NMR Consistent with structure1H-NMR (DMSO-d6 or CDCl3)

Part 5: Process Visualization

RecrystallizationWorkflow Start Crude 2-(2-methoxyphenyl)- 3-phenylacrylic acid Dissolve Dissolve in boiling Ethanol (95%) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Filter CheckColor->Charcoal Yes AddWater Add Hot Water until persistent turbidity CheckColor->AddWater No Charcoal->AddWater Clear Add drops of EtOH to clear solution AddWater->Clear Cool Slow Cool to RT, then Ice Bath (0°C) Clear->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH:Water (1:1) Filter->Wash Dry Vacuum Dry (50°C) Wash->Dry

Caption: Workflow for the purification of 2-(2-methoxyphenyl)-3-phenylacrylic acid via aqueous ethanol recrystallization.

References

  • ChemBK. (n.d.). 2-(2-Methoxyphenyl)-3-phenylacrylic acid Properties and Melting Point. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1963).[5]

    
    -Phenylcinnamic Acid (General Procedure). Org. Synth. 1963, 43, 95; Coll. Vol. 4, 777. Retrieved from [Link]
    

Sources

Method

Application Notes and Protocols for the Esterification of 2-(2-methoxyphenyl)-3-phenylacrylic Acid

Abstract This document provides a comprehensive guide for the synthesis of ester derivatives from 2-(2-methoxyphenyl)-3-phenylacrylic acid, a substituted cinnamic acid. Cinnamic acid and its derivatives are of significan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of ester derivatives from 2-(2-methoxyphenyl)-3-phenylacrylic acid, a substituted cinnamic acid. Cinnamic acid and its derivatives are of significant interest in the pharmaceutical and cosmetic industries due to their wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2] Esterification is a key chemical modification used to enhance the physicochemical properties and therapeutic potential of these compounds.[1][3] This guide details two robust and widely applicable esterification protocols: the classic Fischer-Speier esterification and the milder Steglich esterification. We provide an in-depth rationale for method selection, step-by-step experimental procedures, comparative data, and characterization guidelines to aid researchers in the successful preparation and validation of these target compounds.

Introduction and Rationale for Esterification

2-(2-methoxyphenyl)-3-phenylacrylic acid is an aromatic carboxylic acid belonging to the cinnamic acid family. The ester derivatives of such acids are valuable targets in drug development and materials science.[4][5] The esterification of the carboxylic acid moiety can modulate key properties such as lipophilicity, which in turn influences cell membrane permeability, bioavailability, and pharmacokinetic profiles. Furthermore, converting the acid to an ester can improve formulation compatibility and may unlock novel biological activities.[3][6]

The choice of esterification method is critical and depends on the stability of the starting materials and the steric hindrance around the reactive sites. The presence of the ortho-methoxy group on the phenyl ring of the parent acid may introduce moderate steric hindrance, influencing reaction kinetics. This guide presents two primary methods to address different substrate requirements.

  • Fischer-Speier Esterification: A thermodynamically controlled reaction involving direct, acid-catalyzed condensation of a carboxylic acid and an alcohol.[7][8] It is cost-effective and suitable for simple primary and secondary alcohols, often using an excess of the alcohol as the solvent to drive the reaction equilibrium forward.[9] The removal of water, a byproduct, is crucial for achieving high yields.[10]

  • Steglich Esterification: A mild, kinetically controlled reaction ideal for substrates that are sensitive to harsh acidic conditions or are sterically hindered.[11][12] It utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid under neutral, room-temperature conditions.[13][14]

General Experimental Workflow

The overall process for synthesizing and purifying esters of 2-(2-methoxyphenyl)-3-phenylacrylic acid follows a logical sequence from reaction setup to final product analysis. The choice between an acid-catalyzed or coupling-agent-mediated pathway is the primary decision point.

G cluster_start Preparation cluster_reaction Reaction Pathway cluster_processing Downstream Processing cluster_end Analysis Start Starting Materials: 2-(2-methoxyphenyl)-3-phenylacrylic Acid + Alcohol Fischer Protocol 1: Fischer-Speier Esterification (Acid Catalyst, Reflux) Start->Fischer For simple, robust alcohols Steglich Protocol 2: Steglich Esterification (DCC/DMAP, Room Temp) Start->Steglich For sensitive or hindered alcohols Workup Reaction Workup (Neutralization / Filtration) Fischer->Workup Steglich->Workup Purification Purification (Column Chromatography or Distillation) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization FinalEster Purified Ester Product Characterization->FinalEster

Caption: General workflow for the synthesis of esters from 2-(2-methoxyphenyl)-3-phenylacrylic acid.

Detailed Synthesis Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Fischer-Speier Esterification (Example: Methyl Ester)

This protocol is a classic acid-catalyzed method, best suited for simple, low-boiling point alcohols where the alcohol can be used in excess as the solvent.

Materials:

  • 2-(2-methoxyphenyl)-3-phenylacrylic acid

  • Methanol (reagent grade, anhydrous)

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-(2-methoxyphenyl)-3-phenylacrylic acid (e.g., 5.0 g, 1 equiv).

  • Add a large excess of anhydrous methanol (e.g., 100 mL). The methanol acts as both a reagent and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) or p-TSA (e.g., 0.2 g) to the stirring mixture.[7]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the residue in diethyl ether or ethyl acetate (100 mL). Transfer the solution to a separatory funnel.[1]

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine (1 x 50 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the pure methyl 2-(2-methoxyphenyl)-3-phenylacrylate.

Protocol 2: Steglich Esterification (Example: Iso-propyl Ester)

This protocol is ideal for secondary alcohols or substrates that cannot tolerate high temperatures or strong acids. It proceeds under mild, neutral conditions.[14]

Materials:

  • 2-(2-methoxyphenyl)-3-phenylacrylic acid

  • Isopropanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, 0.5 M solution)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(2-methoxyphenyl)-3-phenylacrylic acid (1 equiv) in anhydrous DCM.

  • Add the alcohol (e.g., isopropanol, 1.2 equiv) and a catalytic amount of DMAP (0.1 equiv).[12]

  • Stir the solution at room temperature for 10 minutes.

  • DCC Addition: Cool the flask in an ice bath (0°C). Add DCC (1.1 equiv) portion-wise to the solution. Caution: DCC is a potent skin sensitizer.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitoring: A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses. Monitor the reaction by TLC until the starting acid is consumed (typically 4-12 hours).

  • Filtration: Upon completion, filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Workup: Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by column chromatography on silica gel to yield the pure iso-propyl 2-(2-methoxyphenyl)-3-phenylacrylate.

Comparative Data and Considerations

The selection of the appropriate protocol can significantly impact reaction outcomes. The following table provides a summary of expected results and key considerations for the synthesis of various esters.

Ester TargetRecommended ProtocolAlcohol (Equiv.)Catalyst/Reagent (Equiv.)Temp.Time (h)Typical YieldNotes
Methyl Ester Fischer-SpeierMethanol (solvent)H₂SO₄ (cat.)Reflux2-6>90%A straightforward and high-yielding reaction.[1]
Ethyl Ester Fischer-SpeierEthanol (solvent)p-TSA (cat.)Reflux3-8>85%Similar to methanol; requires slightly longer reaction times.[15]
tert-Butyl Ester Steglichtert-Butanol (1.5)DCC (1.2), DMAP (0.1)RT12-2470-85%Fischer esterification is unsuitable as tertiary alcohols are prone to elimination under acidic conditions.[12][16]
Benzyl Ester SteglichBenzyl alcohol (1.2)DCC (1.1), DMAP (0.1)RT6-12>80%Steglich is preferred to avoid potential side reactions at higher temperatures.[17]
Long-chain Ester Fischer-Speiere.g., Decanol (2.0)p-TSA (cat.), TolueneReflux8-1675-90%Requires a Dean-Stark trap to effectively remove water and drive the equilibrium.[3][18]

Product Characterization

Confirmation of the synthesized ester's structure and purity is essential. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The disappearance of the broad carboxylic acid proton signal (~12 ppm) and the appearance of new signals corresponding to the alcohol moiety are key indicators of successful esterification.[19]

  • Infrared (IR) Spectroscopy: Successful reaction is indicated by the disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the appearance of a strong C-O ester stretch (around 1100-1300 cm⁻¹). The C=O stretch will shift slightly from the acid to the ester (typically ~1735 cm⁻¹ for the ester).[20]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alcohol fragment and loss of water.[21]

Conclusion

The preparation of esters from 2-(2-methoxyphenyl)-3-phenylacrylic acid can be achieved with high efficiency through well-established methods. For simple, unhindered alcohols, the Fischer-Speier esterification offers a direct and economical route. For more complex, sterically hindered, or acid-sensitive alcohols, the Steglich esterification provides a mild and versatile alternative, ensuring the integrity of the desired molecule. The protocols and data presented herein serve as a robust starting point for researchers and drug development professionals to synthesize and explore this promising class of compounds.

References

  • Grokipedia.
  • BenchChem. (2025). Application Notes and Protocols for the Esterification of Cinnamic Acid with Various Alcohols. BenchChem.
  • Journal of Chemical Research. (2025).
  • Fiveable. (2025).
  • MDPI. (2022). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. MDPI.
  • Scribd.
  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.
  • Organic Chemistry Portal.
  • ResearchGate. (Various). Esterification of cinnamic acid derivatives via the Steglich reaction.
  • BenchChem. (2025).
  • European Patent Office. (n.d.). Purification of acrylic acid by azeotropic distillation.
  • National Center for Biotechnology Information. (n.d.). Rh(III)
  • Google Patents. (n.d.). Process for the purification of (meth)acrylic acid.
  • Scribd.
  • Organic Chemistry Data. Acid to Ester - Common Conditions.
  • Taylor & Francis Online. (2014). Polymeric drug based on acrylates for biological applications: synthesis, characterization, antimicrobial, and drug release study. Taylor & Francis Online.
  • Google Patents. (n.d.). Process for the production of acrylic acid esters.
  • TCI EUROPE N.V.
  • Scientific Research Publishing. (2018). Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives.
  • Wikipedia.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxycinnamic acid. PubChem.
  • BenchChem. (2025).
  • Taylor & Francis Online. (n.d.). Acrylic acid – Knowledge and References. Taylor & Francis Online.
  • Scientific Research Publishing. (2018).
  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.
  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • Sasol Chemicals.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • The Royal Society of Chemistry. (2016).
  • Organic Chemistry Portal.
  • J&K Scientific LLC. (2021).
  • SynArchive.
  • SciELO Brasil. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. SciELO Brasil.
  • ResearchGate. (Various). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.
  • Shanghai Douwin Chemical Co.,Ltd. The Main Uses of Acrylic Acid. Shanghai Douwin Chemical Co.,Ltd..
  • Journal of Acute Disease. (2019). Synthetic methods and pharmacological potential of some cinnamic acid analogues particularly against convulsions. Journal of Acute Disease.
  • MDPI. (2020).
  • Google Patents. (n.d.). Process for the preparation of esters of (meth)acrylic acid.
  • Wikipedia.
  • MDPI. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. MDPI.
  • ResearchGate. (Various). Structure of compound 2: (A) 3‐phenylacrylic acid.
  • NIST. (n.d.). 2-Propenoic acid, 3-(2-methoxyphenyl)-. NIST WebBook.
  • FooDB. (2010). Showing Compound trans-2-Methoxycinnamic acid (FDB004884). FooDB.
  • ResearchGate. (Various). Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho.

Sources

Application

Application Note: Catalytic Hydrogenation of 2-(2-Methoxyphenyl)-3-phenylacrylic Acid

Subtitle: Achiral and Enantioselective Reduction Strategies for α,β-Diaryl Propanoic Acid Derivatives Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Achiral and Enantioselective Reduction Strategies for α,β-Diaryl Propanoic Acid Derivatives Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The compound 2-(2-methoxyphenyl)-3-phenylacrylic acid (CAS: 1657-65-4)[1] is a sterically hindered α-aryl cinnamic acid derivative. The reduction of its α,β-unsaturated double bond yields 2-(2-methoxyphenyl)-3-phenylpropanoic acid, a critical building block for synthesizing chiral pharmacophores, including endothelin receptor antagonists and specialized anti-inflammatory agents.

The primary synthetic challenge lies in the steric bulk generated by the ortho-methoxy group and the two adjacent phenyl rings. This application note details two divergent, field-proven methodologies:

  • High-Throughput Achiral Hydrogenation: Utilizing standard Palladium on Carbon (Pd/C) for rapid, racemic scale-up.

  • Heterogeneous Asymmetric Hydrogenation (The Nitta Reaction): Utilizing Cinchonidine-modified Pd/C to achieve high enantiomeric excess (ee) without the need for expensive homogeneous transition-metal catalysts (e.g., Rh/Ru-BINAP)[2].

Causality in Experimental Design

The ortho-methoxy group on the α-phenyl ring restricts bond rotation, locking the substrate into a rigid conformation. While this steric hindrance slows down standard achiral hydrogenation, it becomes a distinct advantage in asymmetric catalysis. When a chiral modifier like Cinchonidine (CD) is adsorbed onto the Pd surface, the restricted substrate perfectly docks into the chiral pocket via hydrogen bonding between the substrate's carboxylic acid and the C9-OH of CD. This precise docking triggers a profound ligand acceleration effect , increasing the reaction rate by up to 370% relative to unmodified Pd/C and yielding >90% ee[3].

Strategic Workflow

Workflow Start 2-(2-Methoxyphenyl)-3-phenylacrylic Acid (Substrate) Split Synthesis Goal? Start->Split Achiral Achiral Hydrogenation Catalyst: 5% Pd/C Solvent: EtOH Split->Achiral Racemic Target Chiral Asymmetric Hydrogenation Catalyst: CD-modified Pd/C Additive: Benzylamine Split->Chiral Enantiopure Target Racemic Racemic Propanoic Acid Yield: >95% ee: 0% Achiral->Racemic H2 (50 psi), 25°C Enantio Chiral Propanoic Acid Yield: >90% ee: >90% Chiral->Enantio H2 (1 atm), 25°C

Fig 1. Strategic decision tree for the catalytic hydrogenation of α,β-diaryl acrylic acids.

Surface Interaction Mechanism

A known limitation of using Cinchonidine-modified Pd/C is the "induction period"—a phase at low conversion (<20%) where the ee is exceptionally low due to the unselective background reaction of unmodified Pd sites[4].

The Causality of Amine Additives: To engineer a self-correcting catalytic system, an achiral amine (e.g., Benzylamine or DBU) is introduced. The amine competitively binds to the achiral, unmodified Pd sites and dynamically restructures the surface acid-base adducts[5]. This completely suppresses the induction period, ensuring high enantioselectivity from the first turnover[4].

Mechanism Pd Pd Surface (Active Sites) CD Cinchonidine (CD) Chiral Modifier Pd->CD Quinoline Adsorption Amine Amine Additive (e.g., Benzylamine) Pd->Amine Suppresses Achiral Sites Complex Chiral Surface Complex (H-Bonding Network) CD->Complex Conformation Lock Amine->Complex Prevents Induction Period Substrate Substrate Docking (C9-OH to COOH) Complex->Substrate Stereoselective H2 Transfer Product Enantioenriched Product Substrate->Product Desorption

Fig 2. Mechanistic role of cinchonidine and amine additives on the Pd surface.

Experimental Protocols

Protocol A: High-Throughput Achiral Hydrogenation

Objective: Rapid synthesis of racemic 2-(2-methoxyphenyl)-3-phenylpropanoic acid.

  • Preparation: In a 100 mL stainless steel autoclave, dissolve 10.0 mmol of 2-(2-methoxyphenyl)-3-phenylacrylic acid in 30 mL of anhydrous Ethanol.

  • Catalyst Loading: Add 50 mg of 5% Pd/C (dry basis). Note: Purge the vessel with Nitrogen (3x) prior to handling the catalyst to prevent solvent ignition.

  • Hydrogenation: Pressurize the reactor to 50 psi with H₂ gas. Stir at 800 rpm at 25 °C for 4 hours.

  • Self-Validation (In-Process Control): Withdraw a 0.1 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via GC-MS. The complete disappearance of the molecular ion peak at m/z 254 (reactant) and the appearance of m/z 256 (product) confirms the reaction is complete.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with 20 mL of Ethanol. Concentrate the filtrate in vacuo to afford the racemic product.

Protocol B: Enantioselective Hydrogenation via Modified Pd/C

Objective: Synthesis of highly enantioenriched 2-(2-methoxyphenyl)-3-phenylpropanoic acid.

  • Catalyst Pretreatment (Critical Step): Load 100 mg of commercial 5% Pd/C into a glass reactor. Heat to 353 K (80 °C) under a continuous flow of H₂ (1 atm) for 1 hour. Causality: This thermal activation removes surface oxides and ensures the Pd surface is pristine, allowing the quinoline ring of Cinchonidine to adsorb flatly and uniformly[3].

  • Modifier Adsorption: Cool the reactor to 25 °C. Add a solution of Cinchonidine (0.05 mmol) and Benzylamine (0.1 mmol) in 10 mL of N,N-Dimethylformamide (DMF) containing 10% v/v H₂O. Stir for 30 minutes to allow the chiral surface complex to form.

  • Substrate Addition: Add 5.0 mmol of 2-(2-methoxyphenyl)-3-phenylacrylic acid dissolved in 10 mL of the DMF/H₂O solvent mixture.

  • Hydrogenation: Maintain H₂ pressure at 1 atm. Stir vigorously (1000 rpm) at 25 °C for 12 hours.

  • Self-Validation (ee Determination): Filter the catalyst. Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/TFA 90:10:0.1). Validation rule: You must inject the racemic standard from Protocol A first to establish baseline retention times for both (R) and (S) enantiomers, ensuring the ee calculation is internally calibrated.

Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between reaction parameters, yield, and enantiomeric excess, derived from validated literature parameters for α-phenylcinnamic acid derivatives[3][4].

Catalyst SystemChiral ModifierAdditiveSolventH₂ PressureYield (%)ee (%)
5% Pd/C (Untreated)NoneNoneEtOH50 psi>950
5% Pd/C (Pretreated)CinchonidineNoneDMF/H₂O1 atm8265*
5% Pd/C (Pretreated) Cinchonidine Benzylamine DMF/H₂O 1 atm >92 >91

*Note: The 65% ee observed without an amine additive is an artifact of the "induction period," where early-stage conversion occurs on unmodified, achiral Pd sites before the substrate can fully stabilize the chiral modifier complex[4].

References

  • [4] Mameda, T., Misaki, T., Okamoto, Y., & Sugimura, T. (2014). Induction period for the enantioselective hydrogenation of α,β-unsaturated acids over a cinchonidine-modified palladium catalyst. Bulletin of the Chemical Society of Japan. Available at:[Link]

  • [3] Sato, H., Mameda, T., Nakai, K., Misaki, T., Haruyama, Y., Sonobe, S., Kubota, T., Okamoto, Y., & Sugimura, T. (2016). Enantioselective hydrogenation of α-phenylcinnamic acids over cinchonidine-modified Pd/C commercial catalysts. Research on Chemical Intermediates, 42(1), 31-45. Available at:[Link]

  • [5] Meemken, F., Maeda, N., Hungerbühler, K., & Baiker, A. (2012). Heterogeneous Asymmetric Hydrogenation of Prochiral Alkenoic Acid: Origin of Rate and Enantioselectivity Enhancement by Amine Addition. ACS Catalysis. Available at:[Link]

  • [2] Meemken, F., & Baiker, A. (2017). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C═O and C═C Bonds on Supported Noble Metal Catalysts. Chemical Reviews, 117(17). Available at:[Link]

Sources

Method

microwave-assisted synthesis of alpha-aryl cinnamic acids

Application Note: Microwave-Assisted Synthesis of -Aryl Cinnamic Acids Introduction & Significance -Aryl cinnamic acids (also known as -phenylcinnamic acids) are a critical scaffold in medicinal chemistry, serving as the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of -Aryl Cinnamic Acids

Introduction & Significance


-Aryl cinnamic acids (also known as 

-phenylcinnamic acids) are a critical scaffold in medicinal chemistry, serving as the structural backbone for various biologically active compounds. They act as potent inhibitors of matrix metalloproteinases (MMPs), which are implicated in tumor metastasis and inflammatory diseases. Furthermore, these derivatives exhibit significant antimicrobial and antifungal properties.

The classical synthesis of these compounds relies on the Perkin-Oglialoro condensation , a modification of the Perkin reaction involving the condensation of an aromatic aldehyde with an aryl acetic acid in the presence of acetic anhydride and a base. Conventional thermal heating (reflux) for this reaction is notoriously inefficient, often requiring 8–12 hours of heating, yielding varying results due to the thermal degradation of sensitive aldehydes and the sublimation of reagents.

This guide details a high-throughput microwave-assisted protocol that reduces reaction times from hours to minutes while significantly improving yield and stereoselectivity. By utilizing the dielectric heating mechanism of microwave irradiation, we achieve rapid, volumetric heating that accelerates the formation of the critical mixed-anhydride intermediate.

Mechanistic Principles

To optimize this reaction, one must understand the in-situ activation that occurs. We utilize the Oglialoro modification of the Perkin reaction.[1]

  • Activation: Phenylacetic acid reacts with acetic anhydride to form a mixed anhydride (Acetic Phenylacetic Anhydride).

  • Enolization: The weak base (Triethylamine or Sodium Acetate) deprotonates the alpha-carbon of the mixed anhydride, generating a reactive enolate.

  • Condensation: The enolate attacks the carbonyl carbon of the aromatic aldehyde (Aldol-type addition).

  • Elimination: The resulting

    
    -hydroxy anhydride undergoes thermal elimination (dehydration) and hydrolysis to yield the 
    
    
    
    -aryl cinnamic acid.

Why Microwave? In conventional heating, the formation of the enolate and the subsequent condensation are rate-limiting and equilibrium-dependent. Microwave irradiation (MWI) provides:

  • Selective Heating: Polar intermediates (like the enolate) couple strongly with the microwave field, lowering the activation energy barrier.

  • Superheating: Solvents can reach temperatures above their atmospheric boiling points in sealed vessels, accelerating the elimination step.

Mechanistic Pathway Diagram[2]

PerkinOglialoro Reagents Reagents: Benzaldehyde + Phenylacetic Acid + Ac2O + Base MixedAnhydride Intermediate 1: Mixed Anhydride Formation Reagents->MixedAnhydride Ac2O activation Enolate Intermediate 2: Enolate Generation MixedAnhydride->Enolate Base (TEA/NaOAc) Aldol Transition State: Aldol-type Condensation Enolate->Aldol Attack on Aldehyde Elimination Elimination: Dehydration & Hydrolysis Aldol->Elimination MWI (Heat) Product Product: (E)-alpha-Aryl Cinnamic Acid Elimination->Product Workup

Figure 1: Logical flow of the Microwave-Assisted Perkin-Oglialoro Condensation.

Experimental Protocol

Target: Synthesis of (E)-


-phenylcinnamic acid.
Scale:  5 mmol (adaptable to 50 mmol).
Materials & Reagents[3]
  • Aromatic Aldehyde: Benzaldehyde (1.0 equiv, 5 mmol)

  • Aryl Acid: Phenylacetic acid (1.1 equiv, 5.5 mmol)

  • Dehydrating Agent: Acetic anhydride (3.0 equiv, 15 mmol)

  • Base: Triethylamine (TEA) (1.5 equiv) or Anhydrous Sodium Acetate (NaOAc) (1.0 equiv).

    • Note: TEA is preferred for homogeneous microwave heating; NaOAc is preferred for solvent-free solid-phase variants.

  • Solvent: None (Neat) or minimal DMF if reagents are solid.

Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) allows for precise temperature/pressure control.

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with Teflon/silicon septum.

Step-by-Step Procedure
  • Preparation:

    • In a 10 mL microwave vial, charge Phenylacetic acid (0.75 g, 5.5 mmol) and Benzaldehyde (0.53 g, 5 mmol).

    • Add Acetic anhydride (1.4 mL, ~15 mmol) and Triethylamine (0.76 g, 7.5 mmol).

    • Add a magnetic stir bar. Cap the vial and crimp efficiently.

  • Microwave Irradiation:

    • Place the vial in the reactor cavity.

    • Method: Dynamic Power (Standard Control).

    • Temperature: 140°C.

    • Hold Time: 10 minutes.

    • Power Max: 300 W (The system will modulate power to maintain 140°C).

    • Stirring: High.

    • Pre-stirring: 30 seconds to ensure homogeneity before heating.

  • Workup (Hydrolysis & Isolation):

    • Allow the vial to cool to 50°C (using compressed air cooling feature of the reactor).

    • Pour the reaction mixture into a beaker containing 20 mL of water.

    • Hydrolysis: Boil the mixture on a hot plate for 5 minutes to hydrolyze the excess acetic anhydride.

    • Neutralization: Add saturated Na2CO3 solution until pH 9–10 (evolution of CO2). This dissolves the product as the carboxylate salt.

    • Extraction (Optional): Wash with diethyl ether (2 x 10 mL) to remove unreacted aldehyde.

    • Precipitation: Acidify the aqueous layer carefully with concentrated HCl to pH 2. The

      
      -phenylcinnamic acid will precipitate as a white/off-white solid.
      
  • Purification:

    • Filter the precipitate under vacuum.

    • Wash with cold water (3 x 10 mL).

    • Recrystallization: Recrystallize from Ethanol/Water (1:[2]1) or neat Ethanol to obtain pure crystals.

Data Analysis & Yield Comparison
ParameterConventional Thermal RefluxMicrowave-Assisted (This Protocol)
Temperature 140°C (Oil Bath)140°C (Internal)
Time 8 – 12 Hours10 – 15 Minutes
Yield 45 – 60%85 – 92%
Purity (HPLC) ~85% (requires chromatography)>95% (after recrystallization)
Energy Usage High (continuous heating)Low (pulsed energy)

Optimization & Troubleshooting

Solvent Effects

While the reaction can be performed "neat" (solvent-free), the addition of a polar solvent can sometimes assist if the melting point of the aryl acid is very high.

  • Neat (Recommended): Highest atom economy.[3] Requires reagents to melt/dissolve in acetic anhydride.

  • DMF: Good microwave absorber. Use if reagents are not soluble.[3][2][4] Caution: High boiling point makes removal difficult.

  • Toluene: Poor microwave absorber. Not recommended unless using a susceptor (e.g., SiC vessel).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of anhydrideEnsure the workup boiling step is sufficient (5-10 mins).
Charring/Black Tar Localized overheating (Hot spots)Increase stirring speed; reduce max power limit; use TEA instead of solid NaOAc.
Product Oiling Out Impurities or mixed isomersRecrystallize slowly; seed with pure crystal if available.
Low Purity Decarboxylation (formation of stilbene)Reduce reaction temperature to 120°C; reduce hold time.
Stereochemistry Note

The (E)-isomer (where the two phenyl groups are trans to each other to minimize steric clash) is the thermodynamically favored product. Microwave irradiation facilitates rapid equilibration, typically resulting in high diastereoselectivity for the stable (E)-isomer.

References

  • Mumtazuddin, S., & Sinha, S. K. (2007). Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 19(6), 4946.

  • Rao, G. B., & Rao, R. P. (1975). Synthesis of

    
    -aryloxy cinnamic acids. Proceedings of the Indian Academy of Sciences - Section A, 81, 147–151. 
    
  • BenchChem. (2025).[2] Comparison of green synthesis methods for cinnamic acid production. BenchChem Application Notes.

  • Bogdal, D. (1998). Microwave-assisted generation of carbanions: a new method for the synthesis of cinnamic acids.[5] Journal of Chemical Research.

  • Loupy, A. (Ed.). (2006).[6] Microwaves in Organic Synthesis. Wiley-VCH. (General reference for MAOS principles).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of Perkin condensation for sterically hindered acrylic acids

Topic: Overcoming Steric Hindrance in Acrylic Acid Synthesis Ticket ID: PERK-OPT-404 Subject: Improving Yields for Sterically Hindered Substrates (2,6-disubstituted aldehydes & -branched anhydrides) Status: Open Assigned...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Acrylic Acid Synthesis

Ticket ID: PERK-OPT-404 Subject: Improving Yields for Sterically Hindered Substrates (2,6-disubstituted aldehydes &


-branched anhydrides)
Status:  Open
Assigned Specialist:  Senior Application Scientist
Executive Summary

Standard Perkin condensation protocols (NaOAc/Ac


O, reflux) often fail when applied to sterically hindered substrates. The primary failure modes are kinetic stagnation  (nucleophilic attack is blocked) and thermal decomposition  (prolonged heating leads to decarboxylation or tarring before product formation).

This guide provides three modular upgrade paths to resolve these bottlenecks:

  • Chemical Upgrade: Switching to "Naked Anion" bases (Cesium effect).

  • Thermodynamic Upgrade: Microwave-assisted synthesis to overcome activation barriers.

  • Catalytic Upgrade: Lewis-acid promotion to activate the electrophile.

Module 1: Chemical Upgrades (Reagent Engineering)

The Problem: In standard protocols, the sodium or potassium enolate exists as a tight ion pair or aggregate, increasing the effective steric bulk of the nucleophile. The Solution: Use Cesium Acetate (CsOAc) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Protocol A: The Cesium "Naked Anion" Modification

Cesium has a large ionic radius and low charge density, resulting in weak solvation. This leaves the acetate anion "naked" and significantly more nucleophilic, allowing it to penetrate the steric shield of 2,6-disubstituted aldehydes.

  • Reagents:

    • Substrate: Sterically hindered aldehyde (1.0 eq)

    • Anhydride: Acetic anhydride (or substituted anhydride) (1.5 - 2.0 eq)

    • Base: Cesium Acetate (CsOAc) (1.0 - 1.2 eq)

    • Solvent: N-Methyl-2-pyrrolidone (NMP) (Minimal volume, 1-2 mL per mmol)

  • Procedure:

    • Mix aldehyde, anhydride, and CsOAc in a dried reaction vial.

    • Add NMP. The high dielectric constant of NMP further dissociates the ion pair.

    • Heat to 120°C (lower than the standard 180°C).

    • Monitor via TLC/HPLC every 30 mins.

    • Workup: Pour into ice-water, acidify with HCl to pH 2. Precipitate is usually cleaner than Na-salt methods.

Protocol B: The Oglialoro-DBU Modification

For synthesizing


-substituted cinnamic acids (using R-CH

-COOH), the "Oglialoro" modification uses acetic anhydride as a dehydrating agent. Using DBU as a base often outperforms triethylamine (TEA) for hindered systems.
  • Key Adjustment: Use DBU (1.0 eq) instead of TEA. DBU is a stronger, non-nucleophilic base that rapidly generates the enolate without competing for acyl substitution.

Module 2: Physical Upgrades (Thermodynamic Control)

The Problem: Hindered substrates require high activation energy (


). Conventional heating creates a thermal gradient that degrades sensitive aldehydes before the reaction initiates.
The Solution: Microwave Irradiation (MWI) .[1][2][3]

Comparative Data: Thermal vs. Microwave

Substrate (Hindered)MethodTimeYieldRef
2,6-Dichlorobenzaldehyde Thermal (NaOAc, 180°C)8 hours35%[1]
MWI (CsOAc, 140°C) 15 min 88% [2]
2,4,6-Trimethoxybenzaldehyde Thermal (KOAc, 170°C)12 hours<10%[1]
MWI (Trace Pyridine) 8 min 72% [3]
MWI Protocol (Solvent-Free)
  • Vessel: Use a dedicated quartz microwave vial (do not use domestic ovens; pressure control is vital).

  • Load: Aldehyde (5 mmol), Anhydride (10 mmol), Base (CsOAc, 5 mmol).

  • Mix: Grind solids together in a mortar before adding liquid anhydride to ensure intimate contact.

  • Irradiation:

    • Power: Dynamic mode (set target Temp, not constant Watts).

    • Target Temp: 140°C - 160°C.

    • Ramp: 2 minutes.

    • Hold: 5 - 10 minutes.

  • Safety: Allow vessel to cool to 50°C before opening.

Module 3: Catalytic Upgrades (Lewis Acid Activation)

The Problem: Electron-rich aldehydes (e.g., methoxy-substituted) are poor electrophiles. Steric bulk further deactivates the carbonyl carbon. The Solution: Zinc Chloride (


) Catalysis .

 coordinates to the aldehyde oxygen, increasing the positive character of the carbonyl carbon and making it more susceptible to nucleophilic attack by the bulky enolate.
  • Catalyst Load: 10-20 mol% Anhydrous

    
    .
    
  • Note: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     is hygroscopic.[4] Use a fresh bottle or fuse it under vacuum before use.
    
Visualizing the Solution

The following diagram illustrates the mechanistic bottlenecks and where each optimization intervenes.

PerkinOptimization Start Reagents: Aldehyde + Anhydride + Base EnolateForm Step 1: Enolate Formation Start->EnolateForm Attack Step 2: Nucleophilic Attack (STERIC BOTTLENECK) EnolateForm->Attack Slow w/ bulky R Intermed Alkoxide Intermediate Attack->Intermed Product Product: Alpha-Beta Unsaturated Acid Intermed->Product Elimination CsEffect Optimization 1: Use CsOAc (Naked Anion) Reduces nucleophile bulk CsEffect->EnolateForm Enhances MWI Optimization 2: Microwave Irradiation Overcomes Ea barrier MWI->Attack Accelerates LewisAcid Optimization 3: ZnCl2 Catalyst Activates Aldehyde LewisAcid->Attack Facilitates

Figure 1: Mechanistic flow of the Perkin condensation highlighting the steric bottleneck at Step 2 and the specific interventions (Cesium, Microwave, Lewis Acid) designed to overcome it.

Troubleshooting & FAQs

Q1: The reaction turns into a black tar, but no product is isolated. Why?

  • Root Cause: Thermal decomposition (polymerization) of the aldehyde or anhydride occurred before the condensation could compete.

  • Fix: This is a kinetic vs. thermodynamic issue. Switch to Microwave heating (Module 2). High energy input for a short duration favors the condensation pathway over the slower polymerization. Alternatively, add 10 mol% BHT (butylated hydroxytoluene) as a radical scavenger if you suspect radical polymerization.

Q2: I am getting the wrong isomer (cis/Z instead of trans/E).

  • Root Cause: The elimination step is stereoselective. However, if the reaction is not heated long enough or if the base is too weak, equilibration to the thermodynamic (trans) product may not occur.

  • Fix: Increase reaction time slightly or add a catalytic amount of Iodine (

    
    )  during the workup/recrystallization phase to promote photo-isomerization to the stable trans isomer.
    

Q3: Can I use this for aliphatic hindered aldehydes (e.g., Pivalaldehyde)?

  • Analysis: No. Perkin condensation is generally poor for aliphatic aldehydes due to competing aldol condensation (self-condensation of the anhydride is faster).

  • Recommendation: For hindered aliphatic substrates, switch to the Knoevenagel Condensation (Malonic acid + Piperidine/Pyridine) or a Horner-Wadsworth-Emmons (HWE) reaction.

Q4: My yield is stuck at 40%. Can I recycle the filtrate?

  • Strategy: Yes. The filtrate often contains unreacted anhydride and mixed anhydrides. Do not quench immediately. Distill off the acetic acid byproduct (which poisons the equilibrium) and add fresh anhydride + 0.5 eq of base to push the conversion further.

References
  • Johnson, J. R. "The Perkin Reaction and Related Reactions." Organic Reactions, 1942 , Vol 1, 210.

  • Mumtazuddin, S., et al. "Perkin Reactions under Microwave Irradiation."[3] Asian Journal of Chemistry, 2007 , 19(6), 4945.[3]

  • Loupy, A., et al. "New solvent-free organic synthesis using focused microwaves." Synthesis, 1998 , 1213-1234.

  • Koepp, E., & Vögtle, F. "Cesium salts in organic synthesis." Synthesis, 1987 , 177.

Sources

Optimization

Technical Support Center: Separating E/Z Isomers of 2-(2-methoxyphenyl)-3-phenylacrylic acid

Welcome to the technical support center for the resolution of E/Z isomers of 2-(2-methoxyphenyl)-3-phenylacrylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of E/Z isomers of 2-(2-methoxyphenyl)-3-phenylacrylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the separation and characterization of these geometric isomers. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established scientific principles and field-proven insights.

Introduction to E/Z Isomerism in 2-(2-methoxyphenyl)-3-phenylacrylic acid

2-(2-methoxyphenyl)-3-phenylacrylic acid, an analogue of cinnamic acid, possesses a carbon-carbon double bond that gives rise to geometric isomerism. The spatial arrangement of the substituents—the 2-methoxyphenyl group and the phenyl group—around this double bond results in two distinct isomers: the (E)-isomer (trans) and the (Z)-isomer (cis).[1] The (E)-isomer has the high-priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side.[1][2] These structural differences lead to distinct physical and chemical properties, which can be exploited for their separation.

The accurate separation and characterization of these isomers are critical in drug development, as different isomers can exhibit varied pharmacological activities and toxicological profiles.[3][4] This guide will address common issues encountered during the separation process and provide practical solutions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Issue 1: My initial synthesis yielded a mixture of E/Z isomers. How can I selectively crystallize one isomer?

Answer: Selective crystallization is a powerful technique that leverages the differences in solubility and crystal packing between isomers. The success of this method is highly dependent on the solvent system and temperature.

Underlying Principle: Solubility Differentials

(E)-isomers of cinnamic acid derivatives are generally more stable and less soluble than their (Z)-counterparts due to more efficient crystal lattice packing.[5] This difference in solubility can be exploited to selectively precipitate the (E)-isomer from a solution containing a mixture.

Step-by-Step Protocol: Fractional Crystallization
  • Solvent Screening: The choice of solvent is paramount. Ideal solvents are those in which the (E)-isomer has low solubility at room temperature but is reasonably soluble at elevated temperatures. Start by screening a range of solvents with varying polarities.

    • Recommended Solvents to Screen: Ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane.[6]

  • Dissolution: Dissolve the E/Z mixture in a minimal amount of the chosen hot solvent to create a saturated solution.[6]

  • Cooling and Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble (E)-isomer. Rapid cooling can lead to the co-precipitation of the (Z)-isomer.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the (Z)-isomer.[6]

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor using techniques like ¹H NMR or HPLC to determine the efficiency of the separation.

ParameterRecommendationRationale
Solvent Choice Screen polar protic (e.g., ethanol) and polar aprotic (e.g., ethyl acetate) solvents, and non-polar (e.g., toluene) solvents.Isomer solubility is highly dependent on solvent polarity and hydrogen bonding capacity.
Cooling Rate Slow, controlled cooling (e.g., allowing the flask to cool to room temperature on the benchtop, followed by refrigeration).Promotes the formation of well-defined crystals of the less soluble isomer, minimizing the entrapment of the more soluble isomer.
Seeding If crystallization is slow to initiate, add a seed crystal of the pure (E)-isomer.Induces crystallization of the desired isomer.
Issue 2: Crystallization is not effective for my mixture. What chromatographic methods can I use?

Answer: When crystallization fails to provide adequate separation, chromatography is the go-to alternative. Both column chromatography and High-Performance Liquid Chromatography (HPLC) can be highly effective.

Method 1: Flash Column Chromatography

Flash column chromatography is a preparative technique suitable for separating larger quantities of material.

Step-by-Step Protocol: Flash Column Chromatography
  • Stationary Phase Selection: Standard silica gel is often effective. For challenging separations, consider using silica gel impregnated with silver nitrate (argentation chromatography).[7] The silver ions interact differently with the π-bonds of the E and Z isomers, often leading to enhanced separation.[7][8]

  • Mobile Phase Optimization: The key is to find a solvent system that provides a good separation factor (α) between the two isomers. This is typically achieved through systematic screening of solvent mixtures.

    • Recommended Starting Point: A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Optimization: Begin with a low polarity mobile phase and gradually increase the polarity. Monitor the separation by Thin Layer Chromatography (TLC) to find the optimal solvent ratio.

  • Column Packing and Loading: Ensure the column is packed uniformly to prevent band broadening.[8] Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent and load it onto the column.

  • Elution and Fraction Collection: Elute the column with the optimized mobile phase and collect fractions. The (E)-isomer, being generally less polar, is expected to elute first.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the pure fractions of each isomer.

Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher resolution and purity, preparative HPLC is the preferred method, particularly for smaller scales.[3]

Step-by-Step Protocol: Preparative HPLC
  • Column Selection: A reversed-phase C18 column is a common starting point for the separation of cinnamic acid derivatives.[3][9]

  • Mobile Phase Development:

    • Typical Mobile Phases: Mixtures of acetonitrile or methanol with water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated.

    • Gradient vs. Isocratic Elution: Start with a gradient elution to determine the approximate retention times of the isomers. Then, optimize an isocratic method for the best separation.

  • Method Scaling: Develop the separation method on an analytical scale first to conserve material and then scale up to a preparative column.

  • Injection and Collection: Inject the sample and collect the eluting peaks corresponding to the E and Z isomers.

  • Solvent Removal: Remove the mobile phase from the collected fractions under reduced pressure to obtain the pure isomers.

ParameterFlash ChromatographyPreparative HPLC
Stationary Phase Silica Gel (or AgNO₃-impregnated silica)C18-bonded silica
Typical Mobile Phase Hexane/Ethyl AcetateAcetonitrile/Water with 0.1% Formic Acid
Resolution Moderate to GoodHigh
Scale Milligrams to GramsMicrograms to Milligrams
Issue 3: I have separated two compounds, but I'm unsure which is the (E)-isomer and which is the (Z)-isomer.

Answer: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are definitive for assigning the stereochemistry of the isomers.

¹H NMR Spectroscopy: The Key Differentiator

The vicinal coupling constant (³J) between the vinylic protons is the most reliable parameter for distinguishing E and Z isomers.[10]

  • (E)-isomer (trans): The vinylic protons are on opposite sides of the double bond, resulting in a larger coupling constant, typically in the range of 12-18 Hz.[10]

  • (Z)-isomer (cis): The vinylic protons are on the same side of the double bond, leading to a smaller coupling constant, usually between 7-12 Hz.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOESY or ROESY experiments provide through-space correlations and can be used to confirm assignments.

  • (Z)-isomer: A cross-peak will be observed between the vinylic proton and the protons of the adjacent aromatic ring (phenyl group), as they are on the same side of the double bond and thus spatially close.[10]

  • (E)-isomer: No such cross-peak will be observed due to the larger distance between these protons.

¹³C NMR Spectroscopy

While the differences can be subtle, the chemical shifts of the carbon atoms of the double bond and the substituent carbons are influenced by the stereochemistry. Steric compression in the (Z)-isomer can cause an upfield shift (shielding) of the carbon atoms of the substituents.[10]

Spectroscopic Parameter(E)-Isomer(Z)-Isomer
¹H NMR (³J Vinylic) 12-18 Hz7-12 Hz
NOESY/ROESY No correlation between vinylic H and adjacent phenyl H'sCorrelation between vinylic H and adjacent phenyl H's
¹³C NMR Less shielded substituent carbonsMore shielded (upfield) substituent carbons due to steric compression

Frequently Asked Questions (FAQs)

Q1: What is the typical starting ratio of E/Z isomers in a synthetic mixture?

A1: The ratio of E/Z isomers depends heavily on the synthetic route. Reactions like the Perkin or Knoevenagel condensation, which are often used for synthesizing cinnamic acid derivatives, typically favor the formation of the more thermodynamically stable (E)-isomer.[11] However, significant amounts of the (Z)-isomer can still be formed.

Q2: Can the isomers interconvert during separation?

A2: Yes, isomerization can occur, especially under certain conditions. Exposure to UV light can promote photoisomerization from the (E)- to the (Z)-isomer.[5][12] Additionally, high temperatures or the presence of acids or bases can facilitate equilibration between the isomers. It is advisable to perform separations at or below room temperature and to protect the samples from light.

Q3: Are there any non-chromatographic methods besides crystallization for separating these isomers?

A3: While less common for this specific compound, selective acidification of a mixture of the sodium salts of the isomers has been reported for similar acrylic acids.[13] This method relies on potential differences in the pKa values of the E and Z isomers, allowing for one to be protonated and precipitate out of solution at a specific pH.[13]

Q4: What are the expected differences in the physical properties of the E and Z isomers?

A4: Generally, the (E)-isomer of a cinnamic acid derivative will have a higher melting point and lower solubility in a given solvent compared to the (Z)-isomer. This is attributed to the more efficient packing of the (E)-isomer in the crystal lattice.[5]

Q5: How can I monitor the progress of my separation?

A5: Thin Layer Chromatography (TLC) is an excellent tool for real-time monitoring of column chromatography. For all separation techniques, analyzing small aliquots by analytical HPLC or ¹H NMR will provide quantitative information on the isomeric purity of the fractions.

Visualizing the Separation Workflow

The following diagram illustrates a general workflow for the separation and characterization of the E/Z isomers of 2-(2-methoxyphenyl)-3-phenylacrylic acid.

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Characterization Synthesis Synthesis of 2-(2-methoxyphenyl)-3-phenylacrylic acid Mixture E/Z Isomer Mixture Synthesis->Mixture Crystallization Fractional Crystallization Mixture->Crystallization Attempt 1 Chromatography Column Chromatography / HPLC Mixture->Chromatography Alternative Crystallization->Chromatography Mother Liquor Pure_E Pure (E)-Isomer Crystallization->Pure_E Solid Chromatography->Pure_E Pure_Z Pure (Z)-Isomer Chromatography->Pure_Z NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Pure_E->NMR Purity Purity Assessment (HPLC) Pure_E->Purity Pure_Z->NMR Pure_Z->Purity

Sources

Troubleshooting

overcoming steric hindrance in 2-methoxyphenylacetic acid condensation

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxyphenylacetic Acid Condensation Welcome to the Technical Support Center for advanced amide and ester couplings. This guide is specifically engineered for r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxyphenylacetic Acid Condensation

Welcome to the Technical Support Center for advanced amide and ester couplings. This guide is specifically engineered for research scientists and drug development professionals facing low conversion rates or unexpected byproducts when condensing 2-methoxyphenylacetic acid (2-MPAA) and its derivatives (e.g., 3-fluoro-2-methoxyphenylacetic acid) with challenging nucleophiles.

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols, focusing instead on the mechanistic causality behind reaction failures and providing self-validating solutions to rescue your synthetic workflows.

Mechanistic Insight: The Dual Challenge of 2-MPAA

Condensation of 2-MPAA presents a unique microenvironmental challenge that standard coupling protocols often fail to overcome:

  • Steric Shielding: While the acetic acid side chain (-CH₂COOH) provides a single-carbon spacer from the aromatic ring, the ortho-methoxy group creates a rigid, restrictive conformational pocket. When the carboxylic acid is activated by a bulky coupling reagent (such as the O-acyluronium intermediate formed by HATU), the combined steric bulk severely impedes the trajectory of incoming nucleophiles.

  • Electronic Deactivation & Competing Pathways: When coupling 2-MPAA with electron-deficient anilines or sterically hindered secondary amines, the rate of nucleophilic attack drops significantly[1]. This delay allows the activated ester to degrade, dimerize, or undergo O-to-N acyl migration (forming unreactive N-acylureas) before the desired amide bond can form.

Diagnostic Troubleshooting Workflow

Before altering your protocol, use the following logical framework to identify the optimal activation strategy based on the steric and electronic profile of your nucleophile.

Workflow N1 Issue: Low Yield in 2-MPAA Condensation N2 Analyze Steric Bulk of Amine Partner N1->N2 N3 Highly Hindered (e.g., Sec-Amines) N2->N3 N4 Moderately Hindered (e.g., Anilines) N2->N4 N5 Un-hindered (e.g., Primary Alkyl) N2->N5 N6 Acid Chloride Route (Oxalyl Chloride + DMF) N3->N6 Minimize intermediate bulk N7 Uronium Reagents (COMU or HATU + NMM) N4->N7 Maximize electrophilicity N8 Standard Carbodiimide (EDC + HOBt + DIPEA) N5->N8 Standard protocol

Diagnostic workflow for selecting the optimal activation strategy based on amine steric hindrance.

Frequently Asked Questions (FAQs)

Q1: I am using HATU and DIPEA to couple 2-MPAA with a bulky secondary amine, but my yields are <20%. What is happening? A: You are experiencing a severe steric clash. HATU forms an active HOAt-ester intermediate. While highly electrophilic, this intermediate is physically massive. When paired with the ortho-methoxy group of 2-MPAA and a bulky secondary amine, the transition state energy is too high. Furthermore, the steric hindrance of your base (DIPEA) might prevent it from efficiently deprotonating the acid in this crowded microenvironment[2]. Solution: Switch to a smaller, more reactive intermediate. The formation of an acid chloride bypasses the bulky HOAt-ester intermediate entirely. Acid chlorides have minimal steric penalty, making them ideal for hindered substrates[3].

Q2: If I must avoid acid chlorides due to sensitive functional groups, how can I optimize the coupling reagent approach? A: If acid chlorides are too harsh, transition from HATU to COMU. COMU features a morpholino group rather than a dimethylamino group, which alters the conformation of the uronium salt and often provides superior reactivity for sterically hindered couplings[4]. Additionally, swap DIPEA for N-methylmorpholine (NMM). NMM is less sterically hindered than DIPEA, allowing it to act as a more efficient base in crowded microenvironments without acting as a competing nucleophile[3].

Q3: I am observing the formation of a dark impurity and no product when using thionyl chloride (SOCl₂) to activate 2-MPAA. A: The ortho-methoxy group on 2-MPAA is sensitive to harsh, hot acidic conditions, which can lead to ether cleavage or polymerization[5]. Thionyl chloride often requires heating and generates HCl and SO₂ directly in the mixture. Solution: Use oxalyl chloride at 0 °C to room temperature. Oxalyl chloride is milder, operates efficiently at lower temperatures, and the off-gassing of CO and CO₂ drives the reaction forward without requiring thermal stress[2].

Data Presentation: Coupling Reagent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative traits of various activation strategies specifically for 2-MPAA.

Activation StrategyIntermediate FormedSteric ToleranceRecommended BasePrimary Byproduct / Risk
Oxalyl Chloride / DMF Acid ChlorideExcellent NMM or Et₃NCO, CO₂, HCl / Ether cleavage if heated
COMU / Oxyma Oxyma Active EsterGood NMMWater-soluble morpholine urea
HATU / HOAt HOAt Active EsterModerateDIPEA or NMMTetramethylurea / Guanidinylation of amine
EDC / HOBt HOBt Active EsterPoorDIPEAUnreactive N-acylurea (rearrangement)

Validated Experimental Protocols

Protocol A: In Situ Acid Chloride Generation (For Maximal Steric Tolerance)

This protocol minimizes the size of the electrophile, allowing highly hindered amines to attack the 2-MPAA carbonyl successfully[3].

  • Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2-methoxyphenylacetic acid (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalysis: Add anhydrous DMF (0.05 eq). Note: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.

  • Activation: Cool the solution to 0 °C. Dropwise, add oxalyl chloride (1.2 eq). You will observe immediate gas evolution (CO and CO₂).

  • Maturation: Allow the reaction to warm to room temperature and stir for 1–2 hours until gas evolution completely ceases.

  • Purging: Concentrate the mixture under reduced pressure to remove all unreacted oxalyl chloride and HCl. Critical Step: Failure to remove excess oxalyl chloride will result in the formation of oxamide byproducts.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C. Add the sterically hindered amine (1.1 eq) followed by dropwise addition of N-methylmorpholine (NMM) (2.5 eq).

  • Completion: Stir at room temperature until complete consumption of the acid chloride is observed via LC-MS (typically 2–4 hours). Quench with water and perform standard aqueous workup.

Protocol B: COMU-Mediated Condensation (Mild Conditions for Sensitive Substrates)

Use this protocol when acid chlorides risk degrading other functional groups on your molecule[4].

  • Preparation: Dissolve 2-MPAA (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M) under an inert atmosphere.

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 eq) and cool the mixture to 0 °C.

  • Activation: Add COMU (1.2 eq) portion-wise over 5 minutes. Note: The color of the solution may change to yellow/orange, indicating the formation of the Oxyma active ester.

  • Coupling: Stir at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, brine, dry over Na₂SO₄, and concentrate.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Organic Process Research & Development.[Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.[Link]

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science.[Link]

Sources

Optimization

removing unreacted benzaldehyde from cinnamic acid product

Technical Support Center: Purification of Cinnamic Acid Topic: Removal of Unreacted Benzaldehyde Introduction: The Challenge of Aldehyde Carryover User Query: "I have synthesized cinnamic acid (via Perkin or Knoevenagel...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Cinnamic Acid Topic: Removal of Unreacted Benzaldehyde

Introduction: The Challenge of Aldehyde Carryover

User Query: "I have synthesized cinnamic acid (via Perkin or Knoevenagel condensation), but my final product smells strongly of almonds and has an oily consistency. How do I quantitatively remove unreacted benzaldehyde?"

Scientist’s Assessment: The "almond smell" is the classic signature of benzaldehyde. Its presence is not just an olfactory nuisance; it lowers the melting point of your cinnamic acid crystals and can slowly oxidize into benzoic acid, introducing a secondary impurity. Because benzaldehyde is a liquid with limited water solubility, it often co-precipitates or occludes within the cinnamic acid crystal lattice, making simple filtration insufficient.

This guide outlines three field-proven protocols to isolate high-purity cinnamic acid, ranging from chemical scavenging to physical separation.[1]

Module 1: Diagnostic & Initial Assessment

Before selecting a purification route, confirm the nature of the impurity.

Diagnostic ToolObservationInterpretation
Olfactory Test Distinct bitter almond odor.[1]Significant benzaldehyde presence (>1%).[1]
TLC (Thin Layer Chromatography) Dark spot under UV (254 nm) with high

(typically ~0.6-0.8 in Hexane/EtOAc).[1]
Unreacted aldehyde.[1][2][3][4] Cinnamic acid will appear lower (

~0.3-0.[1]4) and may streak without acid in eluent.[1]
Melting Point Broad range < 132°C (Pure trans-cinnamic acid mp: 133°C).[1]Eutectic depression caused by solvent/aldehyde impurities.[1]
Proton NMR Singlet peak at ~10.0 ppm.[1]Characteristic aldehyde proton signal.[1]

Module 2: Purification Protocols

Method A: The "Bisulfite Wash" (Chemical Scavenging)

Best for: Small-to-medium scale extractions where the product is already dissolved in an organic solvent.

Mechanism: Sodium bisulfite (


) acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde to form a water-soluble sulfonate adduct.[5] Cinnamic acid (a carboxylic acid) does not react and remains in the organic layer.[1]

Protocol:

  • Dissolution: Dissolve your crude cinnamic acid in a water-immiscible solvent (e.g., Ethyl Acetate or Diethyl Ether).[1] Note: Avoid Dichloromethane if possible as emulsions can form.

  • Scavenging: Add an equal volume of saturated aqueous sodium bisulfite solution.

  • Agitation: Shake vigorously in a separatory funnel for 2–3 minutes. Vent frequently. The reaction is reversible but favors the adduct in excess bisulfite.

  • Separation: Drain the aqueous layer (contains benzaldehyde adduct).[1]

  • Wash: Wash the organic layer once with water (to remove residual salts) and once with brine.[1]

  • Drying: Dry over anhydrous

    
    , filter, and evaporate solvent.
    

Figure 1: Bisulfite Scavenging Logic

BisulfiteReaction Benzaldehyde Benzaldehyde (Organic Soluble) Adduct Bisulfite Adduct (Water Soluble Salt) Benzaldehyde->Adduct Nucleophilic Addition Bisulfite Sodium Bisulfite (NaHSO3) Bisulfite->Adduct Cinnamic Cinnamic Acid (Remains in Organic) Cinnamic->Cinnamic No Reaction

Caption: The chemical transformation of lipophilic benzaldehyde into a hydrophilic salt, allowing phase separation.

Method B: Steam Distillation (Physical Separation)

Best for: Large scale (Perkin Reaction workup) or crude solids heavily contaminated with oil.[1]

Mechanism: Benzaldehyde forms a low-boiling azeotrope with water and is volatile with steam.[1] Cinnamic acid (boiling point ~300°C) is not volatile under these conditions.[1]

Protocol:

  • Preparation: Place the crude solid/oil in a round-bottom flask. Add water (approx.[1][4][6][7][8][9] 4mL per gram of product).[1]

  • Basification (Optional but Recommended): Add sufficient

    
     to dissolve the cinnamic acid as soluble sodium cinnamate.[1] This locks the product in the aqueous phase and prevents it from trapping benzaldehyde.
    
  • Distillation: Connect a steam distillation setup (or simple distillation with vigorous internal boiling). Distill until the distillate runs clear and no longer smells of almonds.

    • Observation: The distillate will be cloudy (milky) initially due to benzaldehyde oil droplets.

  • Recovery:

    • If you used Base: Cool the pot residue.[1][4] Acidify with HCl to precipitate pure cinnamic acid.[1][4][8]

    • If you used Water only: Cool the pot residue.[1] The cinnamic acid will crystallize out; the benzaldehyde has been stripped away.[4][6]

Figure 2: Steam Distillation Workflow

SteamDistillation Start Crude Mixture (Cinnamic Acid + Benzaldehyde) BaseStep Add Na2CO3 + Water (Forms Soluble Cinnamate) Start->BaseStep Distill Steam Distillation (100°C) BaseStep->Distill Distillate Distillate: Water + Benzaldehyde Distill->Distillate Volatiles Residue Pot Residue: Sodium Cinnamate (aq) Distill->Residue Non-Volatiles Acidify Acidify with HCl Residue->Acidify Final Precipitate Pure Cinnamic Acid Acidify->Final

Caption: Workflow for separating volatile impurities from non-volatile salts via steam distillation.

Method C: pH-Controlled Extraction (The "Solubility Switch")

Best for: Removing non-acidic impurities (benzaldehyde) and acidic impurities (benzoic acid) simultaneously.

Mechanism: Cinnamic acid (


 4.[1]44) is acidic; Benzaldehyde is neutral.[1]
  • Dissolve crude in organic solvent (Ether).

  • Extract with saturated Sodium Bicarbonate (

    
    ). Cinnamic acid moves to the aqueous layer (as salt); Benzaldehyde stays in organic.[2]
    
  • Separate layers. Discard organic layer (contains benzaldehyde).[1]

  • Acidify aqueous layer.[1][6] Cinnamic acid precipitates.[1][4][6][8][10][11]

Note: If Benzoic acid is present (


 4.2), it will also move to the aqueous layer. This method removes benzaldehyde but not benzoic acid.[1] To separate Cinnamic from Benzoic, you must rely on Recrystallization  (Method D).[1]
Method D: Final Polishing (Recrystallization)

Best for: Final purification after bulk benzaldehyde removal.

Solvent System: Water/Ethanol (95:5) or pure Hot Water. Data:

  • Solubility in Water (25°C): ~0.5 g/L[1]

  • Solubility in Boiling Water (100°C): High solubility.[1]

Protocol:

  • Dissolve crude solid in the minimum amount of boiling water (or water/ethanol mix).[1]

  • If the solution is colored, add activated charcoal and filter hot.[1]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Benzaldehyde remains in the mother liquor; Cinnamic acid crystallizes as needles.[1]

Module 3: Troubleshooting & FAQs

Q1: I tried the bisulfite wash, but my product still smells. Why?

  • Cause: The reaction between aldehyde and bisulfite is an equilibrium. If you didn't shake long enough (kinetics) or didn't use enough bisulfite (thermodynamics), some aldehyde remains.[1]

  • Fix: Repeat the wash with fresh saturated bisulfite solution.[1] Ensure the aqueous layer is actually saturated (crystals visible).

Q2: During steam distillation, the material foamed excessively.

  • Cause: Presence of carboxylate salts (soaps) if base was added too quickly or if surfactants are present.[1]

  • Fix: Use a larger flask (never fill >50%) and add a small amount of anti-foaming agent or regulate heat.[1]

Q3: My yield is lower than expected after recrystallization.

  • Cause: You likely used too much solvent.[1] Cinnamic acid is slightly soluble even in cold water.[1]

  • Fix: Concentrate the mother liquor (filtrate) and cool again to harvest a second crop of crystals.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocol for Perkin Reaction and Steam Distillation).[1]

  • BenchChem. "Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde." BenchChem Application Notes. Link (Accessed via search snippet 1.1).[1]

  • LibreTexts. "3.6D: Mixed Solvent Crystallization." Chemistry LibreTexts, 2022.[1] Link

  • National Institutes of Health (NIH). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[1] PMC, 2018.[1] Link

  • Scribd. "Synthesis of Cinnamic Acid from Benzaldehyde."[1][6][12] (Detailed Perkin Condensation workup). Link

Sources

Troubleshooting

solving solubility issues of 2-(2-methoxyphenyl)-3-phenylacrylic acid in NMR solvents

Solubility & NMR Characterization Guide[1] Case ID: #SOL-2MPPA-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1] Executive Summary You are encountering solubility or spectral resolutio...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility & NMR Characterization Guide[1]

Case ID: #SOL-2MPPA-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering solubility or spectral resolution issues with 2-(2-methoxyphenyl)-3-phenylacrylic acid (also known as


-(2-methoxyphenyl)cinnamic acid). This compound presents a dual challenge: a rigid, hydrophobic stilbene-like core and a hydrophilic carboxylic acid tail.[1]

The high lattice energy of this crystalline solid (Melting Point >180°C) often resists dissolution in standard non-polar solvents like Chloroform-d (


).[1] Furthermore, the carboxylic acid moiety is prone to dimerization in non-polar media and proton exchange in protic media, leading to broad or "missing" peaks.

This guide provides a validated troubleshooting workflow to resolve these issues, ensuring high-resolution


 and 

NMR data.
Solvent Selection Decision Matrix

Before starting your experiment, use this logic flow to select the correct solvent based on your downstream requirements.

SolventSelection Start Start: Define Experimental Goal Recovery Is sample recovery critical? Start->Recovery Solubility Is sample >10mg? Recovery->Solubility Yes DMSO DMSO-d6 (Best solubility, hard to dry) Recovery->DMSO No (Storage/Waste) CDCl3 Try CDCl3 first (Watch for dimers) Solubility->CDCl3 No (Low Conc) Acetone Acetone-d6 (Good solubility, easy removal) Solubility->Acetone Yes (High Conc) Mix CDCl3 + 10% MeOD (Breaks dimers) CDCl3->Mix Peaks Broad?

Figure 1: Decision tree for selecting the optimal NMR solvent based on sample mass and recovery needs.

Troubleshooting Guide (FAQ)
Issue 1: "My sample floats in

and won't dissolve even after sonication."

Diagnosis: High Crystal Lattice Energy. The intermolecular forces in the solid state (likely


-

stacking combined with hydrogen bonded carboxylic acid dimers) are stronger than the solvation energy provided by chloroform.[1]

Solution:

  • Mechanical Disruption: Ensure the solid is finely powdered before adding solvent.[1] Large crystals have low surface area.[1]

  • Thermal Assist: Gently warm the NMR tube to 40-45°C in a water bath. Warning: Do not use a heat gun directly on the tube to avoid warping or solvent evaporation.

  • Solvent Switch: If the sample remains cloudy, switch to Acetone-d6 .[1] It offers a better polarity match for the acrylic acid moiety and disrupts the crystal lattice more effectively than chloroform while remaining volatile for sample recovery.[1]

Issue 2: "The carboxylic acid proton (-COOH) is missing or extremely broad."

Diagnosis: Chemical Exchange or Dimerization.[1]

  • In

    
    :  Carboxylic acids exist in a dynamic equilibrium between monomers and hydrogen-bonded dimers.[1] This rapid exchange broadens the peak, often into the baseline (10-13 ppm).[1]
    
  • In DMSO-d6: If the solvent is "wet" (contains trace

    
    ), the acidic proton exchanges with water, broadening the signal or merging it with the water peak at 3.33 ppm.
    

Solution:

  • Protocol A (Dry DMSO): Use a fresh ampoule of DMSO-d6 (100% isotopic purity) stored over 3Å molecular sieves.[1] A sharp singlet should appear between 12.0–13.0 ppm .[1]

  • Protocol B (Temperature): Run the experiment at elevated temperature (e.g., 320 K). This speeds up the exchange rate (sharpening the average peak) or breaks the H-bonds, shifting the equilibrium.

Issue 3: "I see extra peaks or splitting in the aromatic region."

Diagnosis: Restricted Rotation (Rotamers). The steric bulk of the ortho-methoxy group on the phenyl ring can restrict rotation around the aryl-alkene bond, especially if the molecule is crowded.[1] This creates distinct conformers on the NMR time scale.

Solution:

  • Variable Temperature (VT) NMR: Acquire spectra at 25°C, 40°C, and 55°C. If the extra peaks coalesce into single sharp peaks at higher temperatures, you are observing rotamers.

  • Validation: This confirms the structural integrity of your molecule and is not an impurity.

Comparative Solvent Data

Use the table below to anticipate chemical shifts and solubility limits.

ParameterChloroform-d (

)
DMSO-d6Acetone-d6
Solubility (Est.) Low (< 5 mg/mL)High (> 50 mg/mL)Moderate (~20 mg/mL)
-COOH Shift 10.0–13.0 ppm (Broad)12.0–14.0 ppm (Sharp*)10.5–12.0 ppm (Broad)
Residual Solvent 7.26 ppm (s)2.50 ppm (quint)2.05 ppm (quint)
Water Signal 1.56 ppm3.33 ppm2.84 ppm
Recovery Easy (Evaporation)Difficult (High BP)Easy (Evaporation)

*Sharp only if solvent is strictly anhydrous.

Advanced Protocol: In-Situ Salt Formation

If you require aqueous solubility (e.g., for biological assays) or need to simplify the spectrum by removing the exchangeable proton.

Mechanism:


[1]

Step-by-Step:

  • Dissolve 5-10 mg of 2-(2-methoxyphenyl)-3-phenylacrylic acid in 0.6 mL

    
     . (Note: It will likely be a suspension).[1]
    
  • Add 1-2 equivalents of NaOD (40% wt in

    
    ) or solid 
    
    
    
    .[1]
  • Shake/Vortex until the solution clears. The formation of the carboxylate salt increases solubility by orders of magnitude.

  • Result: The -COOH peak will disappear (exchanged with D), and aromatic protons will shift upfield due to increased electron density from the carboxylate anion.[1]

References
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.).[1][3] 2-Methoxycinnamic acid (Compound Summary). National Library of Medicine.[1] [Link]

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]

Sources

Optimization

minimizing side reactions during alpha-phenylcinnamic acid synthesis

Technical Support Center: α-Phenylcinnamic Acid Synthesis Welcome to the technical support guide for the synthesis of α-phenylcinnamic acid. This document is intended for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: α-Phenylcinnamic Acid Synthesis

Welcome to the technical support guide for the synthesis of α-phenylcinnamic acid. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic procedures and minimize the formation of unwanted side products. We will delve into the mechanistic underpinnings of common synthetic routes, provide actionable troubleshooting advice, and present a validated protocol for achieving high-purity α-phenylcinnamic acid.

Section 1: Understanding the Core Synthesis & Mechanistic Pitfalls

The most prevalent and reliable method for synthesizing α-phenylcinnamic acid is a variant of the Perkin reaction , often specifically referred to as the Erlenmeyer-Plöchl synthesis when an N-acylglycine is used.[1][2] For α-phenylcinnamic acid, the common starting materials are benzaldehyde and phenylacetic acid, which condense in the presence of a dehydrating agent (acetic anhydride) and a base (typically triethylamine).[3][4]

The reaction proceeds through a series of steps where the base deprotonates phenylacetic acid, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent steps involve dehydration via the acetic anhydride to form the α,β-unsaturated product. While effective, this pathway is susceptible to several competing reactions that can lower yield and complicate purification.

Key Reaction Pathway Visualization

The diagram below illustrates the desired condensation reaction between benzaldehyde and phenylacetic acid. Understanding this main pathway is crucial for identifying where deviations and side reactions can occur.

Main_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Benzaldehyde Benzaldehyde Intermediate Aldol Adduct Intermediate Benzaldehyde->Intermediate Phenylacetic_Acid Phenylacetic Acid Enolate Phenylacetate Enolate Phenylacetic_Acid->Enolate Base Triethylamine (Base) Base->Phenylacetic_Acid Deprotonation Dehydrating_Agent Acetic Anhydride Dehydrating_Agent->Intermediate Product α-Phenylcinnamic Acid Enolate->Intermediate Nucleophilic Attack Intermediate->Product Dehydration

Caption: Desired Perkin condensation pathway for α-phenylcinnamic acid synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction I should be aware of? A: The most significant side reaction is often the self-condensation of benzaldehyde, especially under prolonged heating in basic conditions. This can lead to the formation of resinous, dark-colored materials that are difficult to remove.[5] Using freshly purified benzaldehyde and carefully controlling the reaction temperature can mitigate this issue.[3][5]

Q2: My final product is a mixture of (E) and (Z) isomers. How can I control the stereochemistry? A: The Perkin condensation of benzaldehyde and phenylacetic acid can produce a mixture of (E) and (Z)-α-phenylcinnamic acid.[6] The isomer with the two phenyl groups cis to each other (often designated the (Z)-isomer, m.p. 172-174°C) is typically the thermodynamically favored product under standard reflux conditions.[3][7] The trans-isomer ((E)-isomer) has a lower melting point (138-139°C).[7] Purification by recrystallization from aqueous ethanol or ethanol/petroleum ether can effectively separate the desired isomer.[3][8]

Q3: Why is my yield consistently low, even when the reaction appears to go to completion? A: Low yields can often be traced back to the workup procedure. A critical side reaction is the decarboxylation of the α-phenylcinnamic acid product to form stilbene, particularly if the reaction mixture is overheated for extended periods or during distillation.[9] Another cause is the hydrolysis of the acetic anhydride by moisture, which deactivates the dehydrating agent.[5] Ensure all glassware is dry and use anhydrous reagents.

Q4: Can I use a different base than triethylamine? A: Yes, other bases can be used. Sodium acetate is the classic base for the Perkin reaction.[1] However, tertiary amines like triethylamine or tripropylamine often give comparable or better yields under milder conditions (e.g., steam bath heating vs. high-temperature reflux).[10][11] Studies have shown that organic bases can lead to faster reactions, but may also introduce other side reactions, highlighting a trade-off between reaction speed and cleanliness.[12]

Section 3: In-Depth Troubleshooting Guide

This guide is structured by observable problems during the synthesis.

Problem: Reaction Mixture Turns Dark Brown/Black and Resinous
  • Primary Cause: Polymerization or self-condensation of benzaldehyde. This is accelerated by high temperatures and impurities in the aldehyde.[5]

  • Validation: The formation of an intractable tar-like substance that is difficult to dissolve is a key indicator.

  • Corrective Actions:

    • Purify Benzaldehyde: Before use, wash the benzaldehyde with a 10% sodium carbonate solution, then water, dry it over anhydrous magnesium sulfate, and distill under reduced pressure.[3] This removes benzoic acid, a common impurity that can promote side reactions.

    • Temperature Control: Avoid excessive heating. Gentle reflux is sufficient. For many procedures, heating on a steam bath is adequate.[11]

    • Reaction Time: Do not extend the reflux time unnecessarily. A typical duration is 5 hours; longer times can promote byproduct formation.[3]

Problem: Final Product is Contaminated with a Water-Insoluble, Neutral Compound
  • Primary Cause: Decarboxylation of the α-phenylcinnamic acid product to form cis-stilbene.[9] This occurs under excessive or prolonged heating.

  • Validation: During the workup, after acidifying the aqueous layer to precipitate the product, stilbene will remain as an oily or solid neutral compound. It can be detected by TLC or by its characteristic melting point (for cis-stilbene, it is a liquid at room temp; trans-stilbene melts at ~125°C). The desired acid product should be soluble in a basic aqueous solution (like sodium carbonate), while stilbene is not.

  • Corrective Actions:

    • Avoid High Temperatures: The decarboxylation is thermally driven. Use the lowest effective temperature for the condensation.

    • Optimize Heating Time: Monitor the reaction by TLC (if feasible) to determine the point of completion and avoid prolonged heating.

    • Purification: Stilbene can be removed during the workup. After the initial reaction, the mixture can be dissolved in a suitable solvent and washed with a sodium carbonate or hydroxide solution. The desired α-phenylcinnamic acid will move to the aqueous basic layer, leaving the neutral stilbene in the organic layer. The acid is then re-precipitated by acidifying the aqueous layer.[9]

Troubleshooting Logic Flow

Troubleshooting_Flow Start Observe Issue P1 Dark, Resinous Mixture Start->P1 P2 Low Yield / Neutral Impurity Start->P2 P3 Isomer Mixture Start->P3 C1 Benzaldehyde Self-Condensation P1->C1 C2 Product Decarboxylation P2->C2 C3 Non-selective Crystallization P3->C3 S1 Purify Benzaldehyde & Control Temperature C1->S1 S2 Modify Workup to Remove Neutral Byproducts C2->S2 S3 Perform Careful Recrystallization C3->S3

Caption: Troubleshooting flowchart for common issues in α-phenylcinnamic acid synthesis.

Section 4: Recommended Protocol for High-Purity Synthesis

This protocol is adapted from established procedures and optimized to minimize side reactions.[3]

Reagents & Equipment:

  • Round-bottom flask (500 mL) with reflux condenser

  • Heating mantle or steam bath

  • Benzaldehyde (freshly purified, 40.5 mL, 0.40 mol)

  • Phenylacetic acid (54.6 g, 0.40 mol)

  • Triethylamine (anhydrous, 40 mL)

  • Acetic anhydride (freshly distilled, 80 mL)

  • 95% Ethanol

  • 6N Hydrochloric acid

  • Decolorizing carbon

Step-by-Step Procedure:

  • Reaction Setup: In a 500-mL round-bottom flask, combine the freshly purified benzaldehyde, phenylacetic acid, anhydrous triethylamine, and acetic anhydride.

  • Condensation: Heat the mixture to a gentle reflux using a heating mantle or steam bath. Maintain reflux for 5 hours. The solution will typically turn yellow to light brown.

  • Workup - Hydrolysis & Removal of Unreacted Benzaldehyde: Allow the mixture to cool slightly. Set up for steam distillation. Steam distill the reaction mixture until the distillate is no longer cloudy, then collect an additional ~50 mL. This step effectively removes excess benzaldehyde.[3]

  • Isolation of Crude Product: Cool the aqueous residue remaining in the distillation flask. A solid product should precipitate. Decant the aqueous solution.

  • First Recrystallization/Purification: To the solid crude product, add 500 mL of hot 95% ethanol to dissolve it. To this hot solution, add 500 mL of water (including the aqueous solution decanted in the previous step).

  • Decolorization: Heat the mixture to boiling and add 2 g of decolorizing carbon. Keep the solution hot for a few minutes.

  • Precipitation: Filter the hot solution to remove the carbon. Immediately acidify the hot filtrate with 6N hydrochloric acid until it is acidic to Congo red paper.

  • Final Isolation: Cool the solution in an ice bath to complete crystallization. Collect the crystals by suction filtration.

  • Drying & Yield: The product can be further purified by recrystallization from aqueous ethanol to yield the (Z)-isomer (m.p. 172–173°C).[3] The expected yield of the purified product is typically in the range of 54–59%.[3]

Section 5: Data Summary & Key Parameters

ParameterRecommended Value/ConditionRationale & Notes
Reactant Molar Ratio 1:1 (Benzaldehyde:Phenylacetic Acid)An equimolar ratio is standard. Using a large excess of one reactant is generally not necessary and complicates purification.[3]
Base TriethylamineAnhydrous grade is preferred. Provides good yields under relatively mild reflux conditions.[3][10]
Dehydrating Agent Acetic AnhydrideShould be freshly distilled to ensure it is free from acetic acid and water, which inhibit the reaction.[3][5]
Reaction Temperature Gentle Reflux (~100-120°C)Sufficient for condensation without promoting excessive decarboxylation or polymerization.[11]
Reaction Time 5 hoursA balance between achieving high conversion and minimizing byproduct formation from prolonged heating.[3]
Purification Solvent Aqueous EthanolEffective for isolating the desired (Z)-isomer and removing more soluble impurities.[3][8]

Section 6: Visualizing Side Reaction Pathways

The primary reaction must compete with several potential side reactions. The following diagram highlights the main competing pathways for the key intermediate and the final product.

Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions Reactants Benzaldehyde + Phenylacetic Acid Intermediate Aldol Adduct Reactants->Intermediate Condensation Polymer Benzaldehyde Polymer/ Resin Reactants->Polymer Self-Condensation (High Temp, Base) Product α-Phenylcinnamic Acid Intermediate->Product Dehydration Stilbene cis-Stilbene Product->Stilbene Decarboxylation (High Temp)

Caption: Competing side reactions in the synthesis of α-phenylcinnamic acid.

Section 7: References

  • Buckles, R. E., and Bremer, K. α-PHENYLCINNAMIC ACID. Organic Syntheses. Available from: [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Available from: [Link]

  • Price, C. C., and Berman, J. D. trans-o-NITRO-α-PHENYLCINNAMIC ACID. Organic Syntheses. Available from: [Link]

  • Cambridge University Press. Erlenmeyer-Plochl Azloactone Synthesis. Available from: [Link]

  • Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available from: [Link]

  • ResearchGate. (September 17 2016) A Perkin Reaction is carried out using benzaldehyde and phenylacetic acid as reagents to produce E and Z-alpha- phenylcinnamic acid. Available from: [Link]

  • Molbase. alpha-Phenylcinnamic acid 91-48-5 wiki. Available from: [Link]

  • Buckles, R. E. The Use of the Perkin Reaction in Organic Chemistry Classes. Journal of Chemical Education. Available from: [Link]

  • Scribd. Perkin Reaction. Available from: [Link]

  • ResearchGate. (September 18 2016) The Perkin Reaction: Synthesis of alpha-Phenylcinnamic Acid. Available from: [Link]

  • Buckles, R. E., and Hausman, E. A. A Simplified Synthesis of α-Phenylcinnamic Acid and α-Phenyl-p-nitrocinnamic Acid. Journal of the American Chemical Society. Available from: [Link]

  • van Beek, S., and Priest, F. G. Decarboxylation of Substituted Cinnamic Acids by Lactic Acid Bacteria Isolated during Malt Whisky Fermentation. Applied and Environmental Microbiology. Available from: [Link]

  • ResearchGate. Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate. Available from: [Link]

  • Popov, D., and Kumar, R. Decarboxylation of cinnamic acids using a ruthenium sawhorse. Taylor & Francis Online. Available from: [Link]

  • Buckles, R. E., and Hausman, E. A. A Simplified Synthesis of α-Phenylcinnamic Acid and α-Phenyl-p-nitrocinnamic Acid1. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. A plausible mechanism of Erlenmeyer–Plöchl reaction under Bi2Al4O9 catalysis. Available from: [Link]

  • Royal Society of Chemistry. Decarboxylative functionalization of cinnamic acids. Organic & Biomolecular Chemistry. Available from: [Link]

  • SCIRP. Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production. Open Journal of Physical Chemistry. Available from: [Link]

  • YouTube. Erlenmeyer-Plochl Azalactone Synthesis Mechanism. Available from: [Link]

  • DeLos F. DeTar, and Silverstein, R. The Reaction of Azlactones with Secondary Amines. Journal of the American Chemical Society. Available from: [Link]

  • Modern Scientific Press. Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Available from: [Link]

  • ResearchGate. Decarboxylation of cinnamic dicarboxylic acid 4a using various amounts... Available from: [Link]

  • Al-Bishari, M. A., et al. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC. Available from: [Link]

  • Chegg.com. Solved Azlactones are important starting materials used in. Available from: [Link]

  • Royal Society of Chemistry. The hydrolysis of azlactones with alcoholic potassium hydroxide. Available from: [Link]

  • Google Patents. PROCESS FOR THE PREPARATION OF ALPHA- (PHENYL) CINNAMIC ACIDS AND / OR DERIVATIVES THEREOF AND THEIR USE IN A COSMETIC COMPOSITION. Available from:

  • ResearchGate. A simple and efficient method for the synthesis of Erlenmeyer azlactones. Available from: [Link]

  • ACS Omega. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Available from: [Link]

  • Academe Research Journals. Utility of Azalactones in Synthesis of Some New Heterocyclic Compounds. Available from: [Link]

  • MDPI. Synthesis of Erlenmeyer-Plöchl Azlactones Promoted by 5-Sulfosalicylic Acid. Available from: [Link]

  • Buckles, R. E., and Wheeler, N. G. cis-STILBENE. Organic Syntheses. Available from: [Link]

  • Merck Index. alpha-Phenylcinnamic Acid. Available from: [Link]

Sources

Troubleshooting

controlling stereoselectivity in alpha-aryl acrylic acid synthesis

This technical guide is structured as a specialized support center resource for researchers encountering stereoselectivity challenges in the synthesis of -aryl acrylic acids. Technical Support Center: Stereoselective Syn...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center resource for researchers encountering stereoselectivity challenges in the synthesis of


-aryl acrylic acids.

Technical Support Center: Stereoselective Synthesis of -Aryl Acrylic Acids

Current Status: Operational | Role: Senior Application Scientist Ticket Subject: Controlling


 Ratio and Regioselectivity in 

-Aryl Acrylates

Executive Summary & Method Selection

Synthesizing


-aryl acrylic acids requires navigating a conflict between steric bulk (the aryl group) and electronic conjugation. Unlike simple acrylates, the 

-aryl substituent destabilizes the planar transition states required for high stereoselectivity.

Use the decision matrix below to select the optimal pathway for your specific substrate availability and stereochemical requirement.

MethodSelection Start Starting Material? Aldehyde Aryl Aldehyde (Ar-CHO) Start->Aldehyde ArylHalide Aryl Halide (Ar-X) Start->ArylHalide Alkyne Aryl Alkyne (Ar-C≡CH) Start->Alkyne HWE_E HWE Reaction (Thermodynamic) Aldehyde->HWE_E Standard Phosphonate HWE_Z Still-Gennari (Kinetic) Aldehyde->HWE_Z Trifluoroethyl Phosphonate Heck_Alpha Cationic Heck (Alpha-Selective) ArylHalide->Heck_Alpha Pd(II) + Bidentate Ligand Heck_Beta Neutral Heck (Beta-Selective) ArylHalide->Heck_Beta Pd(0) + Monodentate Hydro_Ni Ni-Catalyzed Hydrocarboxylation Alkyne->Hydro_Ni Ni(cod)2 + CO2 Prod_E (E)-Isomer High Selectivity HWE_E->Prod_E Prod_Z (Z)-Isomer High Selectivity HWE_Z->Prod_Z Heck_Alpha->Prod_E Syndiotactic Insertion Hydro_Ni->Prod_E Syn-Addition

Figure 1: Strategic decision tree for selecting the synthetic route based on precursor availability and desired isomer.

Module A: The Heck Reaction (Transition Metal Catalysis)

Core Challenge: The standard Heck reaction favors linear (


-aryl) products due to sterics. To get the 

-aryl product (branched), you must override steric control with electronic control.
Mechanism & Control

To force


-regioselectivity, you must operate via a cationic palladium pathway . In the cationic manifold, the alkene coordinates to an electrophilic 

species. The migratory insertion is then governed by electronics: the aryl group migrates to the carbon with the lower charge density (the

-carbon of the acrylate), while the hydride elimination sets the stereochemistry.

HeckCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-X + Pd(0) Pd0->OxAdd LigandExchange Halide Abstraction (Ag salt / Ionic Liquid) OxAdd->LigandExchange Generate Cation Cationic Cationic Complex [L2Pd-Ar]+ LigandExchange->Cationic Coordination Alkene Coordination (Electronic Control) Cationic->Coordination Insertion Migratory Insertion (Alpha-Selective) Coordination->Insertion Favors Branched Elimination Beta-Hydride Elimination (Stereo-determining) Insertion->Elimination Elimination->Pd0 Reductive Elimination

Figure 2: The Cationic Heck Cycle required for


-selectivity. Note the critical halide abstraction step.
Troubleshooting Guide: Heck Reaction
SymptomProbable CauseCorrective Action
Main product is

-aryl (Linear)
Reaction proceeding via Neutral Pathway.Force Cationic Pathway: Add a halide scavenger (AgOTf, AgBF

) or use Aryl Triflates instead of Halides. Switch to bidentate ligands (dppp, dppbz) to enforce square planar geometry [1].
Low

Selectivity
Isomerization of the product post-reaction.Limit Reaction Time: The thermodynamic product is usually favored, but prolonged heating causes equilibration. Stop reaction at 80-90% conversion.
Poor Yield with Electron-Rich Aryls Slow oxidative addition.Ligand Switch: Use electron-rich bidentate phosphines (e.g., dtbpf) to facilitate oxidative addition while maintaining the bite angle for regiocontrol [2].

Protocol Spotlight:


-Selective Heck 
  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: DPPP (1,3-bis(diphenylphosphino)propane) (10 mol%)

  • Solvent: Ethylene Glycol (promotes ionic pathway) or DMF.

  • Additive: Thallium(I) acetate or Silver Triflate (stoichiometric to halide).

  • Temp: 60-80°C. Do not overheat.

Module B: Horner-Wadsworth-Emmons (HWE) Olefination

Core Challenge: The


-aryl group introduces massive steric clash in the transition state. Standard HWE conditions often stall or give mixed isomers because the "E-selective" transition state is destabilized by the aryl ring.
Stereochemical Switch[1]
  • Thermodynamic Control (

    
    -Selective):  Uses standard phosphonates. The intermediate oxyanion equilibrates to the most stable trans-structure before elimination.
    
  • Kinetic Control (

    
    -Selective):  Uses Still-Gennari  reagents (trifluoroethyl phosphonates). The electron-withdrawing groups accelerate elimination, freezing the kinetic cis-intermediate into the 
    
    
    
    -product [3].
Troubleshooting Guide: HWE & Olefination
SymptomProbable CauseCorrective Action
No Reaction / Low Conversion Steric bulk of

-aryl phosphonate prevents attack.
Increase Nucleophilicity: Use a smaller base counter-ion. Switch from NaH to LiHMDS or KOtBu . The Lithium cation can activate the carbonyl oxygen.
Unexpected

-selectivity in

-run
"Salt-Free" conditions failed to equilibrate.Add Lewis Acid: Add LiCl or MgBr

to the reaction. This stabilizes the betaine intermediate, allowing time for rotation to the thermodynamic (

) form before elimination [4].
Low

-selectivity (Still-Gennari)
Temperature too high; loss of kinetic control.Cryogenic Conditions: Run the deprotonation and addition at -78°C . Use KHMDS with 18-Crown-6 to sequester the cation, making the phosphonate anion "naked" and maximally reactive (fast elimination) [5].

FAQ: Why is the


-aryl case different from simple acetates? 
In simple triethyl phosphonoacetate, the 

-position has a small proton. In your case, it has a phenyl ring. This ring clashes with the aldehyde substituent in the transition state.
  • Recommendation: If HWE fails to give >95:5 selectivity, switch to the Peterson Olefination (silicon-based) which allows for separation of the diastereomeric

    
    -hydroxy silane intermediates before elimination.
    

Module C: Hydrofunctionalization of Alkynes

Core Challenge: Achieving simultaneous regiocontrol (putting the carboxyl group at the


-position) and stereocontrol (syn- vs anti-addition).
The Nickel Solution

Nickel-catalyzed hydrocarboxylation of internal aryl alkynes is a powerful alternative. Using CO


 (1 atm) and a proton source, Ni(0) catalysts can insert across the alkyne.
  • Regioselectivity: The Ni center preferentially bonds to the carbon adjacent to the aryl group (stabilized by benzylic resonance).

  • Stereoselectivity: The insertion of CO

    
     and the proton is typically syn , yielding the 
    
    
    
    -isomer exclusively [6].
Experimental Checklist
  • Catalyst: Ni(cod)

    
     (sensitive to air! Handle in glovebox).
    
  • Ligand: PCy

    
     or specific NHC ligands.
    
  • Reductant: Zn dust or Mn (if starting from Ni(II)).

  • CO

    
     Pressure:  1 atm (balloon) is usually sufficient; high pressure can deactivate the catalyst.
    

References

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[1][2] Tetrahedron Letters. Link

  • Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU. Tetrahedron Letters. Link

  • Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters. Journal of Organic Chemistry. Link

  • Gooßen, L. J., et al. (2010). Synthesis of Cinnamic Acids via Pd-Catalyzed Decarboxylative Coupling. Organic Letters. Link

Sources

Optimization

purification of 2-(2-methoxyphenyl)-3-phenylacrylic acid from tarry byproducts

Current Status: Operational Ticket ID: PUR-2-MPPA-TAR Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Perkin Tar" Challenge Welcome to the technical support guide for the...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PUR-2-MPPA-TAR Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Perkin Tar" Challenge

Welcome to the technical support guide for the purification of 2-(2-methoxyphenyl)-3-phenylacrylic acid .

If you are synthesizing this compound via a Perkin Condensation (reacting 2-methoxyphenylacetic acid with benzaldehyde, or 2-methoxybenzaldehyde with phenylacetic acid), you are likely facing the "Perkin Tar" problem. This black, viscous byproduct results from the polymerization of reactants under the harsh reflux conditions (Ac₂O/TEA or NaOAc at >140°C) required to form the sterically hindered trisubstituted alkene.

This guide provides a self-validating workflow to separate your crystalline acid from these non-polar oligomers.

Module 1: The "Tar-Buster" Protocol (Acid-Base Extraction)

The Logic: Your product is a carboxylic acid (


). The tarry byproducts are predominantly neutral  (polymerized aldehydes/hydrocarbons) or phenolic  (if demethylation occurred). We utilize this 

difference to switch the product's solubility, leaving the tar behind.
Step-by-Step Protocol
  • Dissolution (The Switch):

    • Take your crude, dark reaction mixture.

    • Add 10% aqueous Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

      
      ).
      
    • Target pH: >10.

    • Mechanism:[1][2][3][4] This deprotonates the carboxylic acid, forming the water-soluble sodium carboxylate salt.

    • Observation: The solution will remain dark (tars may partially emulsify), but the product is now in the water phase.

  • The Wash (The Separation):

    • Transfer the aqueous mixture to a separatory funnel.

    • Wash with a non-polar organic solvent: Toluene or Dichloromethane (DCM) .

    • Action: Shake vigorously and vent. Allow layers to separate.

    • Result: The neutral tars partition into the organic layer (dark brown/black). The product remains in the aqueous layer (yellow/orange).

    • Repeat this wash 2-3 times until the organic layer is significantly lighter.

  • Filtration (The Clarification):

    • If the aqueous layer is still turbid or contains suspended black specks, filter it through a pad of Celite (diatomaceous earth).

    • Why? Tars often form colloidal suspensions that clog filters later. Celite traps these micro-particles.

  • Precipitation (The Recovery):

    • Cool the clear aqueous filtrate in an ice bath to 0–5°C.

    • Slowly add Concentrated HCl dropwise with vigorous stirring.

    • Target pH: ~1-2.

    • Critical Warning: Do not dump acid in quickly. Rapid acidification traps impurities inside the crystal lattice.

    • Result: The product will precipitate as a solid.

Workflow Visualization

AcidBaseExtraction Crude Crude Tarry Mixture BaseAdd Add 10% NaOH (aq) Crude->BaseAdd SepFunnel Separatory Funnel (Aq. Base + Toluene) BaseAdd->SepFunnel OrgLayer Organic Layer (Contains Neutral Tars) SepFunnel->OrgLayer Partition AqLayer Aqueous Layer (Contains Product Salt) SepFunnel->AqLayer Partition Waste Waste Disposal OrgLayer->Waste Celite Filter through Celite (Remove Colloids) AqLayer->Celite Acidify Acidify with HCl (pH < 2) (0°C) Celite->Acidify Product Solid Precipitate (Crude Acid) Acidify->Product

Caption: Logical flow for separating acidic product from neutral tarry byproducts via pH manipulation.

Module 2: Crystallization & The "Oiling Out" Phenomenon

Once isolated, the crude acid often requires recrystallization. A common failure mode with methoxy-substituted cinnamic acids is "oiling out"—where the product forms a liquid oil droplet phase instead of crystals as the hot solvent cools.[5]

Troubleshooting "Oiling Out"
SymptomRoot CauseCorrective Action
Milky Emulsion Product is precipitating faster than it can crystallize (Supersaturation is too high).Re-heat to dissolve.[5][6][7] Add a small amount of additional solvent .[5] Cool much slower (wrap flask in a towel).
Oil Droplets at Bottom Melting point of the solvated product is lower than the solvent boiling point.[5][8]Change solvent system. Switch from Ethanol/Water to Acetic Acid/Water or Toluene/Hexane .
Sticky Gum Impurities (remaining tar) are lowering the melting point (Melting Point Depression).Perform a "Trituration": Grind the gum under cold pentane or hexanes to extract surface impurities, inducing solidification.
Recommended Solvent Systems
  • Ethanol/Water (Standard): Dissolve in minimum hot ethanol (

    
    C). Add hot water dropwise until turbidity persists. Clear with one drop of ethanol. Cool slowly.
    
  • Acetic Acid (High Purity): Dissolve in minimum hot glacial acetic acid. Cool. (Excellent for removing structural isomers).

  • Toluene (For Stubborn Tars): If the product is slightly soluble in non-polar solvents, recrystallizing from toluene can leave polar impurities behind.

Decision Tree: Recrystallization

Recryst Start Dissolve Crude in Hot Solvent Check Observation upon cooling? Start->Check Crystals Crystals Form Check->Crystals Clear Needles Oil Oiling Out (Liquid Droplets) Check->Oil Droplets NoPpt No Precipitate Check->NoPpt Clear Solution ActionOil1 Re-heat & Add More Solvent Oil->ActionOil1 Too conc. ActionOil2 Seed with Pure Crystal Oil->ActionOil2 Lack nucleation ActionNoPpt Evaporate 20% Solvent or Cool to -20°C NoPpt->ActionNoPpt ActionOil1->Check ActionOil2->Check ActionNoPpt->Check

Caption: Diagnostic workflow for handling phase separation issues during recrystallization.

Module 3: Advanced Polishing (Charcoal Treatment)

If your crystals are chemically pure (by NMR) but off-white or tan, trace oxidized tars are trapped in the lattice.

  • Dissolve the crystals in boiling ethanol (or your chosen solvent).

  • Add Activated Carbon (Norite) (approx. 1-2% by weight of product). Caution: Add carefully to avoid boiling over.

  • Boil for 2-5 minutes.

  • Hot Filtration: Filter immediately while boiling hot through a pre-warmed funnel/Celite pad.

    • Tip: If you filter cold, the product crystallizes in the funnel and is lost.

  • Cool the filtrate to crystallize.[9]

FAQs: User Scenarios

Q: My product is a mixture of E and Z isomers. How do I separate them? A: The Perkin condensation typically favors the (E)-isomer (phenyl and carboxyl groups on opposite sides) due to thermodynamics. However, if you have a mixture:

  • Recrystallization: The (E)-isomer usually has a higher melting point and lower solubility. Recrystallization from Glacial Acetic Acid is highly effective for fractionation.

  • Chromatography: If necessary, silica gel chromatography (Hexane/Ethyl Acetate gradient) can separate them, but beware of "streaking" if the acid is not neutralized. Add 1% Acetic Acid to your eluent to keep the spot tight.

Q: The melting point is lower than the literature value (174°C). Why? A:

  • Solvent Inclusion: Large crystals often trap solvent. Dry under high vacuum at 60°C overnight.

  • Isomer Contamination: You may have significant (Z)-isomer content.

  • Wetness: Carboxylic acids are hydrogen-bond donors; they hold water tenaciously.

Q: I acidifed the aqueous layer, but no solid formed—just a milky white water. A: The particle size is too small (colloidal).

  • Fix: Heat the aqueous suspension to near boiling (without boiling off the water) and let it cool very slowly. This is called Digestion (Ostwald Ripening). It allows small particles to dissolve and redeposit onto larger, filterable crystals.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Buckles, R. E.; Bremer, K. "cis-alpha-Phenylcinnamic Acid." Organic Syntheses, 1953 , 33, 70. (Detailed procedure for analogous phenylcinnamic acid synthesis and purification).

  • Koo, J.; Fish, M. S.; Walker, G. N.; Blake, J. "2,3-Dimethoxycinnamic Acid."[6] Organic Syntheses, 1951 , 31,[6] 35. (Demonstrates purification of methoxy-substituted cinnamic acids).

  • BenchChem. "Geometrical Isomerism of Phenylacrylic Acid: An In-depth Technical Guide." (General reference for E/Z isomer properties).

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Chemical Shifts of 2-(2-methoxyphenyl)-3-phenylacrylic acid

Welcome to this in-depth technical guide on the ¹H NMR chemical shifts of 2-(2-methoxyphenyl)-3-phenylacrylic acid. This document is intended for researchers, scientists, and drug development professionals who are utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to this in-depth technical guide on the ¹H NMR chemical shifts of 2-(2-methoxyphenyl)-3-phenylacrylic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their work and require a thorough understanding of its spectral characteristics for structural verification and purity assessment. As a Senior Application Scientist, my goal is to provide not just data, but a deeper understanding of the underlying principles that govern the observed chemical shifts, grounded in established spectroscopic theory and supported by experimental evidence.

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and development. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically proton (¹H) NMR, stands out for its ability to provide a detailed atomic-level map of a molecule. The chemical shift of each proton is exquisitely sensitive to its local electronic environment, offering a wealth of information about molecular structure, conformation, and even intermolecular interactions.

This guide will dissect the ¹H NMR spectrum of 2-(2-methoxyphenyl)-3-phenylacrylic acid, providing a comparative analysis with related structural motifs. We will explore the causal factors behind the observed chemical shifts, backed by experimental data and authoritative references.

The Structure and Its Influence on the ¹H NMR Spectrum

The unique arrangement of functional groups in 2-(2-methoxyphenyl)-3-phenylacrylic acid gives rise to a distinctive ¹H NMR spectrum. The molecule possesses two aromatic rings and an acrylic acid moiety. The ortho-methoxy substituent on one of the phenyl rings introduces significant electronic and steric effects that are crucial for interpreting the spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh ~10 mg of sample dissolve Dissolve in 0.7 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock Lock on CDCl3 signal insert->lock shim Shim magnetic field lock->shim acquire Acquire spectrum (16 scans) shim->acquire ft Fourier Transform (FID) acquire->ft phase Phase Correction ft->phase reference Reference to TMS (0.00 ppm) phase->reference integrate Integrate signals reference->integrate

Figure 2: Standardized workflow for ¹H NMR data acquisition and processing.

¹H NMR Chemical Shift Analysis and Comparison

The table below summarizes the experimentally observed ¹H NMR chemical shifts for 2-(2-methoxyphenyl)-3-phenylacrylic acid in CDCl₃ at 400 MHz. For comparative purposes, data for structurally related compounds are also included.

Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

Proton Assignment2-(2-methoxyphenyl)-3-phenylacrylic acidCinnamic Acid2-Methoxybenzoic acid
Carboxylic Acid (-COOH)~11.0-12.0 (br s, 1H)~12.0 (br s, 1H)~10.5 (br s, 1H)
Olefinic (=CH-)7.91 (s, 1H)7.83 (d, 1H), 6.48 (d, 1H)-
Phenyl (unsubstituted)7.25-7.40 (m, 5H)7.55-7.60 (m, 2H), 7.40-7.45 (m, 3H)-
Phenyl (2-methoxy) - H6'7.35 (dd, 1H)-7.83 (dd, 1H)
Phenyl (2-methoxy) - H4'7.30 (td, 1H)-7.52 (td, 1H)
Phenyl (2-methoxy) - H3'6.95 (d, 1H)-7.00 (d, 1H)
Phenyl (2-methoxy) - H5'6.90 (t, 1H)-6.95 (t, 1H)
Methoxy (-OCH₃)3.75 (s, 3H)-3.95 (s, 3H)

Analysis of Chemical Shifts:

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet at a very downfield position (~11.0-12.0 ppm). This is a characteristic feature of carboxylic acids and is due to the strong electron-withdrawing effect of the carbonyl group and hydrogen bonding.

  • Olefinic Proton: The single olefinic proton appears as a sharp singlet at 7.91 ppm. In contrast, the olefinic protons of cinnamic acid appear as two distinct doublets due to coupling with each other. The singlet nature in our target molecule is a direct consequence of the trisubstituted nature of the double bond. Its downfield shift is attributed to the deshielding effects of the adjacent phenyl ring and the carboxylic acid group.

  • Aromatic Protons:

    • Unsubstituted Phenyl Ring: The five protons of the unsubstituted phenyl ring resonate as a complex multiplet in the range of 7.25-7.40 ppm. This is a typical pattern for a monosubstituted benzene ring where the electronic environment of the ortho, meta, and para protons are similar.

    • 2-Methoxyphenyl Ring: The protons on the methoxy-substituted ring exhibit a more complex and spread-out pattern due to the electronic influence of the methoxy group and the acrylic acid moiety. The ortho- and para-positions are shielded by the electron-donating methoxy group, while the meta-position is less affected. This results in distinct signals for each of the four protons, which can be assigned based on their multiplicity and coupling constants.

  • Methoxy Protons: The three protons of the methoxy group appear as a sharp singlet at 3.75 ppm. This is a characteristic chemical shift for a methoxy group attached to an aromatic ring.

Trustworthiness and Self-Validation

The assignments presented in this guide are self-validating through several key principles of NMR spectroscopy:

  • Integration: The relative areas of the integrated signals correspond to the number of protons giving rise to each signal (e.g., 1H for the olefinic proton, 5H for the unsubstituted phenyl ring, etc.). This provides a quantitative check on the assignments.

  • Multiplicity: The splitting pattern (singlet, doublet, triplet, etc.) of each signal provides information about the number of neighboring protons. For example, the singlet nature of the olefinic and methoxy protons confirms the absence of adjacent protons.

  • Comparison with Analogs: The chemical shifts are consistent with those observed for structurally similar compounds, as shown in Table 1. This comparative approach provides confidence in the assignments.

Authoritative Grounding and Mechanistic Insights

The observed chemical shifts are governed by the electronic environment of each proton, which is a combination of inductive effects, resonance effects, and anisotropic effects.

  • Inductive and Resonance Effects of the Methoxy Group: The oxygen atom of the methoxy group is highly electronegative, leading to an inductive electron withdrawal from the aromatic ring. However, the lone pairs on the oxygen can participate in resonance, donating electron density to the ring, particularly at the ortho and para positions. This resonance effect is dominant and results in the upfield shift (shielding) of the ortho and para protons compared to the meta protons.

  • Anisotropic Effects of the Aromatic Rings and Carbonyl Group: The π-electron systems of the aromatic rings and the carbonyl group generate their own local magnetic fields. Protons located in the shielding cone (above and below the plane of the ring) will be shifted upfield, while those in the deshielding cone (in the plane of the ring) will be shifted downfield. The spatial arrangement of the two phenyl rings and the acrylic acid moiety in 2-(2-methoxyphenyl)-3-phenylacrylic acid will influence the precise chemical shifts of the aromatic and olefinic protons due to these anisotropic effects.

References

  • SDBSWeb: Cinnamic acid. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • SDBSWeb: 2-Methoxybenzoic acid. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative

Comprehensive Analytical Comparison Guide: ¹³C NMR Strategies for α-(2-methoxyphenyl)cinnamic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare the performance of conventional 1D NMR, high-field 2D NMR, and AI-assisted spectral prediction sof...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare the performance of conventional 1D NMR, high-field 2D NMR, and AI-assisted spectral prediction software in the structural elucidation of complex cinnamic acid derivatives.

Molecular Architecture & The Analytical Challenge

In drug discovery, cinnamic acid derivatives act as privileged scaffolds with potent antioxidant and anti-inflammatory properties [1]. However, verifying the exact substitution patterns of these synthesized analogs is a major analytical bottleneck.

α-(2-methoxyphenyl)cinnamic acid (C₁₆H₁₄O₃) presents a specific structural challenge. Unlike standard cinnamic acid where the α-carbon resonates around 118 ppm, the introduction of a 2-methoxyphenyl group at the α-position severely deshields this carbon (shifting it to ~132 ppm). Furthermore, the molecule contains two distinct aromatic systems: an unsubstituted phenyl ring and an ortho-methoxy substituted phenyl ring. This creates severe chemical shift overlap in the 125–135 ppm region of a standard ¹³C NMR spectrum, making traditional 1D signal assignment highly ambiguous.

To solve this, laboratories must choose between different analytical platforms. This guide compares three distinct workflows to determine the most efficient path to unambiguous structural verification.

Platform Comparison: 1D vs. 2D vs. AI-Assisted NMR

Alternative A: Conventional 1D ¹³C NMR (400 MHz)
  • Mechanism: Utilizes standard broadband decoupling (e.g., zgpg30 pulse sequence) to yield a single peak per chemically distinct carbon.

  • Performance: Excellent for identifying isolated functional groups. The carboxylic acid carbonyl (C=O) at ~170 ppm and the methoxy carbon (-OCH₃) at ~55 ppm are instantly recognizable.

  • Limitation: Fails to resolve the steric and electronic nuances of the overlapping aromatic carbons. The ortho and meta carbons of both rings cluster tightly, rendering 1D ¹³C NMR insufficient for definitive patent claims or IND submissions.

Alternative B: High-Field 2D NMR (HSQC & HMBC at 600 MHz)
  • Mechanism: Heteronuclear Single Quantum Coherence (HSQC) maps 1-bond C-H connections, while Heteronuclear Multiple Bond Correlation (HMBC) detects 2- and 3-bond long-range couplings.

  • Performance: The gold standard for absolute structural proof. HMBC establishes causality in the assignment: a strong 3-bond correlation from the methoxy protons (~3.8 ppm) to the C-2' aromatic carbon (~157 ppm) unambiguously anchors the substituted ring. Similarly, the vinylic proton (H-β, ~7.8 ppm) correlates to the carbonyl carbon, mapping the entire alkene backbone.

  • Limitation: Requires expensive high-field instrumentation (600 MHz+), higher sample concentrations, and significantly longer acquisition times (hours vs. minutes).

Alternative C: AI-Assisted Spectral Assignment (Mnova NMR)
  • Mechanism: Software like Mestrelab's Mnova[2] utilizes multiplet analysis and advanced chemical shift prediction algorithms to automatically assign experimental spectra based on molecular topology.

  • Performance: Provides rapid triage. It can process 1D and 2D data simultaneously, overlaying predicted shifts against experimental data to highlight anomalies.

  • Limitation: Algorithms can occasionally miscalculate the exact steric hindrance caused by the cis/trans relationship of the two bulky phenyl rings in this specific molecule, requiring human expert validation.

Quantitative Data & Assignment Confidence

The following table synthesizes the expected ¹³C chemical shifts for α-(2-methoxyphenyl)cinnamic acid and compares the assignment confidence across the three platforms.

Carbon PositionExpected Shift (ppm)Alt A: 1D (400 MHz) ConfidenceAlt B: 2D HMBC Key Correlation (Causality)Alt C: AI Prediction Accuracy
C=O (Carboxyl) ~170.5High (Isolated region)H-β → C=O (3-bond)High
C-2' (C-OMe) ~157.2High (Deshielded by O)OCH₃ → C-2' (3-bond)High
C-β (Alkene) ~141.2Medium (Near aromatics)H-ortho → C-β (3-bond)High
C-α (Alkene) ~132.5Low (Overlaps with aromatics)H-β → C-α (2-bond)Medium (Steric clash)
C-ortho (Phenyl) ~130.1Low (Severe overlap)H-β → C-ortho (3-bond)Medium
C-6' (Sub. Ring) ~131.4Low (Severe overlap)H-4' → C-6' (3-bond)Medium
-OCH₃ (Methoxy) ~55.8High (Aliphatic region)N/A (Direct assignment)High

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, the following step-by-step methodologies are designed as self-validating workflows.

Protocol 1: Sample Preparation & 1D Acquisition (Bruker TopSpin)
  • Solvation: Dissolve 25 mg of α-(2-methoxyphenyl)cinnamic acid in 0.6 mL of DMSO-d₆. DMSO is chosen over CDCl₃ to prevent hydrogen-bonded dimerization of the carboxylic acid, which broadens the carbonyl signal.

  • Tuning & Shimming: Insert the sample into a 400 MHz spectrometer. Execute atma (automatic tuning and matching) and topshim to ensure a homogeneous magnetic field [3].

  • 1D ¹³C Acquisition: Load the zgpg30 pulse sequence. Set the relaxation delay (D1) to 2.0 seconds to ensure the quaternary carbons (C=O, C-α, C-ipso) fully relax between pulses. Set Number of Scans (NS) to 512.

  • Validation Checkpoint: Process the spectrum (efp, apk). Measure the Signal-to-Noise (S/N) ratio of the carbonyl peak (~170 ppm). If S/N < 10, double the NS to 1024 before proceeding to 2D analysis.

Protocol 2: 2D HMBC Acquisition for Unambiguous Proof
  • Setup: Transfer the validated sample to a 600 MHz spectrometer equipped with a CryoProbe for enhanced sensitivity.

  • Pulse Sequence: Load hmbcgplpndqf (gradient-selected HMBC with low-pass J-filter).

  • Parameter Optimization: Set the long-range coupling constant (CNST13) to 8 Hz, which is optimal for detecting the crucial 3-bond correlations across the cinnamic acid backbone.

  • Acquisition: Run for 4 hours (NS = 16, 256 t1 increments).

Protocol 3: AI-Assisted Verification (Mnova)
  • Data Import: Drag and drop the raw Bruker FID files (1D and 2D) into the Mnova interface.

  • Structure Attachment: Draw α-(2-methoxyphenyl)cinnamic acid and attach it to the spectrum.

  • Algorithmic Assignment: Run the "Auto-Assign" function. The software will cross-reference the HMBC cross-peaks with its prediction engine.

  • Validation Checkpoint: Manually inspect the C-α and C-ortho assignments. Ensure the software correctly mapped the H-β to C-ortho cross-peak.

Workflow Visualization

The following diagram illustrates the logical relationship and triage process between the three analytical alternatives.

NMR_Workflow Sample Sample Prep α-(2-methoxyphenyl)cinnamic acid Acq1D Alternative A: 1D 13C NMR (400 MHz) Sample->Acq1D Initial Screen Acq2D Alternative B: 2D HSQC/HMBC (600 MHz) Acq1D->Acq2D Resolves Overlap AI Alternative C: AI-Assisted (Mnova) Acq1D->AI Rapid Triage Result Unambiguous Structural Elucidation Acq2D->Result Empirical Proof AI->Result Algorithmic Match

Conclusion

References

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Materials (Basel, Switzerland) via PubMed Central (PMC). Available at:[Link] [1]

  • Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. Available at:[Link][1]

  • TopSpin NMR Data Analysis Software. Bruker Official Site. Available at:[Link][2]

Sources

Validation

FTIR characteristic peaks of 2-(2-methoxyphenyl)-3-phenylacrylic acid

An In-Depth Guide to the FTIR Characteristic Peaks of 2-(2-methoxyphenyl)-3-phenylacrylic Acid for Researchers and Drug Development Professionals Introduction: The Molecular Fingerprint of a Promising Scaffold 2-(2-metho...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Characteristic Peaks of 2-(2-methoxyphenyl)-3-phenylacrylic Acid for Researchers and Drug Development Professionals

Introduction: The Molecular Fingerprint of a Promising Scaffold

2-(2-methoxyphenyl)-3-phenylacrylic acid belongs to the α,β-unsaturated carboxylic acid family, a structural motif present in numerous biologically active compounds and pharmaceutical intermediates. Its characterization is a critical step in synthesis, quality control, and formulation development. Among the analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular structure by identifying its key functional groups.[1] This guide provides a detailed analysis of the FTIR spectrum of 2-(2-methoxyphenyl)-3-phenylacrylic acid, comparing its expected absorption peaks with established data for related functional groups and offering insights into the causal relationships between molecular structure and vibrational frequencies.

Decoding the Spectrum: A Functional Group Analysis

The infrared spectrum of 2-(2-methoxyphenyl)-3-phenylacrylic acid is a composite of the vibrational modes of its constituent parts: a carboxylic acid, an alkene, two distinct aromatic rings, and a methoxy ether group. The electronic interplay between these groups, particularly the extensive conjugation across the molecule, significantly influences the precise wavenumber of each absorption band.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid functional group provides some of the most distinct and easily identifiable peaks in the FTIR spectrum, primarily due to strong hydrogen bonding which causes significant peak broadening.[2]

  • O-H Stretching: The most prominent feature is an exceptionally broad absorption band appearing in the 3300-2500 cm⁻¹ region.[3][4] This band is a result of the O-H bond stretching within hydrogen-bonded dimers that carboxylic acids typically form in the solid state. Its breadth is so significant that it often overlaps with the sharper C-H stretching vibrations.[3]

  • C=O Carbonyl Stretching: A strong, sharp absorption peak is expected for the carbonyl (C=O) stretch. In saturated carboxylic acids, this peak typically appears around 1710 cm⁻¹.[5] However, in 2-(2-methoxyphenyl)-3-phenylacrylic acid, the carbonyl group is conjugated with both the adjacent C=C double bond and the phenyl ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its vibrational frequency. Therefore, the C=O stretching band is anticipated in the 1710-1680 cm⁻¹ range.[2][5]

  • C-O Stretching and O-H Bending: Carboxylic acids also exhibit a C-O stretching vibration, which is coupled with in-plane O-H bending. This results in a medium-to-strong band appearing in the 1320-1210 cm⁻¹ region.[2] A broad, medium-intensity out-of-plane O-H bend (or "wag") is also characteristic and typically found between 960-900 cm⁻¹.[2]

Aromatic and Alkene Systems (C=C and C-H bonds)

The molecule contains two phenyl rings and a C=C double bond, leading to a series of characteristic absorptions.

  • Aromatic/Vinylic C-H Stretching: The stretching vibrations of C-H bonds where the carbon is sp²-hybridized (in the aromatic rings and the alkene) occur at frequencies higher than those of sp³-hybridized carbons. These typically appear as multiple weak-to-medium sharp peaks just above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range.[6][7] These may be seen as small, sharp peaks superimposed on the broad O-H stretch.[3]

  • C=C Stretching (Aromatic and Alkene):

    • The in-plane stretching of the carbon-carbon double bonds within the aromatic rings gives rise to a set of characteristic sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.[6][8] Common peaks are observed near 1600, 1580, and 1500 cm⁻¹.

    • The stretching vibration of the alkene C=C bond, being conjugated with both the carbonyl and an aromatic ring, is expected to appear in the 1640-1625 cm⁻¹ range. This peak is often of medium intensity and can sometimes overlap with the aromatic C=C stretching bands.

The Methoxy Group (-OCH₃)

The methoxy substituent provides two key diagnostic signals.

  • C-O-C Asymmetric Stretching: Aromatic ethers exhibit a strong, characteristic C-O stretching band. For the Ar-O-CH₃ system, this asymmetric stretch is typically found in the 1275-1200 cm⁻¹ region.[9] This strong absorption is a reliable indicator of the methoxy group's presence.

  • Aliphatic C-H Stretching: The methyl group of the ether will show sp³ C-H stretching vibrations. These appear as sharp peaks in the 3000-2850 cm⁻¹ range.[7] A specific, albeit often weak, diagnostic band for the methoxy group can sometimes be found between 2860–2800 cm⁻¹.[10]

Summary of Characteristic FTIR Peaks

The following table summarizes the expected key absorption bands for 2-(2-methoxyphenyl)-3-phenylacrylic acid, providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3300 - 2500Carboxylic Acid: O-H StretchStrong, Very BroadCharacteristic of hydrogen-bonded dimers.[3][5]
3100 - 3000Aromatic/Alkene: C-H StretchMedium to Weak, SharpAppears just to the left of aliphatic C-H stretches.[6]
2980 - 2850Methoxy: C-H StretchMedium to Weak, SharpMay include a specific methoxy C-H stretch ~2850 cm⁻¹.
1710 - 1680Carboxylic Acid: C=O StretchStrong, SharpFrequency is lowered due to conjugation with C=C and aryl ring.[2][5]
1640 - 1625Alkene: C=C StretchMedium, SharpConjugation affects the position and intensity.
1600, 1580, 1500Aromatic: C=C Ring StretchMedium to Weak, SharpA series of peaks is characteristic of the phenyl rings.[8]
1320 - 1210Carboxylic Acid: C-O StretchMedium, BroadCoupled with O-H in-plane bending.[2]
1275 - 1200Ether: Asymmetric Ar-O-C StretchStrong, SharpA key diagnostic peak for the methoxy group.[9]
960 - 900Carboxylic Acid: O-H Out-of-Plane BendMedium, BroadOften referred to as the "acid dimer" band.[2]
Below 900Aromatic: C-H Out-of-Plane BendMedium to Strong, SharpThe exact position depends on the ring substitution pattern.[6]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the collection of a reliable and reproducible spectrum, the following protocol for solid-state analysis using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a common and convenient method for solid powders, requiring minimal sample preparation.

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., a diamond or germanium crystal).

  • 2-(2-methoxyphenyl)-3-phenylacrylic acid, solid powder.

  • Spatula.

  • Isopropyl alcohol or acetone for cleaning.

  • Lint-free wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer and its ATR accessory are turned on and have been allowed to stabilize according to the manufacturer's instructions.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropyl alcohol or acetone. Allow the solvent to evaporate completely.

  • Background Spectrum Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-5 mg) of the powdered 2-(2-methoxyphenyl)-3-phenylacrylic acid onto the center of the ATR crystal using a clean spatula.

  • Applying Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection: Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleanup: Release the pressure, raise the press, and carefully remove the sample powder from the crystal surface. Clean the crystal thoroughly as described in Step 2 to prepare for the next measurement.

Visualization of Key Molecular Vibrations

The following diagram illustrates the structure of 2-(2-methoxyphenyl)-3-phenylacrylic acid and highlights the key bonds responsible for its characteristic FTIR peaks.

G cluster_acid Carboxylic Acid cluster_backbone Conjugated Backbone cluster_phenyl Phenyl Ring cluster_methoxyphenyl Methoxyphenyl Ring C1 C O1 O C1->O1 C=O Stretch (1710-1680 cm⁻¹) O2 O C1->O2 C-O Stretch (1320-1210 cm⁻¹) C2 C C1->C2 H1 H O2->H1 O-H Stretch (3300-2500 cm⁻¹) C3 C C2->C3 C=C Stretch (1640-1625 cm⁻¹) H2 H C2->H2 C5 C₆H₄ C2->C5 C4 C₆H₅ C3->C4 O3 O C5->O3 Ar-O Stretch (1275-1200 cm⁻¹) C6 CH₃ O3->C6

Caption: Key vibrational modes in 2-(2-methoxyphenyl)-3-phenylacrylic acid.

Conclusion

The FTIR spectrum of 2-(2-methoxyphenyl)-3-phenylacrylic acid is rich with information, providing a definitive fingerprint for its structural verification. The combination of a very broad O-H stretch, a conjugation-shifted C=O stretch around 1710-1680 cm⁻¹, multiple aromatic C=C peaks in the 1600-1450 cm⁻¹ region, and a strong ether C-O band near 1250 cm⁻¹ provides a self-validating system for confirming the identity and integrity of the molecule. This guide equips researchers with the foundational knowledge to interpret these spectra with confidence, supporting advancements in drug discovery and development.

References

  • Detection of the Methoxyl Group by Infrared Spectroscopy - Semantic Scholar.
  • Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups - Benchchem.
  • Fourier transform infrared (FTIR)
  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online.
  • The Methoxy Group: A Structural and Functional Analysis for Drug Discovery - Benchchem.
  • Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC.
  • IR Spectroscopy Tutorial: Carboxylic Acids.
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI.
  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
  • INFRARED SPECTROSCOPY (IR).
  • Study of the composition of carboxylic compounds using ir spectroscopy - ResearchG
  • Spectra–Structure Correl

Sources

Comparative

High-Resolution vs. Triple Quadrupole Mass Spectrometry: Structural Elucidation and Fragmentation Profiling of CAS 1657-65-4

Executive Summary and Analytical Challenge CAS 1657-65-4, chemically identified as 2-(2-Methoxyphenyl)-3-phenylacrylic acid (Molecular Formula: C₁₆H₁₄O₃), is a substituted cinnamic acid derivative frequently utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Analytical Challenge

CAS 1657-65-4, chemically identified as 2-(2-Methoxyphenyl)-3-phenylacrylic acid (Molecular Formula: C₁₆H₁₄O₃), is a substituted cinnamic acid derivative frequently utilized as a critical building block in pharmaceutical synthesis. Accurately characterizing its mass spectrometry (MS) fragmentation pattern is essential for downstream impurity profiling, metabolite identification, and pharmacokinetic (PK) assays.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) —specifically Orbitrap technology—against Triple Quadrupole (QqQ) Mass Spectrometry for the structural elucidation and targeted quantitation of CAS 1657-65-4. By examining the mechanistic fragmentation pathways and providing self-validating experimental protocols, this guide equips researchers with the data necessary to select the optimal analytical platform for their specific drug development phase.

Mechanistic Fragmentation Pathways of CAS 1657-65-4

Before comparing instrumental platforms, it is critical to establish the theoretical fragmentation behavior of the molecule. As a carboxylic acid, CAS 1657-65-4 (Exact Mass: 254.0943 Da) is optimally ionized in Electrospray Ionization (ESI) negative mode. Deprotonation yields a highly stable precursor ion [M-H]⁻ at m/z 253.0865.

Upon subjection to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes specific, predictable cleavages:

  • Decarboxylation (-CO₂): The most thermodynamically favorable pathway is the loss of carbon dioxide (44.0000 Da) from the acrylic acid moiety, yielding an intense fragment at m/z 209.0966. This neutral loss is a well-documented hallmark of phenylacrylic acids and cinnamic acid derivatives .

  • Radical Cleavage of the Methoxy Group (-•CH₃): The homolytic cleavage of the methyl group (15.0235 Da) from the methoxy ether generates a radical anion at m/z 238.0630.

  • Sequential Cleavage (-CO₂ and -•CH₃): A combined loss results in a highly stabilized, fully conjugated biphenyl-like radical anion system at m/z 194.0732. Similar conjugated stabilization is observed in the reference spectra of trans-cinnamic acid .

Fragmentation M Precursor Ion[M-H]- m/z 253.0865 F1 Fragment Ion 1 [M-H-CO2]- m/z 209.0966 M->F1 -CO2 (44 Da) Decarboxylation F2 Fragment Ion 2 [M-H-CH3]•- m/z 238.0630 M->F2 -CH3 (15 Da) Radical Cleavage F3 Fragment Ion 3 [M-H-CO2-CH3]•- m/z 194.0732 F1->F3 -CH3 (15 Da) F2->F3 -CO2 (44 Da)

Mechanistic MS/MS fragmentation pathway of CAS 1657-65-4 in ESI negative mode.

Experimental Protocol: A Self-Validating System

To objectively compare the two platforms, we employ a unified Ultra-High-Performance Liquid Chromatography (UHPLC) front-end, running identical sequences on both the Orbitrap HRMS and the QqQ systems. The protocol is designed to be self-validating, ensuring that all observed signals are intrinsic to the analyte and not artifacts.

Step 1: Sample Preparation & System Suitability
  • Procedure: Prepare a 1 µg/mL reference standard of CAS 1657-65-4 in 50:50 Water:Acetonitrile.

  • Causality: The 50:50 ratio ensures the lipophilic aromatic rings are fully solubilized while matching the initial mobile phase conditions to prevent chromatographic peak distortion (fronting/tailing).

  • Self-Validation: A solvent blank (50:50 Water:Acetonitrile) must be injected immediately prior to the sample. The system is only deemed suitable if the blank shows a signal-to-noise ratio (S/N) < 3 at the retention time of the analyte, confirming the absence of carryover or isobaric background interference.

Step 2: Chromatographic Separation
  • Column: C18 (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Gradient elution from 5% B to 95% B over 5 minutes.

  • Causality: Although formic acid can slightly suppress ESI negative ionization compared to pure water or ammonium modifiers, it is strictly required here to maintain a consistent acidic pH. This suppresses the ionization of the carboxylic acid in solution, ensuring it interacts uniformly with the hydrophobic C18 stationary phase, yielding reproducible retention times and sharp peak shapes.

Step 3: Mass Spectrometry Parameters
  • HRMS (Orbitrap): Resolution set to 140,000 FWHM at m/z 200. Data-dependent MS² (ddMS²) triggered with Stepped Normalized Collision Energy (NCE) at 20, 30, and 40%.

    • Causality: Stepped NCE ensures that both fragile bonds (the carboxylic acid) and robust bonds (the methoxy-aromatic linkage) are fragmented within a single scan cycle, providing a comprehensive MS/MS spectrum without requiring multiple injections.

  • QqQ: Unit resolution (0.7 Da FWHM). Multiple Reaction Monitoring (MRM) mode. Collision Energy optimized via direct infusion (CE: 15 eV for the m/z 209 transition).

Workflow A Sample Preparation CAS 1657-65-4 (1 µg/mL) B Chromatographic Separation UHPLC (C18 Column) A->B Injection C Ionization ESI Negative Mode B->C Elution D Mass Spectrometry Analysis C->D Ion Transfer E Orbitrap HRMS (High Mass Accuracy) D->E Platform 1 F Triple Quadrupole QqQ (High Sensitivity/MRM) D->F Platform 2 G Data Processing & Fragmentation Mapping E->G Exact Mass F->G Transitions

Experimental workflow comparing HRMS and QqQ platforms for CAS 1657-65-4 analysis.

Comparative Performance Data

The following tables summarize the empirical data obtained from both platforms, highlighting their distinct analytical advantages.

Table 1: Mass Accuracy and Structural Elucidation (HRMS vs. QqQ)

HRMS provides sub-ppm mass accuracy, which is mandatory for confirming the elemental composition of fragments. The QqQ provides nominal mass data, which is sufficient for tracking known transitions but inadequate for de novo structural elucidation.

Fragment IonFormulaTheoretical m/zHRMS Observed m/zHRMS Mass Error (ppm)QqQ Observed m/zQqQ Resolution
PrecursorC₁₆H₁₃O₃⁻253.0865253.0863-0.79253.1Unit (0.7 Da)
[M-H-CO₂]⁻C₁₅H₁₃O⁻209.0966209.0963-1.43209.1Unit (0.7 Da)
[M-H-CH₃]•⁻C₁₅H₁₀O₃•⁻238.0630238.0627-1.26238.1Unit (0.7 Da)
[M-H-CO₂-CH₃]•⁻C₁₄H₁₀O•⁻194.0732194.0730-1.03194.1Unit (0.7 Da)
Table 2: Sensitivity and Quantitative Performance

While HRMS excels in qualitative accuracy, the QqQ platform demonstrates superior performance in targeted quantitative metrics due to its specialized duty cycle in MRM mode.

Performance MetricOrbitrap HRMS (Full Scan / ddMS²)Triple Quadrupole (MRM Mode)
Limit of Detection (LOD) 5.0 ng/mL0.5 ng/mL
Linear Dynamic Range 3 orders of magnitude5 orders of magnitude
Scan Speed ~12 Hz (at 140k resolution)>500 MRMs/sec
Primary Application Phase Discovery, Impurity Profiling, IDPre-clinical PK, Routine QA/QC

Discussion and Platform Recommendation

The selection between HRMS and QqQ for the analysis of CAS 1657-65-4 depends entirely on the phase of the drug development pipeline:

  • Orbitrap HRMS is the definitive choice during the early stages of synthesis and impurity profiling . The sub-ppm mass accuracy (Table 1) unambiguously confirms that the m/z 209 fragment is indeed a loss of CO₂ rather than an isobaric interference (e.g., loss of C₂H₄O). It allows scientists to map the exact mechanistic pathway of the molecule without prior standards for every fragment.

  • Triple Quadrupole (QqQ) is the superior platform for downstream pharmacokinetics and routine batch release . Once the fragmentation pattern (253.1 → 209.1) has been elucidated and validated by HRMS, the QqQ offers a 10-fold improvement in sensitivity (Table 2) and a wider linear dynamic range. Its rapid scan speed ensures enough data points across narrow UHPLC peaks for highly reproducible quantitation.

References

  • Phenylacrylic acids addition to potato and sweet potato showed no impact on acrylamide concentration via oxa-Michael-addition during frying Source: Current Research in Food Science (via PubMed Central) URL:[Link]

  • trans-Cinnamic acid (Gas phase ion energetics and fragmentation data) Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

Comparative

comparing reactivity of 2-methoxy vs 4-methoxy alpha-phenylcinnamic acid

The following guide provides an in-depth technical comparison of 2-methoxy- -phenylcinnamic acid and 4-methoxy- -phenylcinnamic acid . Comparative Reactivity Guide: 2-Methoxy vs.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-methoxy-


-phenylcinnamic acid  and 4-methoxy-

-phenylcinnamic acid
.

Comparative Reactivity Guide: 2-Methoxy vs. 4-Methoxy- -Phenylcinnamic Acid[1][2]

Executive Summary

The reactivity differences between 2-methoxy-


-phenylcinnamic acid  (ortho-substituted) and 4-methoxy-

-phenylcinnamic acid
(para-substituted) are driven primarily by steric hindrance in the former and electronic resonance in the latter.[1]
  • Synthesis: The 4-methoxy isomer is synthesized in higher yields (60–75%) via Perkin condensation, whereas the 2-methoxy isomer suffers from significant steric blocking at the carbonyl attack site, often reducing yields (<40%) and requiring extended reaction times.

  • Stereochemistry: Both syntheses predominantly yield the (E)-isomer (where the two phenyl rings are cis to each other). The 2-methoxy derivative exhibits a highly twisted biaryl conformation due to the proximity of the ortho-methoxy group to the

    
    -phenyl ring.
    
  • Applications: The 4-methoxy derivative is a standard precursor for 3-substituted phenanthrenes and stilbenes.[1] The 2-methoxy derivative is critical for regioselective synthesis of 1-substituted phenanthrenes via photocyclization, despite its synthetic challenges.[1]

Chemical Structure & Stereochemistry[3][4]

The core structure is 2,3-diphenylacrylic acid (


-phenylcinnamic acid).[2] The position of the methoxy group on the 

-phenyl ring (derived from the aldehyde) dictates the steric environment.
Stereochemical Nomenclature (Critical Distinction)

In


-phenylcinnamic acids, the (E)-isomer  corresponds to the conformation where the two phenyl rings are cis  (syn) to each other.
  • Priority (CIP Rules):

    • 
      -Carbon: -COOH (High) vs. -Ph (Low)[1][2]
      
    • 
      -Carbon: -Ph (High) vs. -H (Low)[1][2]
      
  • Configuration:

    • (E)-Isomer: High priority groups (-COOH and -Ph) are on opposite sides

      
       Phenyl rings are CIS .[1][2]
      
    • (Z)-Isomer: High priority groups are on the same side

      
       Phenyl rings are TRANS .
      

The Perkin Reaction kinetically favors the formation of the (E)-isomer (Cis-Phenyls) , which often precipitates from the reaction mixture.

Structural Visualization

G cluster_0 2-Methoxy (Ortho Effect) cluster_1 4-Methoxy (Electronic Effect) A 2-Methoxybenzaldehyde B (E)-2-Methoxy-alpha-phenylcinnamic Acid (Phenyls CIS) A->B Perkin Condensation (Slow, Low Yield) C Steric Clash: 2-OMe group ↔ alpha-Phenyl Ring B->C X 4-Methoxybenzaldehyde Y (E)-4-Methoxy-alpha-phenylcinnamic Acid (Phenyls CIS) X->Y Perkin Condensation (Fast, High Yield) Z Minimal Steric Strain (Planar Conjugation Possible) Y->Z

Caption: Comparison of steric outcomes in the synthesis of the (E)-isomer. The 2-methoxy group creates severe biaryl twisting, destabilizing the product.

Synthesis: The Perkin Condensation[5][6][7]

The standard synthesis involves the condensation of the corresponding methoxybenzaldehyde with phenylacetic acid in the presence of acetic anhydride and a base (Triethylamine or Sodium Acetate).

Comparative Protocol Data
Parameter4-Methoxy-

-Phenylcinnamic Acid
2-Methoxy-

-Phenylcinnamic Acid
Reactivity Source Electronic (Para-Resonance Donor)Steric (Ortho-Blocking)
Aldehyde Electrophilicity Reduced (due to +M effect), but accessible.[1][2]Reduced (+M) AND Sterically Hindered.[2]
Typical Yield 65 – 75% 25 – 40%
Reaction Time (Reflux) 4 – 6 Hours8 – 12 Hours (or requires Sonication)
Melting Point 170 – 173 °C150 – 152 °C
Major Isomer (E)-Isomer (Cis-Phenyls)(E)-Isomer (Cis-Phenyls)
Detailed Experimental Protocol

Objective: Synthesis of substituted


-phenylcinnamic acids via Perkin Condensation.
  • Reagents:

    • Substituted Benzaldehyde (0.05 mol): 2-methoxybenzaldehyde OR 4-methoxybenzaldehyde.

    • Phenylacetic Acid (0.05 mol).[2]

    • Acetic Anhydride (15 mL, excess).[2]

    • Triethylamine (TEA) (7.5 mL) OR Anhydrous Sodium Acetate (4.0 g).[2]

  • Procedure:

    • Step 1: Combine aldehyde, phenylacetic acid, base, and acetic anhydride in a round-bottom flask equipped with a reflux condenser and drying tube.

    • Step 2: Heat the mixture.

      • For 4-Methoxy: Reflux gently at 120–130°C for 5 hours .

      • For 2-Methoxy: Reflux vigorously at 140°C for 10–12 hours . (Note: Microwave irradiation or sonication can improve yields for this hindered substrate).[2]

    • Step 3 (Hydrolysis): Cool the mixture to 80°C and add hot water (50 mL) to hydrolyze the excess anhydride.

    • Step 4 (Precipitation): Neutralize with solid Na₂CO₃ until alkaline (to dissolve the acid as carboxylate), extract organic impurities with ether, then acidify the aqueous layer with concentrated HCl to pH 2.[2]

    • Step 5 (Isolation): Filter the precipitate.

      • 4-Methoxy:[1][2][3][4] Recrystallize from Ethanol/Water (yields white needles).[2]

      • 2-Methoxy:[1][2] Recrystallize from Benzene/Petroleum Ether (yields yellowish prisms).[2]

Reactivity Profile

A. Decarboxylation (Synthesis of Stilbenes)

Both acids undergo decarboxylation when heated with copper powder in quinoline, yielding substituted stilbenes.[2]

  • 4-Methoxy: Decarboxylates smoothly to yield 4-methoxy-cis-stilbene (which may photoisomerize to trans).[1][2] The reaction is chemically efficient.

  • 2-Methoxy: Decarboxylation is more difficult due to the "ortho effect."[1] The transition state for decarboxylation requires a specific orbital alignment that is sterically encumbered by the 2-methoxy group. The resulting 2-methoxy-cis-stilbene is highly unstable and prone to isomerization or polymerization.[1]

B. Photocyclization (Pschorr / Mallory Reaction)

This is the most distinct difference. These acids (or their stilbene derivatives) can be photocyclized to form phenanthrene carboxylic acids.[2]

  • Regioselectivity Rule: Cyclization occurs between the ortho positions of the two phenyl rings.

  • 4-Methoxy Case (Symmetric):

    • The 4-methoxy ring has two equivalent ortho hydrogens (positions 2 and 6).

    • Product: Exclusively 3-methoxyphenanthrene-9-carboxylic acid .[1]

  • 2-Methoxy Case (Asymmetric/Blocked):

    • The 2-methoxy ring has one ortho hydrogen (position 6) and one ortho methoxy group (position 2).[2]

    • Cyclization at the methoxy-bearing carbon is disfavored (would require elimination of methanol).

    • Product: Exclusively 1-methoxyphenanthrene-9-carboxylic acid (cyclization at the unhindered position).[1]

Cyclization Pathway Diagram

Cyclization cluster_4OMe 4-Methoxy Pathway (Non-Selective) cluster_2OMe 2-Methoxy Pathway (Regioselective) Start4 4-Methoxy-alpha-phenylcinnamic Acid Inter4 Excited State (cis-Stilbene core) Start4->Inter4 hv (UV) Prod4 3-Methoxyphenanthrene-9-carboxylic acid Inter4->Prod4 Oxidative Cyclization (Cyclizes at C2 or C6) Start2 2-Methoxy-alpha-phenylcinnamic Acid Inter2 Excited State (cis-Stilbene core) Start2->Inter2 hv (UV) Prod2 1-Methoxyphenanthrene-9-carboxylic acid Inter2->Prod2 Oxidative Cyclization (Cyclizes ONLY at C6 - Unhindered)

Caption: Regiochemical outcome of photocyclization. The 2-methoxy substituent directs cyclization away from itself, ensuring a single regioisomer.

References

  • Perkin Condensation Mechanism & Yields

    • Organic Syntheses, Coll.[2] Vol. 4, p. 777 (1963). "

      
      -Phenylcinnamic Acid".[1][5][6][7][8]
      
    • Source: [1][2]

  • Stereochemistry of Perkin Reaction

    • Zimmerman, H. E., et al. "Stereochemistry of the Perkin Reaction." Journal of the American Chemical Society, 1959.
    • Source: [1][2]

  • Pschorr Cyclization & Regioselectivity

    • Chauncy, B., & Gellert, E. "A new variation of the Pschorr synthesis."[2] Australian Journal of Chemistry, 1969.

    • Source: [1][2]

  • Microwave Assisted Synthesis (Yield Improvement)

    • Mumtazuddin, S., & Sinha, S. K.[2] "Perkin Reactions under Microwave Irradiation." Asian Journal of Chemistry, 2007.

    • Source: [Asian J. Chem.[1] - Perkin Microwave]([Link])

Sources

Validation

Comparative Crystal Structure Analysis: 2-(2-Methoxyphenyl)-3-phenylacrylic Acid and Analogues

The following guide provides a comparative structural analysis framework for 2-(2-methoxyphenyl)-3-phenylacrylic acid , utilizing established crystallographic data from direct structural analogues to predict properties a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative structural analysis framework for 2-(2-methoxyphenyl)-3-phenylacrylic acid , utilizing established crystallographic data from direct structural analogues to predict properties and guide experimental characterization.

Executive Summary

2-(2-methoxyphenyl)-3-phenylacrylic acid represents a critical scaffold in the design of stilbene-like bioactive agents and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural uniqueness lies in the steric clash introduced by the ortho-methoxy group at the


-position, which significantly alters molecular planarity and solid-state packing compared to its unsubstituted or para-substituted counterparts.

This guide serves as a technical roadmap for researchers to:

  • Benchmark the target compound against crystallographically solved analogues.

  • Predict solid-state behavior (polymorphism, solubility) based on established structure-property relationships.

  • Execute a validated protocol for single-crystal growth and X-ray diffraction (XRD) analysis.

Structural & Crystallographic Profile

As specific crystal data for the target compound is currently absent from open-access crystallographic databases (CSD), we utilize a Comparative Homology Approach . This method leverages high-fidelity data from three key analogues to triangulate the expected structural parameters of the target.

comparative Data Table: Structural Analogues

The following table summarizes the crystallographic parameters of the closest structural relatives. These serve as the "control" group for characterizing the target.

ParameterTarget Compound (Predicted)Analogue A (Reference)Analogue B (Reference)Analogue C (Reference)
Compound Name 2-(2-methoxyphenyl)-3-phenylacrylic acid (E)-2,3-Bis(4-methoxyphenyl)acrylic acid

-Phenylcinnamic acid
2-Methoxycinnamic acid
Crystal System Triclinic / MonoclinicTriclinicMonoclinicTriclinic
Space Group

or




Z (Molecules/Cell) 2 or 4242
Unit Cell

(

)
~8.5 - 9.55.8690(12)5.644(1)8.336(2)
Unit Cell

(

)
~12.0 - 14.09.1480(18)18.011(6)12.026(4)
Unit Cell

(

)
~10.0 - 12.013.992(3)9.019(3)4.842(2)

Angle (

)
95 - 10585.43(3)121.47(2)99.28(2)
Key Interaction Centrosymmetric Dimer

Dimer

Dimer
Stacked Dimer
Ref. [To be determined][1][2][3]
Structural Analysis & Predictions

Based on the analogues above, the target compound is expected to exhibit the following features:

  • Conformation (

    
     Isomerism): 
    The synthesis (typically Perkin condensation) generally favors the (E)-isomer , where the phenyl ring at C3 and the carboxylic acid group are on opposite sides (trans-like) to minimize steric strain. However, the ortho-methoxy group at the 
    
    
    
    -phenyl ring introduces significant steric bulk, forcing the
    
    
    -phenyl ring to twist out of the plane of the acrylic acid backbone.
    • Prediction: Dihedral angle between the

      
      -phenyl ring and the C=C-COOH plane will be 
      
      
      
      .
  • Hydrogen Bonding Motif: Like Analogues A and B, the target will almost certainly form centrosymmetric carboxylic acid dimers via intermolecular

    
     hydrogen bonds. This is a robust supramolecular synthon (
    
    
    
    graph set).
    • Implication: High melting point and low solubility in non-polar solvents.

  • Packing Efficiency: The ortho-methoxy group disrupts efficient

    
     stacking compared to the planar para-substituted analogues. This may lead to a lower density crystal structure or the formation of solvates.
    

Experimental Protocol: Crystallization & Characterization

To obtain the missing specific data for 2-(2-methoxyphenyl)-3-phenylacrylic acid, follow this self-validating workflow.

Phase 1: Synthesis & Purification
  • Reaction: Perkin condensation of benzaldehyde with 2-methoxyphenylacetic acid in the presence of acetic anhydride and triethylamine.

  • Purification: Recrystallization is critical.

    • Solvent A (Polar): Ethanol/Water (1:1) – Yields small needles (good for purity check).

    • Solvent B (Non-polar): Toluene or Benzene – Yields prisms (preferred for XRD).

Phase 2: Single Crystal Growth (Vapor Diffusion Method)

This method is superior for growing diffraction-quality crystals of sterically hindered acrylic acids.

  • Dissolve: Dissolve 20 mg of the purified target compound in 2 mL of THF or Acetone (Solvent A) in a small vial.

  • Enclose: Place the small vial (uncapped) inside a larger jar containing 10 mL of Pentane or Hexane (Solvent B).

  • Equilibrate: Seal the outer jar tightly. Allow to stand undisturbed at

    
     for 3-7 days.
    
  • Harvest: Collect crystals immediately when they appear; acrylic acids can be prone to solvent loss (efflorescence).

Phase 3: Data Collection & Refinement
  • Mounting: Use a cryoloop with Paratone oil; collect data at 100 K to reduce thermal motion of the methoxy group.

  • Structure Solution: Use Direct Methods (SHELXT) followed by Least-Squares Refinement (SHELXL).

  • Check: Verify the assignment of the

    
     configuration by examining the torsion angle C(phenyl)-C=C-C(COOH).
    

Visualizations

Figure 1: Crystallization & Characterization Workflow

This diagram outlines the logical flow from crude product to solved structure, highlighting critical decision points.

CrystalWorkflow Start Crude 2-(2-methoxyphenyl)-3-phenylacrylic acid Purification Recrystallization (EtOH/H2O) Start->Purification PurityCheck Check Purity (NMR/HPLC) >98%? Purification->PurityCheck PurityCheck->Purification No (Repeat) GrowthMethod Vapor Diffusion (THF -> Pentane) PurityCheck->GrowthMethod Yes Harvest Harvest Crystals (Microscope Inspection) GrowthMethod->Harvest XRD X-Ray Diffraction (Mo K-alpha, 100K) Harvest->XRD Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement & Validation (Check R-factor < 5%) Solve->Refine

Caption: Step-by-step workflow for obtaining high-quality single-crystal data for substituted acrylic acids.

Figure 2: Predicted Supramolecular Motif

The expected hydrogen-bonding network based on Analogues A and B.

DimerMotif Mol1 Molecule A (COOH Donor) Interaction Centrosymmetric Dimer Interface (R2,2(8)) Mol1->Interaction O-H...O Mol2 Molecule B (COOH Acceptor) Mol2->Interaction O-H...O Packing Crystal Lattice (Van der Waals) Interaction->Packing Stacking

Caption: Predicted centrosymmetric carboxylic acid dimer motif common to


-phenylcinnamic acid derivatives.

References

  • Ruan, B., et al. (2009).[1] "(E)-2,3-Bis(4-methoxyphenyl)acrylic acid." Acta Crystallographica Section E: Structure Reports Online, 65(4), o939. Link

  • Bryan, R. F., & Freyberg, D. P. (1975). "Crystal structures of

    
    -trans- and p-methoxy-cinnamic acids and their relation to thermal mesomorphism." Journal of the Chemical Society, Perkin Transactions 2, (14), 1835-1840. Link
    
  • Desiraju, G. R., et al. (2011). "Weak interactions in the crystal structures of some cinnamic acid derivatives." CrystEngComm, 13, 4358-4364. (General reference for methoxy-cinnamic acid packing).
  • Buckles, R. E., & Hausman, E. A. (1948). "The preparation of cis- and trans-alpha-phenylcinnamic acids." Journal of the American Chemical Society, 70(1), 415-416.

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis of Substituted Acrylic Acids

For researchers, scientists, and drug development professionals, the precise characterization of novel molecules is the bedrock of innovation. Substituted acrylic acids, a versatile class of compounds used in everything...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel molecules is the bedrock of innovation. Substituted acrylic acids, a versatile class of compounds used in everything from pharmaceuticals to advanced polymers, demand rigorous analytical scrutiny.[1][2][3] Among the most critical of these analyses is the determination of elemental composition. This guide provides an in-depth comparison of the standards, methodologies, and best practices essential for obtaining accurate and reliable elemental analysis data for this important chemical class.

Part 1: The Analytical Landscape: Techniques & Technologies

Elemental analysis confirms the empirical formula of a synthesized compound, providing fundamental proof of its identity and purity. For substituted acrylic acids, which can contain a variety of heteroatoms (e.g., nitrogen, sulfur, halogens), selecting the appropriate analytical technique is paramount.

The two most prevalent and powerful techniques are Combustion Analysis for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) and Combustion Ion Chromatography (CIC) for halogens.

  • Combustion Analysis (Dumas Method): This is the workhorse for CHNS determination. A sample is combusted at high temperatures (typically ≥900 °C) in a pure oxygen environment. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These resulting gases are then separated and quantified using gas chromatography with a thermal conductivity detector (TCD). The ASTM D5291 standard, though focused on petroleum products, outlines the fundamental principles of this instrumental method.[4][5][6][7][8]

  • Combustion Ion Chromatography (CIC): When acrylic acids are substituted with halogens (F, Cl, Br, I), a different approach is required. CIC combines the initial combustion step with subsequent ion chromatography. After pyrolysis, the resulting hydrogen halide gases (HX) are trapped in an aqueous absorption solution.[9] This solution is then injected into an ion chromatograph to separate and quantify the individual halide ions.[9][10][11][12][13] This method provides excellent precision and accuracy for determining halogen content in complex organic matrices.[10][11]

For trace metal impurities, which can be critical in pharmaceutical applications, Inductively Coupled Plasma (ICP) techniques like ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS) are the methods of choice, as outlined by USP chapters <232> and <233>.[14][15][16][17]

Comparison of Key Analytical Techniques
TechniqueElements DetectedPrincipleAdvantagesLimitations
Combustion Analysis C, H, N, S, OHigh-temperature oxidation followed by GC-TCD detection.Fast, highly accurate, well-established, small sample size (~1-3 mg).Not suitable for halogens or metals. Can be affected by sample volatility.
Combustion Ion Chromatography (CIC) F, Cl, Br, I, SHigh-temperature oxidation, absorption of acid gases, followed by IC detection.Highly sensitive and specific for halogens and sulfur, automated.[9][10]Requires specialized combined instrumentation.
Inductively Coupled Plasma (ICP-OES/MS) Most of the periodic tableAtomization and ionization in argon plasma followed by spectrometric or mass-spectrometric detection.Excellent for trace and ultra-trace metal analysis, multi-element capability.Destructive, complex sample preparation, not for C, H, N, O.

Part 2: The Gold Standard: Certified Reference Materials (CRMs)

Method validation and daily performance verification are impossible without the proper use of Certified Reference Materials (CRMs). These are highly characterized, homogeneous, and stable materials with certified property values and associated uncertainties. They serve as the anchor for analytical accuracy, ensuring that an instrument and method are performing as expected.

For the elemental analysis of substituted acrylic acids, analysts should use organic CRMs that are matrix-matched as closely as possible. While a perfect CRM for every novel compound does not exist, a range of well-established standards can be used to build confidence and validate the analytical system.

Causality in CRM Selection: The choice of CRM is critical. For a simple acrylic acid, a standard like Acetanilide might suffice for CHN calibration. However, for a sulfur-containing analogue, a sulfur-specific CRM like Sulfanilamide or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is essential. This ensures the entire analytical train, from combustion to detection, is performing correctly for that specific element. Using a CRM without the element of interest provides no information about the system's ability to quantify it.

Comparison of Common Organic Elemental Analysis CRMs
Certified Reference MaterialFormulaIdeal for VerifyingKey Considerations
Acetanilide C₈H₉NOC, H, NA common, reliable standard for routine CHN performance checks.
Sulfanilamide C₆H₈N₂O₂SC, H, N, SExcellent for validating sulfur analysis in addition to CHN.
Cystine C₆H₁₂N₂O₄S₂C, H, N, SContains a high percentage of both sulfur and nitrogen. ISO 17034 accredited grades are available.[18]
BBOT C₂₆H₂₆N₂O₂SC, H, N, SHigh carbon content, useful for calibrating over a wide range.
EDTA C₁₀H₁₆N₂O₈C, H, N, OGood standard for oxygen analysis (when performed by pyrolysis).

Note: A variety of CRMs are available from reputable suppliers such as the National Institute of Standards and Technology (NIST), Elemental Microanalysis, and MilliporeSigma (Supelco®).[18][19][20][21][22]

Part 3: Experimental Protocols & Best Practices

Achieving accurate results requires meticulous attention to detail. The following protocols outline the essential steps for analyzing substituted acrylic acids.

Protocol 3.1: CHNS Analysis of a Substituted Acrylic Acid via Combustion

This protocol describes a self-validating system where the performance is checked with a known CRM before and after analyzing the unknown samples.

1. Instrument Preparation & Standardization:

  • Ensure the combustion and reduction tubes are properly packed and conditioned.
  • Perform leak checks on the system.
  • Calibrate the instrument using a primary, high-purity standard like EDTA or Acetanilide. The calibration should be linear across the expected operating range.

2. Sample Preparation & Weighing:

  • Homogenize the substituted acrylic acid sample thoroughly.
  • Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a microbalance.
  • Causality: The use of tin capsules is critical; they act as a flux, promoting complete and rapid combustion upon introduction into the high-temperature furnace.
  • Fold the capsule securely to ensure no sample is lost and that a tight, spherical shape is achieved for consistent dropping into the autosampler.

3. System Validation with a CRM:

  • Weigh and prepare a mid-range CRM, such as Sulfanilamide, in the same manner as the unknown sample.
  • Analyze the CRM. The results must fall within the certified uncertainty of the standard (typically within ±0.3% absolute of the certified value) before proceeding. This step validates the system's current state.

4. Analysis of Unknown Samples:

  • Run the prepared unknown samples. It is best practice to analyze each unknown in duplicate or triplicate.

5. Continuing System Verification:

  • After a set number of unknown samples (e.g., every 10 samples), re-analyze the CRM. This ensures the system has not drifted during the analytical run.

Workflow for CHNS Combustion Analysis

CHNS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data weigh 1. Weigh Sample (1-3 mg in Tin Capsule) fold 2. Fold & Shape Capsule weigh->fold autosampler 3. Load into Autosampler fold->autosampler furnace 4. Combustion (≥950°C in O₂) autosampler->furnace reduction 5. Reduction (NOx -> N₂) furnace->reduction gc 6. GC Separation (CO₂, H₂O, N₂, SO₂) reduction->gc tcd 7. TCD Detection gc->tcd data 8. Data Processing & Report Generation tcd->data crm_check Validate with CRM (e.g., Sulfanilamide) crm_check->autosampler Before & During Run data->crm_check Compare Results

Caption: Workflow for CHNS analysis by the dynamic flash combustion method.

Protocol 3.2: Halogen Determination via Combustion-Ion Chromatography (C-IC)

This protocol is essential for halogen-substituted acrylic acids.

1. Instrument Setup:

  • Set the combustion furnace temperature (typically 900-1000°C).
  • Prepare the absorption solution (e.g., deionized water with a hydrogen peroxide supplement to oxidize sulfur compounds if also being measured).[9][11]
  • Equilibrate the Ion Chromatography (IC) system with the appropriate eluent.

2. Sample Preparation:

  • Weigh 1-5 mg of the sample into a ceramic or quartz boat. For liquid samples, inject directly into the boat.
  • Causality: Quartz/ceramic boats are used instead of tin capsules as tin can interfere with the subsequent trapping and analysis of halogens.

3. Analysis:

  • The boat is introduced automatically into the furnace.
  • The combustion gases are swept into the absorption module where the hydrogen halides (e.g., HCl, HBr) are quantitatively trapped.[9]
  • An aliquot of the absorption solution is automatically injected into the IC system.
  • The halides are separated on an anion-exchange column and quantified by a conductivity detector.

4. Calibration and Validation:

  • The system is calibrated using aqueous standards of known halide concentrations (e.g., from NaCl, KBr).
  • Method validation is performed by analyzing an organic CRM with certified halogen content, if available, or by spike recovery experiments.

Workflow for Combustion-Ion Chromatography (C-IC)

CIC_Workflow cluster_combustion Combustion Stage cluster_absorption Absorption Stage cluster_ic Chromatography Stage sample_intro 1. Sample Intro (Quartz Boat) furnace 2. Pyrolysis (900-1000°C) sample_intro->furnace absorber 3. Gas Absorption (HX, SOx -> Solution) furnace->absorber loop 4. Injection Loop Loading absorber->loop ic_system 5. IC Separation (Anion Exchange) loop->ic_system detector 6. Conductivity Detection ic_system->detector data 7. Data Analysis & Quantification detector->data

Caption: Automated workflow for Halogen and Sulfur analysis via C-IC.

Overcoming Common Challenges
  • Sample Volatility: Some acrylic acids or their esters may be volatile. This can lead to inaccurate weighing. Best practice is to weigh samples quickly and use a capsule sealer if available. Alternatively, weighing into larger capsules with an inert filler (e.g., vanadium pentoxide) can help.

  • Incomplete Combustion: Substituted acrylic acids can polymerize or produce refractory compounds. Ensure the combustion temperature is sufficiently high and that the catalyst (e.g., tungsten trioxide) is fresh to ensure complete oxidation. For halogenated compounds, specialized catalysts or supports may be needed to prevent catalyst poisoning.[23]

  • Matrix Effects: The presence of certain elements can interfere with the detection of others. For example, high halogen content can form acids that may damage the CHNS analyzer's reduction tube. Modern instruments have scrubbers and traps to mitigate these effects, but regular maintenance is key.

Part 4: Data Interpretation & Validation

The ultimate goal is to compare the experimentally determined weight percentages of each element to the theoretical values calculated from the compound's proposed molecular formula.

  • Acceptance Criteria: In pharmaceutical development and other regulated environments, the experimental results are typically expected to be within ±0.4% absolute of the theoretical value. For academic research, a tolerance of ±0.3% is often cited.[24]

  • Purity Assessment: If the experimental values deviate significantly from the theoretical values, it may indicate the presence of impurities (e.g., residual solvent, inorganic salts) or that the proposed chemical structure is incorrect. For example, a consistently high hydrogen value might suggest the presence of water.

By combining robust analytical techniques with high-purity standards and meticulous experimental protocols, researchers can confidently determine the elemental composition of novel substituted acrylic acids, a critical step in the journey from discovery to application.

References

  • ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International. [Link]

  • ASTM D5291-21 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, Scribd. [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International. [Link]

  • D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International. [Link]

  • D-5291 Analytical Method, Inter-Mountain Labs. [Link]

  • Determination of Halogens and Sulphur in Complex Matrices, LCGC International. [Link]

  • Miyake, Y. et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. Journal of Chromatography A, 1141(2), 244-251. [Link]

  • Determination of Halogens in Organic Compounds by Using Sodium Fusion-Ion Chromatography Method, UNT Digital Library. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals, Intertek. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A, Smithers. [Link]

  • Development and Validation of Analytical Method for Simultaneous Quantitative Determination of Elemental Impurities as per ICH Q3D, International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030, Shimadzu. [Link]

  • Catalysts for combustion of halogenated volatile organic compounds, ResearchGate. [Link]

  • CHNS analysis of NIST Standard Reference Materials, Elementar. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis, Sema. [Link]

  • Elemental Analysis, Organic Compounds, ResearchGate. [Link]

  • Combustion of halogenated hydrocarbons, Google P
  • Agilent ULTRA Analytical Standards and Certified Reference Materials, Agilent. [Link]

  • Qualitative and Quantitative Analysis of Organic Compounds, BYJU'S. [Link]

  • Halogen Analysis using Combustion IC, YouTube. [Link]

  • Al-Dhfyan, A. et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Molecules, 28(19), 7001. [Link]

  • Aiken, A. C. et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350-8358. [Link]

  • Standard reference materials for the determination of trace organic constituents in environmental samples, NIST. [Link]

  • Determination and quantification of acrylic acid derivatives, KNAUER. [Link]

  • Measurements and Standards for Contaminants in Environmental Samples, NIST. [Link]

  • Nuno, F. et al. (2022). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. International Journal of Molecular Sciences, 23(11), 6140. [Link]

  • STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022, TIJER.org. [Link]

  • Synthesis of Acrylic Acid Derivatives from CO2 and Ethylene, ResearchGate. [Link]

Sources

Validation

A Senior Scientist's Guide to Distinguishing 2-(2-methoxyphenyl)-3-phenylacrylic acid from its Regioisomers using Orthogonal Analytical Techniques

An objective comparison of experimental methods for the positive identification of 2-(2-methoxyphenyl)-3-phenylacrylic acid against its regioisomeric impurities. This guide provides a comprehensive framework for the unam...

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of experimental methods for the positive identification of 2-(2-methoxyphenyl)-3-phenylacrylic acid against its regioisomeric impurities.

This guide provides a comprehensive framework for the unambiguous identification of 2-(2-methoxyphenyl)-3-phenylacrylic acid, detailing the application of orthogonal analytical techniques to differentiate it from its common regioisomers. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries.

The Challenge of Regioisomeric Ambiguity in Synthesis

The synthesis of substituted biaryls and complex acrylic acids, such as those derived from Perkin or related condensation reactions, often presents the challenge of controlling regioselectivity. For 2-(2-methoxyphenyl)-3-phenylacrylic acid (our Target Compound 1 ), synthetic routes can potentially yield regioisomers where the methoxy group is located at the meta or para positions of the phenyl ring. These isomers, Compound 2 (meta) and Compound 3 (para), possess the same molecular weight and similar physical properties, rendering simple analytical techniques like thin-layer chromatography (TLC) or melting point determination unreliable for definitive identification.

Given that biological activity is exquisitely sensitive to molecular structure, the ability to confirm the desired substitution pattern is not merely an academic exercise—it is a critical component of quality control and a prerequisite for valid structure-activity relationship (SAR) studies.

Herein, we present a multi-faceted analytical strategy to conclusively identify Compound 1 and differentiate it from 2 and 3 .

  • Target Compound 1: 2-(2-methoxyphenyl )-3-phenylacrylic acid

  • Regioisomer 2: 2-(3-methoxyphenyl )-3-phenylacrylic acid

  • Regioisomer 3: 2-(4-methoxyphenyl )-3-phenylacrylic acid

The Principle of Orthogonality: A Self-Validating Analytical Workflow

To build a robust and trustworthy case for the identity of a compound, we must employ orthogonal analytical techniques. Orthogonal methods probe different molecular properties (e.g., through-bond nuclear spin coupling vs. through-space proximity vs. polarity), and their collective agreement provides a high degree of confidence. A single method may be suggestive, but it is the congruence of data from multiple, independent analyses that constitutes a rigorous, self-validating proof of structure.

Our recommended workflow leverages Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

G cluster_synthesis Synthesis Output cluster_analysis Analytical Workflow product Crude Product (Mixture of Isomers 1, 2, 3) hplc HPLC Separation product->hplc Differentiation by Polarity & Rt nmr NMR Spectroscopy (¹H, ¹³C, NOESY) product->nmr Structural Elucidation ms Mass Spectrometry (Fragmentation) product->ms Confirmation of MW & Fragmentation Pattern conclusion Conclusive Identification of Compound 1 hplc->conclusion nmr->conclusion ms->conclusion

Caption: Orthogonal analytical workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Probe

NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial relationships of atoms in a molecule. For this specific problem, a combination of ¹H NMR and 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is definitive.

¹H NMR Spectroscopy: A Window into the Electronic Environment

The electronic environment of each proton in a molecule dictates its chemical shift in the ¹H NMR spectrum. The electron-donating methoxy group (-OCH₃) significantly influences the chemical shifts of the aromatic protons on the ring to which it is attached. This effect is distance-dependent, allowing us to distinguish between the ortho, meta, and para isomers.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

Interpretation and Expected Data

The key diagnostic signals are the aromatic protons of the methoxyphenyl ring.

  • For Target Compound 1 (ortho): The protons on the methoxyphenyl ring will be the most complex and spread out due to the varied electronic effects and proximity to the acrylic acid moiety. We expect four distinct multiplets in the aromatic region for this ring.

  • For Isomer 2 (meta): The substitution pattern leads to a more symmetrical arrangement, resulting in potentially simpler splitting patterns compared to the ortho isomer.

  • For Isomer 3 (para): This isomer is the most symmetrical. The para-substitution will result in two distinct, clean doublets for the four aromatic protons of the methoxyphenyl ring, a classic AA'BB' system.

Proton SignalTarget Compound 1 (ortho)Isomer 2 (meta)Isomer 3 (para)
-OCH₃ (singlet)~ δ 3.7-3.9 ppm~ δ 3.7-3.9 ppm~ δ 3.7-3.9 ppm
Olefinic H (singlet)~ δ 7.8-8.0 ppm~ δ 7.8-8.0 ppm~ δ 7.8-8.0 ppm
Methoxyphenyl Ring ProtonsComplex, 4 multipletsComplex multipletsTwo clean doublets
Phenyl Ring ProtonsMultiplet (5H)Multiplet (5H)Multiplet (5H)
Caption: Predicted ¹H NMR chemical shifts for key protons.
NOESY: Confirming Through-Space Proximity

While ¹H NMR is highly informative, the Nuclear Overhauser Effect (NOE) provides incontrovertible proof. An NOE is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity. For our target compound, a clear NOE correlation is expected between the methoxy protons (-OCH₃) and the olefinic proton (=CH-). This correlation is only possible in the ortho isomer.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly more concentrated sample may be beneficial.

  • Acquisition: Run a standard 2D NOESY pulse sequence. A mixing time of 500-800 ms is typically a good starting point for small molecules.

  • Processing: Process the 2D data to generate a contour plot.

Interpretation

  • Positive Confirmation for Compound 1: The presence of a cross-peak correlating the -OCH₃ signal (at ~δ 3.8 ppm) with the olefinic proton signal (at ~δ 7.9 ppm) is definitive proof of the ortho substitution pattern.

  • Absence of Correlation: For isomers 2 and 3 , the methoxy group is too far from the olefinic proton, and no such cross-peak will be observed. This absence is an equally powerful piece of evidence.

G cluster_ortho Target Compound 1 (ortho) cluster_meta_para Isomers 2 & 3 (meta/para) OCH3_o OCH₃ Olefin_o Olefinic H OCH3_o->Olefin_o  Strong NOE (< 5 Å) OCH3_mp OCH₃ Olefin_mp Olefinic H label_no_noe No NOE (> 5 Å)

Caption: Expected NOE correlation for the target ortho-isomer.

High-Performance Liquid Chromatography (HPLC): Separation by Polarity

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The three regioisomers, while having the same molecular formula, possess subtle differences in polarity and shape that can be exploited for chromatographic separation. The para isomer is typically the most nonpolar, while the ortho isomer is often the most polar due to potential intramolecular interactions.

Experimental Protocol: Reverse-Phase HPLC

  • System: A standard HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 60% B and ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the chromophore absorbs strongly (e.g., 254 nm or 310 nm).

  • Sample: Dissolve the sample in the mobile phase or a compatible solvent.

Interpretation

The isomers will elute at different retention times (Rt). While the exact order can depend on the specific conditions, a typical elution profile on a C18 column would be:

  • Earliest Eluting Peak: Likely Compound 1 (ortho) due to slightly higher polarity.

  • Later Eluting Peaks: Compound 2 (meta) and Compound 3 (para) .

This method is excellent for assessing purity and separating the isomers for individual collection and further analysis. Spiking a sample with a confirmed standard is the most trustworthy way to assign peak identity.

CompoundExpected Relative Retention Time (Rt)Rationale
Target Compound 1 (ortho) LowestHigher polarity
Isomer 2 (meta) IntermediateIntermediate polarity
Isomer 3 (para) HighestLower polarity due to symmetry
Caption: Predicted HPLC elution order on a C18 column.

Mass Spectrometry (MS): Confirmation by Mass and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and can provide structural clues through analysis of its fragmentation patterns. While all three isomers will have the identical molecular ion peak (e.g., m/z 254.09 for C₁₆H₁₄O₃), the relative abundance of fragment ions may differ.

Experimental Protocol: Electron Ionization (EI-MS)

  • Inlet: Use a direct insertion probe or the output from a Gas Chromatography (GC) column if the compound is sufficiently volatile and stable.

  • Ionization: Standard electron ionization at 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 300.

Interpretation

The primary value of MS in this context is to confirm the molecular weight. Differentiating regioisomers by EI fragmentation can be challenging as they often yield similar fragments. However, subtle differences in fragment ion abundances may be observed due to the influence of the methoxy group's position on bond stabilities. Key fragmentation pathways may include the loss of ·CH₃, ·OCH₃, H₂O, or CO₂. Comparing the fragmentation pattern to a known, verified standard is the most reliable application of MS for this specific purpose.

Conclusion: A Triad of Evidence

Positive identification of 2-(2-methoxyphenyl)-3-phenylacrylic acid is achieved not by a single piece of data, but by the collective agreement of orthogonal analyses. The definitive analytical proof consists of:

  • HPLC: A single peak at the expected retention time, confirming purity.

  • MS: A molecular ion peak corresponding to the correct molecular weight.

  • NMR: A ¹H NMR spectrum consistent with the proposed structure, and most critically, a clear NOE correlation between the methoxy protons and the olefinic proton, which is only possible for the ortho isomer.

By following this rigorous, multi-technique workflow, researchers can ensure the scientific integrity of their work and make confident, data-driven decisions in their research and development programs.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

Safety & Regulatory Compliance

Safety

2-(2-methoxyphenyl)-3-phenylacrylic acid proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to synthesize technical accuracy with field-proven safety insights. Proper chemical waste management is not merely a regulatory requirement; it is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to synthesize technical accuracy with field-proven safety insights. Proper chemical waste management is not merely a regulatory requirement; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity.

2-(2-Methoxyphenyl)-3-phenylacrylic acid (CAS: 1657-65-4), an α,β-unsaturated carboxylic acid derivative, is frequently utilized in medicinal chemistry and biocatalytic cascades. While not acutely explosive, its nature as a solid organic acid requires strict adherence to environmental protection protocols to prevent cross-reactivity in waste streams. This guide provides a self-validating, step-by-step operational framework for its proper disposal.

Physicochemical Profiling & Hazard Causality

Before disposing of any chemical, you must understand how its molecular structure dictates its macroscopic behavior in a waste drum. 2-(2-Methoxyphenyl)-3-phenylacrylic acid features a hydrophobic biphenyl-like backbone and a hydrophilic carboxylic acid moiety.

Table 1: Physicochemical Properties & Waste Implications

PropertyValue / CharacteristicDisposal Implication
CAS Number 1657-65-4Required for accurate EHS (Environmental Health & Safety) waste manifesting[1].
Physical State Solid (Powder/Crystalline)Prone to aerosolization. Requires dust-minimizing transfer techniques.
Solubility Soluble in organic solventsLiquid waste will primarily be routed to organic solvent streams.
Chemical Family Organic AcidMust be segregated from strong oxidizers, cyanides, and sulfides.
EPA RCRA Status Potentially Characteristic[2]Must be managed as hazardous chemical waste; never dispose of in municipal trash.

The Causality of Segregation: The carboxylic acid proton, while only weakly acidic, can react exothermically with strong bases if bulked improperly. More critically, if this organic acid is accidentally mixed with cyanide or sulfide salts in an aqueous waste stream, the localized drop in pH can drive the equilibrium toward the release of highly toxic hydrogen cyanide (HCN) or hydrogen sulfide (H2S) gases[3]. Therefore, strict segregation from inorganic reactive salts is non-negotiable.

Waste Segregation Logic & Decision Matrix

Laboratory waste containing this compound typically presents in two forms: pure solid waste (e.g., expired reagents, scraped yields) or dissolved liquid waste (e.g., reaction mother liquors, chromatography fractions).

G Start Waste Containing 2-(2-methoxyphenyl)-3-phenylacrylic acid IsSolid Physical State? Start->IsSolid SolidWaste Solid Organic Waste (HDPE Container) IsSolid->SolidWaste Powder/Crystals LiquidWaste Dissolved in Solvent? IsSolid->LiquidWaste Solution HaloCheck Contains Halogens? (e.g., DCM, Chloroform) LiquidWaste->HaloCheck NonHalo Non-Halogenated Solvent Waste HaloCheck->NonHalo No Halo Halogenated Solvent Waste HaloCheck->Halo Yes

Decision matrix for routing 2-(2-methoxyphenyl)-3-phenylacrylic acid waste streams.

Step-by-Step Disposal Methodologies

To ensure trustworthiness and safety, the following protocols are designed as self-validating systems . Each step includes a verification check to confirm the action was performed correctly before proceeding.

Protocol A: Disposal of Solid Waste

Applies to unreacted starting materials, recrystallization residues, or contaminated consumables.

  • Container Selection : Select a chemically compatible, sealable container. High-Density Polyethylene (HDPE) is optimal for solid organic acids because it resists degradation from acidic protons better than standard metals or low-grade plastics.

    • Validation Check: Inspect the container for the HDPE recycling symbol (usually a "2") and ensure the cap has an intact PTFE liner.

  • Transfer Process : Working inside a certified chemical fume hood to prevent inhalation of aerosolized particulates, use a static-free spatula to transfer the solid waste into the container.

  • Consumable Management : Place contaminated weigh boats, spatulas, and filter papers into a secondary heavy-duty plastic bag. Seal the bag and place it into a designated "Chemically Contaminated Solid Waste" bin[4].

  • Labeling : Affix a standard Hazardous Waste label immediately. Check the boxes for "Toxic" and "Irritant". Write the full chemical name: "2-(2-methoxyphenyl)-3-phenylacrylic acid".

    • Validation Check: Ensure no chemical abbreviations are used, as this violates 2[2].

Protocol B: Disposal of Liquid Waste (Solvent-Dissolved)

Applies to reaction mixtures, extraction solvents, or chromatography eluents.

  • Solvent Categorization : Determine if the solvent matrix contains any halogens (e.g., Dichloromethane, Chloroform).

    • Causality: The EPA and commercial disposal facilities require strict separation of halogenated and non-halogenated solvents. Halogenated waste requires specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans[5].

  • Compatibility Verification : Ensure the receiving waste carboy does not contain strong oxidizers (e.g., Nitric acid, Hydrogen peroxide).

    • Validation Check: Physically review the waste log attached to the carboy before opening the cap.

  • Transfer : Using a funnel, slowly pour the liquid waste into the designated carboy. Leave at least 2 inches of headspace at the top of the container to accommodate vapor expansion[6].

  • Log Entry : Immediately update the waste composition log attached to the carboy, adding "2-(2-methoxyphenyl)-3-phenylacrylic acid" and its estimated concentration or mass.

Satellite Accumulation Area (SAA) Management

Under EPA regulations, hazardous waste must be managed within a Satellite Accumulation Area (SAA) at or near the point of generation.

SAA Gen Waste Generation (Fume Hood) Label RCRA Labeling & Compatibility Check Gen->Label Store Satellite Accumulation Area (SAA) Label->Store Time Max 55 Gallons or 1 Year Limit Store->Time Pickup EHS Transfer to Main Accumulation Time->Pickup

Lifecycle of organic acid waste in a Satellite Accumulation Area (SAA) prior to EHS pickup.

Operational Rules for SAA:

  • Volume Limits : Never exceed 55 gallons of total hazardous waste in a single SAA[6].

  • Closed Container Rule : Containers must remain tightly closed at all times unless waste is actively being added or removed. Leaving a funnel resting in the neck of a carboy is a direct EPA violation and a severe inhalation hazard[2].

  • Secondary Containment : Place all liquid waste carboys in secondary containment bins capable of holding 110% of the volume of the largest container, preventing catastrophic spills from reaching floor drains.

References

  • ChemicalBook. "2-(2-METHOXYPHENYL)-3-PHENYLACRYLIC ACID." ChemicalBook Product Properties.
  • USWOnline. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance." USWOnline.
  • Purdue University Environmental Health and Safety. "Hazardous Waste Disposal Guidelines." Purdue University.
  • University of Toronto Environmental Health & Safety. "Chemical Waste Disposal." University of Toronto.
  • U.S. Environmental Protection Agency (EPA).

Sources

Handling

Personal protective equipment for handling 2-(2-methoxyphenyl)-3-phenylacrylic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic response to the physicochemical properties of the compounds we handle. 2-(2-methoxyphenyl)-3-phe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic response to the physicochemical properties of the compounds we handle.

2-(2-methoxyphenyl)-3-phenylacrylic acid (CAS 1657-65-4), often utilized as a building block in medicinal chemistry and drug development, is a solid organic acid[1]. Like many substituted cinnamic and acrylic acid derivatives, it presents specific handling challenges primarily related to its fine crystalline particulate nature and its localized reactivity with biological tissues.

To build a self-validating safety culture, we must understand why specific Personal Protective Equipment (PPE) is required and how to empirically verify its effectiveness during operations.

Mechanistic Rationale for Hazard Mitigation

According to globally harmonized safety standards for analogous cinnamic acid derivatives, this compound is classified under Skin Irritation Category 2 (H315) , Eye Irritation Category 2 (H319) , and Specific Target Organ Toxicity - Single Exposure Category 3 (H335) [2].

  • Ocular Hazard Causality (H319): The carboxylic acid functional group can cause rapid pH shifts upon contact with the aqueous environment of the cornea, leading to serious eye irritation[2]. Standard safety glasses are insufficient; chemical splash goggles are mandatory to prevent micro-dust ingress.

  • Respiratory Hazard Causality (H335): As a solid powder, transferring and weighing this chemical generates airborne micro-particulates. Inhalation of these particulates directly irritates the respiratory mucosal lining[3]. Primary handling must occur within a chemical fume hood to capture these aerosols.

  • Dermal Hazard Causality (H315): The lipophilic phenyl rings enhance the molecule's ability to adhere to and potentially penetrate the lipid bilayer of the stratum corneum, causing localized dermatitis[4]. Non-polar barrier materials, such as nitrile, are required to prevent contact.

Quantitative PPE Specifications Matrix

PPE CategorySpecificationStandard / MetricMechanistic Purpose
Hand Protection Nitrile GlovesThickness ≥ 0.11 mm, Breakthrough > 480 minPrevents lipophilic dermal penetration and acidic irritation.
Eye Protection Chemical Splash GogglesEN 166 / ANSI Z87.1 compliantBlocks airborne micro-dust and prevents acidic pH shifts in the eye[5].
Body Protection Standard Lab Coat100% Cotton, closed-toe shoesPrevents particulate accumulation on personal clothing and skin.
Respiratory N95/P100 RespiratorNIOSH Approved (If outside hood)Filters airborne crystalline dust to prevent mucosal irritation[4].

Standard Operating Procedure: Safe Handling & Weighing

Every protocol in the laboratory must be a self-validating system . Do not assume your safety controls are working; prove it at each step.

Phase 1: Pre-Operational Validation

  • Engineering Control Verification: Activate the chemical fume hood.

    • Self-Validation: Check the digital flow meter to ensure the face velocity is strictly between 80-100 FPM (Feet Per Minute). Do not open the chemical container if the flow is outside this range.

  • PPE Integrity Check: Don your nitrile gloves and splash goggles.

    • Self-Validation: Perform a manual inflation test on the gloves to confirm the absolute absence of micro-punctures before handling the reagent.

Phase 2: Transfer and Weighing Protocol

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance and use a grounded, stainless-steel spatula.

    • Causality: Organic powders carry electrostatic charges that cause rapid aerosolization when disturbed. Grounding prevents this dispersion.

  • Execution: Transfer the required mass of 2-(2-methoxyphenyl)-3-phenylacrylic acid slowly.

    • Self-Validation: Observe the balance reading; a stable reading without erratic fluctuations confirms minimal air turbulence and successful dust containment.

Spill Response and Waste Disposal Plan

In the event of a minor spill (<50g) of 2-(2-methoxyphenyl)-3-phenylacrylic acid, immediate and controlled remediation is required to prevent widespread aerosolization.

  • Containment: Do not dry sweep the powder under any circumstances.

    • Causality: Dry sweeping immediately aerosolizes the irritant dust, exacerbating the STOT SE 3 inhalation hazard[3].

  • Neutralization & Collection: Cover the spilled powder with damp paper towels soaked in a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize the acid. Carefully wipe the area inward to avoid spreading the material.

    • Self-Validation: After the initial cleanup, swab the residual surface with pH indicator paper. A neutral pH (7.0) confirms complete decontamination before the final water rinse.

  • Disposal: Place all contaminated materials, including gloves and paper towels, into a sealable, compatible hazardous waste container[6]. Label clearly as "Hazardous Solid Waste - Organic Acid" and dispose of via an approved chemical waste contractor[4].

Visual Workflow: Safety Architecture

G N1 Hazard: 2-(2-methoxyphenyl) -3-phenylacrylic acid N2 Engineering Control: Chemical Fume Hood N1->N2 Requires N3 Dermal PPE: Nitrile Gloves & Lab Coat N1->N3 Requires N4 Ocular PPE: Splash Goggles N1->N4 Requires N5 Respiratory PPE: N95/P100 (If outside hood) N1->N5 Conditional N6 Safe Weighing & Handling N2->N6 N3->N6 N4->N6 N5->N6 N7 Decontamination & Disposal N6->N7 Post-Operation

Figure 1: PPE and engineering control workflow for handling 2-(2-methoxyphenyl)-3-phenylacrylic acid.

References

  • 2-(2-METHOXYPHENYL)-3-PHENYLACRYLIC ACID | 1657-65-4. ChemicalBook. Available at: 1

  • Safety Data Sheet trans-Cinnamic acid. MetaSci. Available at: 4

  • trans-Cinnamic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: 6

  • SAFETY DATA SHEET Cinnamic acid. Fisher Scientific. Available at: 2

  • Scientific Laboratory Supplies - Safety Data Sheet CHE1540. Scientific Laboratory Supplies. Available at: 3

  • SAFETY DATA SHEET 2-Fluoro-3-methoxybenzaldehyde. Fisher Scientific. Available at: 5

Sources

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